6-Fluoro-2-phenylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFGSVIKTCCKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Guide to Synthesis and Characterization
Executive Summary & Strategic Importance
6-Fluoro-2-phenylquinoline-4-carboxylic acid is a highly versatile heterocyclic building block. The quinoline core is a privileged scaffold in medicinal chemistry, frequently leveraged in the design of antimalarial, antiviral, and anticancer therapeutics [[1]]() 2. The strategic placement of a fluorine atom at the C-6 position significantly modulates the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity—a principle widely validated by the success of fluoroquinolone antibiotics 2.
Physicochemical Profiling
Understanding the baseline properties of the target compound is essential for downstream purification and characterization workflows.
Table 1: Key Physicochemical Properties 34
| Property | Value |
|---|---|
| CAS Number | 1647-88-7 |
| Molecular Formula | C₁₆H₁₀FNO₂ |
| Molecular Weight | 267.25 g/mol |
| Typical Purity | ≥97% |
| Appearance | Solid (typically pale yellow to off-white) |
| SMILES | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O |
Strategic Synthesis Pathways
The construction of the quinoline-4-carboxylic acid core can be achieved via several classical named reactions, primarily the Pfitzinger and Doebner reactions 56.
-
The Pfitzinger Reaction : This base-catalyzed condensation of 5-fluoroisatin with acetophenone is the preferred route for this specific target. Its primary advantage is absolute regiocontrol. Because the isatin ring is pre-formed, the fluorine atom is locked at the 6-position, preventing the formation of isomeric mixtures 62.
-
The Doebner Reaction : A multicomponent reaction involving 4-fluoroaniline, benzaldehyde, and pyruvic acid. While atom-economical and aligned with green chemistry principles, it can suffer from lower yields and regioselectivity challenges depending on the electronic nature of the aniline 7.
Decision tree for selecting the optimal synthesis pathway based on reaction requirements.
Detailed Experimental Protocol: The Pfitzinger Reaction
This protocol describes the synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction, optimized for high yield and purity [[8]]() 1.
Reagents & Materials
-
5-Fluoroisatin (1.0 equiv)
-
Acetophenone (1.05 equiv)
-
Potassium Hydroxide (KOH, 6.0 M aqueous solution)
-
Ethanol (EtOH, absolute)
-
Hydrochloric Acid (HCl, 2.0 M aqueous)
Step-by-Step Methodology & Mechanistic Causality
Step 1: Initiation & Ring Opening
-
Procedure : Suspend 5-fluoroisatin in absolute ethanol. Add 6.0 M aqueous KOH dropwise at room temperature.
-
Mechanistic Causality : The strong base attacks the highly electrophilic C2 carbonyl of the isatin ring. This hydrolyzes the amide bond, opening the ring to generate the reactive intermediate, potassium 2-amino-5-fluorophenylglyoxylate.
-
Validation Checkpoint : The suspension will dissolve, transitioning from a distinct orange/red (isatin) to a clear, deep yellow solution, confirming complete ring opening 6.
Step 2: Aldol Condensation & Cyclodehydration
-
Procedure : Add acetophenone (1.05 equiv) to the reaction mixture. Heat the mixture to reflux (approx. 80-85 °C) for 12-18 hours. Alternatively, microwave irradiation at 125 °C for 20 minutes can be utilized for rapid conversion 81.
-
Mechanistic Causality : The basic environment deprotonates the alpha-methyl group of acetophenone, forming an enolate. This enolate acts as a nucleophile, attacking the ketone carbonyl of the glyoxylate intermediate. Subsequent dehydration and cyclization form the thermodynamically stable aromatic quinoline core 1.
-
Validation Checkpoint : TLC monitoring (Eluent: DCM/MeOH 9:1) should indicate the disappearance of the acetophenone spot and the emergence of a highly UV-active baseline spot (the potassium salt of the product).
Step 3: Precipitation & Isolation
-
Procedure : Cool the reaction mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with distilled water and extract with diethyl ether to remove unreacted acetophenone and non-polar byproducts.
-
Mechanistic Causality : The product currently exists as a water-soluble potassium carboxylate. Washing with ether purifies the aqueous phase without losing the target compound.
-
Procedure (Acidification) : Carefully acidify the aqueous layer with 2.0 M HCl to pH ~3-4 under vigorous stirring.
-
Mechanistic Causality : Protonation of the carboxylate yields the free 6-fluoro-2-phenylquinoline-4-carboxylic acid, which is highly insoluble in water and precipitates out of solution 1.
-
Validation Checkpoint : A dense, pale-yellow precipitate will form immediately upon reaching the target pH.
Step 4: Purification
-
Procedure : Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Workflow of the Pfitzinger reaction mechanism for quinoline core formation.
Analytical Characterization
Robust characterization is required to validate the structural integrity of the synthesized compound. The following table outlines the expected spectral data based on the quinoline-4-carboxylic acid scaffold and the predictable shielding/deshielding effects of the 6-fluoro substituent [[9]]().
Table 2: Expected Analytical Characterization Data
| Technique | Expected Signals / Values | Structural Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.8 (br s, 1H) | Carboxylic acid -OH (exchangeable) |
| δ ~8.50 (s, 1H) | Quinoline H-3 | |
| δ ~8.30 (m, 2H) | Phenyl ortho-protons | |
| δ ~8.15 (dd, J = 9.2, 5.5 Hz, 1H) | Quinoline H-8 (coupled to H-7 and F) | |
| δ ~8.05 (dd, J = 10.0, 2.8 Hz, 1H) | Quinoline H-5 (coupled to F and H-7) | |
| δ ~7.80 (td, J = 8.8, 2.8 Hz, 1H) | Quinoline H-7 (coupled to F, H-8, H-5) | |
| δ ~7.55 - 7.65 (m, 3H) | Phenyl meta/para-protons | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~167.5 | Carbonyl (C=O) |
| δ ~160.5 (d, ¹JC-F ~245 Hz) | C-6 (C-F coupling) | |
| δ ~155.0, 148.5, 138.0 | Aromatic carbons (Quinoline & Phenyl) | |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₆H₁₁FNO₂: 268.0768 | Confirms exact molecular mass |
| FT-IR (ATR) | ~3000-2500 cm⁻¹ (broad), ~1700 cm⁻¹, ~1200 cm⁻¹ | O-H stretch, C=O stretch, C-F stretch |
Conclusion
The synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction provides a highly reliable, regiospecific, and scalable methodology. By adhering strictly to the self-validating checkpoints—particularly the visual confirmation of isatin ring opening and precise pH control during precipitation—researchers can ensure high-fidelity production of this critical medicinal chemistry building block.
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Physicochemical Properties and Synthetic Methodologies of 6-Fluoro-2-phenylquinoline-4-carboxylic acid: A Comprehensive Technical Guide
Executive Summary
6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) is a highly privileged heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. As a selectively fluorinated derivative of cinchophen (2-phenylquinoline-4-carboxylic acid), this compound exhibits enhanced metabolic stability and finely tuned lipophilicity. These properties make it a critical intermediate in the synthesis of advanced therapeutics, including antimalarial agents, dihydroorotate dehydrogenase (DHODH) inhibitors, and enterovirus antagonists[2][3]. This guide provides a rigorous examination of its physicochemical profile, structural causality, and a self-validating synthetic protocol centered on the Pfitzinger reaction.
Physicochemical Profiling & Structural Causality
The introduction of a fluorine atom at the C6 position of the quinoline core is a classical bioisosteric replacement strategy. Fluorination fundamentally alters the physicochemical landscape of the molecule:
-
Metabolic Stability: The C6 position of the quinoline ring is highly susceptible to cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this metabolic soft spot, prolonging the compound's half-life in vivo and preventing the formation of reactive electrophilic metabolites[3].
-
Lipophilicity (LogP) and pKa: The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity (lowers the pKa) of the C4-carboxylic acid while simultaneously increasing the overall lipophilicity (LogP) of the scaffold. This delicate balance is crucial for membrane permeability and target binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Analytical Note |
| CAS Number | 1647-88-7[1] | Unique identifier for the C6-fluoro derivative. |
| Molecular Formula | C16H10FNO2[1] | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 267.25 g/mol [1][4] | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Purity Standard | ≥97%[1][4] | Minimum threshold for biological screening or downstream coupling. |
| SMILES String | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O[4] | Topological representation for cheminformatics. |
| Solubility | Soluble in DMSO, DMF; Poor in H2O | Typical for rigid, planar, aromatic carboxylic acids. Requires basic pH to form soluble carboxylate salts. |
Synthetic Methodology: The Pfitzinger Reaction
Expertise & Experience: While quinolines can be synthesized via the Skraup, Doebner, or Friedländer syntheses, the Pfitzinger reaction is the most authoritative and regioselective method for generating 2,4-disubstituted quinoline-4-carboxylic acids[5][6]. By utilizing 5-fluoroisatin and acetophenone, the Pfitzinger reaction guarantees unambiguous regiochemistry, entirely avoiding the isomeric mixtures that frequently plague alternative routes[2][5].
Step-by-step workflow of the Pfitzinger reaction for synthesizing the target quinoline derivative.
Self-Validating Experimental Protocol
This protocol is designed to ensure high yield and purity through thermodynamic control and precise pH manipulation during the isolation phase.
-
Step 1: Reagent Preparation. Suspend 5-fluoroisatin (1.0 equivalent, e.g., 10 mmol) and acetophenone (1.05 equivalents, 10.5 mmol) in a co-solvent mixture of Ethanol and H2O (typically 3:1 v/v)[2]. The slight excess of acetophenone drives the condensation forward.
-
Step 2: Base-Catalyzed Ring Opening. Add Potassium Hydroxide (KOH) (3.0 to 4.0 equivalents) to the suspension[2][7]. Mechanistic Insight: The strong base is required first to hydrolyze the lactam ring of 5-fluoroisatin, generating the highly reactive potassium 2-amino-5-fluorophenylglyoxylate intermediate[5].
-
Step 3: Condensation & Cyclization. Heat the reaction mixture to reflux (approx. 85°C) for 12 to 24 hours[2]. Alternatively, microwave irradiation at 125°C for 20 minutes can be employed to accelerate the cyclization[7]. During this phase, the cross-aldol condensation occurs between the ketone's α-methyl group and the glyoxylate's ketone carbonyl, followed by spontaneous cyclodehydration to form the quinoline core[5].
-
Step 4: Acidification and Isolation. Cool the reaction mixture to room temperature. The product currently exists as a highly soluble potassium carboxylate salt. Slowly add aqueous Hydrochloric Acid (HCl, 1M to 3M) until the pH reaches approximately 3 to 4[7]. Critical Control Point: Acidifying precisely to the isoelectric point ensures the precipitation of the free carboxylic acid while leaving unreacted starting materials and water-soluble impurities in the aqueous phase.
-
Step 5: Purification. Collect the beige/off-white precipitate via vacuum filtration. Wash sequentially with cold water, a small volume of cold ethyl acetate, and dichloromethane to remove residual lipophilic impurities[7]. Dry under high vacuum.
Pharmacological Optimization & Application Logic
6-Fluoro-2-phenylquinoline-4-carboxylic acid is rarely the final drug candidate; rather, it is a highly optimized "lead-like" scaffold used to build complex libraries.
Rational drug design logic utilizing the 6-fluoro-quinoline-4-carboxylic acid scaffold.
In antimalarial research, replacing a heavier halogen (like bromine) with a fluorine atom at the C6 position reduces molecular weight and lipophilicity while maintaining potent antimalarial activity[3]. Furthermore, the C4-carboxylic acid serves as a versatile synthetic handle. It is routinely subjected to EDC/HOBt or HATU-mediated amide coupling with various amines (e.g., morpholines, piperazines) to generate libraries of 2,6-disubstituted quinoline-4-carboxamides. These derivatives have shown sub-micromolar efficacy against Plasmodium falciparum and various enterovirus strains[3][7].
Analytical Characterization Standards
To verify the structural integrity of the synthesized 6-Fluoro-2-phenylquinoline-4-carboxylic acid, the following analytical suite is mandatory:
-
1H NMR (DMSO-d6): Look for the characteristic downfield singlet of the quinoline H3 proton (typically around 8.4 - 8.5 ppm). The fluorine atom will induce distinct J-coupling (e.g., 3JHF and 4JHF ) on the adjacent C5 and C7 protons, splitting their signals into doublets of doublets[6].
-
LC-MS: Electrospray ionization (ESI) in negative ion mode ([M-H]-) should yield a prominent peak at m/z 266.2, confirming the molecular weight of the free acid[1].
References
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-
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The Biological Versatility of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This guide delves into the biological potential of a specific, yet under-explored derivative: 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS No. 1647-88-7).[2][3] While direct biological studies on this exact molecule are not extensively published, a comprehensive analysis of its close structural analogs provides compelling evidence for its potential as a versatile therapeutic agent. This document will synthesize findings from related compounds to illuminate the probable biological activities, mechanisms of action, and experimental pathways for evaluating 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
The Promise of a Privileged Scaffold: An Overview
The 2-phenylquinoline-4-carboxylic acid core structure is a cornerstone for developing agents with diverse therapeutic applications, including anticancer, antiviral, and antibacterial properties.[1][4] The introduction of a fluorine atom at the 6-position is a strategic modification known to enhance metabolic stability and binding affinity, suggesting that 6-Fluoro-2-phenylquinoline-4-carboxylic acid is a compound of significant interest for further investigation.
Anticipated Biological Activities and Mechanisms of Action
Based on the activities of its close derivatives, 6-Fluoro-2-phenylquinoline-4-carboxylic acid is predicted to exhibit potent anticancer, antiviral, and antibacterial effects.
Anticancer Potential: Targeting Cellular Proliferation
The anticancer potential of the 6-fluoro-2-phenylquinoline-4-carboxylic acid scaffold is strongly suggested by studies on its analogs.
A key mechanism of action for structurally similar compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to a depletion of intracellular uridine and cytidine pools, resulting in cell cycle arrest and tumor cell death.[5]
A notable example is the derivative NSC 368390, [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], which demonstrates potent, broad-spectrum antitumor activity by targeting DHODH.[5][7] This strongly suggests that 6-Fluoro-2-phenylquinoline-4-carboxylic acid could exert similar cytostatic and cytotoxic effects on cancer cells.
Derivatives of 2-phenylquinoline-4-carboxylic acid have also been identified as inhibitors of histone deacetylases (HDACs).[8][9] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[10] By inhibiting HDACs, these compounds can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis.[10] The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap" group in the classic HDAC inhibitor pharmacophore, interacting with the entrance of the enzyme's active site.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the compound on DHODH activity.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).
-
Compound Addition: Add varying concentrations of 6-Fluoro-2-phenylquinoline-4-carboxylic acid to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding recombinant human DHODH.
-
Kinetic Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits bacterial growth.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in a 96-well plate containing bacterial growth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
While direct experimental data for 6-Fluoro-2-phenylquinoline-4-carboxylic acid remains to be published, the substantial body of evidence from its close analogs strongly supports its potential as a multi-faceted therapeutic agent. Its structural features suggest a high probability of activity as an anticancer, antiviral, and antibacterial compound, likely acting through mechanisms such as DHODH and HDAC inhibition. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this promising molecule. Further research, including synthesis, in vitro screening, and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives.
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- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
6-Fluoro-2-phenylquinoline-4-carboxylic acid mechanism of action
Whitepaper: Unveiling the Mechanism of Action of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Rationale
In the landscape of targeted therapeutics, the quinoline-4-carboxylic acid scaffold is recognized as a highly privileged motif. Specifically, 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) has emerged as a critical building block and active pharmacophore in the development of potent enzyme inhibitors[1].
Through extensive structure-activity relationship (SAR) profiling, this compound has been identified as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) [2],[3]. The molecular architecture of this compound is not accidental; every functional group serves a precise mechanistic purpose:
-
The 4-Carboxylic Acid: This moiety is non-negotiable for target engagement. It forms a critical electrostatic salt bridge with Arg136 and a hydrogen bond with Gln47 within the human DHODH binding pocket[4].
-
The 2-Phenyl Group: Acts as a hydrophobic anchor, driving the molecule deep into the ubiquinone-binding tunnel of the enzyme[5].
-
The 6-Fluoro Substitution: Fluorination at the 6-position enhances the molecule's lipophilicity and metabolic stability, preventing rapid oxidative degradation while maximizing binding affinity[5].
Mechanism of Action: DHODH Inhibition and Pyrimidine Starvation
To understand the therapeutic potential of 6-Fluoro-2-phenylquinoline-4-carboxylic acid, we must look at the metabolic dependencies of rapidly proliferating cells. Cancer cells and actively replicating viruses rely heavily on the de novo pyrimidine biosynthesis pathway to generate the nucleotides (UMP, CTP, dTTP) required for DNA and RNA synthesis[4],[1].
DHODH is a mitochondrial inner-membrane enzyme that catalyzes the fourth, rate-limiting step of this pathway: the oxidation of dihydroorotate to orotate[4]. This reaction is coupled to the reduction of ubiquinone (Coenzyme Q) to ubiquinol[5].
By acting as a competitive inhibitor at the ubiquinone-binding site, 6-Fluoro-2-phenylquinoline-4-carboxylic acid blocks electron transfer. This halts orotate production, catastrophically depleting the intracellular pyrimidine pool, and ultimately forcing the cell into S-phase cycle arrest and apoptosis[1].
Fig 1: DHODH inhibition by 6-Fluoro-2-phenylquinoline-4-carboxylic acid and uridine salvage rescue.
Quantitative Data: Structure-Activity Relationship (SAR)
The potency of quinoline-4-carboxylic acids is highly sensitive to halogen substitutions. The data below summarizes the in vitro inhibitory activity (IC50) of 6-Fluoro-2-phenylquinoline-4-carboxylic acid against human DHODH, compared to its structural analogs[2].
| Compound Name | Substitution Profile | Target | IC50 (nM) |
| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 6-Fluoro, 2-Phenyl | Human DHODH | 82 |
| 6-Chloro-2-phenylquinoline-4-carboxylic acid | 6-Chloro, 2-Phenyl | Human DHODH | 80 |
| 6-Bromo-2-phenylquinoline-4-carboxylic acid | 6-Bromo, 2-Phenyl | Human DHODH | 78 |
| Brequinar (Clinical Reference) | 6-Fluoro, 2-(2'-F-biphenyl), 3-Me | Human DHODH | ~1.0 - 10.0 |
Data synthesized from established DHODH inhibition assays[2],[3].
Experimental Workflows: Building a Self-Validating System
As a Senior Application Scientist, I emphasize that listing steps is insufficient; we must understand the causality behind our experimental design. To rigorously validate 6-Fluoro-2-phenylquinoline-4-carboxylic acid, we employ a two-tiered, self-validating protocol framework.
Protocol A: In Vitro DHODH Enzyme Kinetic Assay
When designing the in vitro enzymatic protocol, relying on the native electron acceptor (ubiquinone) complicates spectrophotometric readouts due to its spectral overlap and insolubility. Instead, we utilize 2,6-dichloroindophenol (DCIP) as a surrogate terminal electron acceptor[2].
The Causality: As DHODH oxidizes dihydroorotate, electrons are transferred to DCIP, causing a measurable colorimetric shift from blue to colorless at 600 nm. This provides a direct, interference-free quantification of enzyme velocity.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant human DHODH and suspend in assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0).
-
Reaction Mixture: To a 96-well microplate, add the enzyme, 1 mM dihydroorotate (substrate), 0.1 mM decylubiquinone (co-factor), and 0.05 mM DCIP (electron acceptor)[3].
-
Compound Addition: Titrate 6-Fluoro-2-phenylquinoline-4-carboxylic acid from 0.1 nM to 10 µM.
-
Kinetic Readout: Measure the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression analysis.
Fig 2: Step-by-step workflow for the in vitro DHODH inhibition assay using DCIP reduction.
Protocol B: Cellular Target Validation via Uridine Rescue
In drug development, a critical pitfall is misattributing general compound cytotoxicity to target-specific inhibition. To establish a self-validating system, we employ the Uridine Rescue Assay [4].
The Causality: Mammalian cells possess a parallel "salvage pathway" for pyrimidine synthesis. Supplementing the culture media with exogenous uridine completely bypasses the need for DHODH. If 6-Fluoro-2-phenylquinoline-4-carboxylic acid is truly acting via DHODH inhibition, uridine supplementation will fully restore cell viability. If the cells still die, the compound possesses off-target toxicity. This binary readout guarantees the trustworthiness of your mechanistic claims.
Step-by-Step Methodology:
-
Cell Seeding: Plate HCT-116 or AML cancer cells at 5,000 cells/well in a 96-well plate.
-
Treatment Arms:
-
Arm 1: Treat with varying concentrations of the inhibitor.
-
Arm 2: Treat with the inhibitor + 100 µM exogenous Uridine.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo® reagent to measure ATP-dependent luminescence (correlating to viable cell count).
-
Validation: Confirm that the IC50 curve shifts dramatically (rescue) in Arm 2 compared to Arm 1.
Fig 3: Logical framework of the self-validating Uridine Rescue Assay.
Therapeutic Implications
The precision of 6-Fluoro-2-phenylquinoline-4-carboxylic acid as a DHODH inhibitor opens several therapeutic avenues:
-
Oncology: Exploiting the pyrimidine addiction of solid tumors and acute myeloid leukemia (AML) to induce differentiation and apoptosis[1].
-
Broad-Spectrum Antiviral: Host-directed antiviral therapy. By starving the host cell of the nucleotides required for viral genome replication, DHODH inhibitors have shown potent efficacy against RNA viruses, including Influenza and SARS-CoV-2[5].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3 [benchchem.com]
- 3. 2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3 [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7)
Executive Summary & Core Identity
In the landscape of medicinal chemistry and rational drug design, the quinoline-4-carboxylic acid scaffold represents a highly privileged structural motif. Specifically, 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) has emerged as a critical building block and active pharmaceutical ingredient (API) precursor. This compound integrates a rigid heterocyclic core with strategic halogenation and aromatic substitution, providing a versatile platform for developing enzyme inhibitors, antiviral agents, and antimalarial therapeutics [1, 4].
As a Senior Application Scientist, the objective of this technical guide is to deconstruct the structural rationale of this molecule, provide a field-proven and self-validating synthetic protocol, and map its biological target engagement.
Core Chemical Identity
| Parameter | Specification | Source / Verification Method |
| Chemical Name | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | IUPAC Nomenclature |
| CAS Registry Number | 1647-88-7 | Chemical Database Registry [1] |
| Molecular Formula | C₁₆H₁₀FNO₂ | Elemental Analysis |
| Molecular Weight | 267.25 g/mol | Mass Spectrometry (ESI-MS) [2] |
| SMILES String | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O | Cheminformatics Modeling [2] |
| Typical Purity | ≥97% | HPLC (UV detection at 254 nm) [2] |
Structural Rationale & Pharmacophore Dynamics
The pharmacological efficacy of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is not coincidental; it is driven by the precise causality of its structural components:
-
The Quinoline Core: This bicyclic, heteroaromatic system provides a rigid, planar framework. Its lipophilicity allows it to deeply intercalate into hydrophobic protein pockets, while the nitrogen atom serves as a critical hydrogen-bond acceptor.
-
6-Fluoro Substitution: Fluorine is a highly electronegative bioisostere for hydrogen. Strategically placed at the 6-position, it serves a dual purpose: it modulates the pKa of the quinoline nitrogen (altering its protonation state at physiological pH) and acts as a metabolic shield. By blocking oxidative metabolism (typically mediated by CYP450 enzymes at the reactive 6-position), the fluorine atom significantly extends the compound's biological half-life [4].
-
2-Phenyl Ring: The addition of a phenyl group at the C2 position expands the hydrophobic surface area. This allows the molecule to engage in robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target binding sites.
-
4-Carboxylic Acid: This moiety acts as a potent hydrogen bond donor/acceptor and a salt-bridge former. At physiological pH, it exists primarily as a carboxylate anion, forming strong electrostatic interactions with basic residues (like Arginine or Lysine) in enzyme active sites, such as the ATP-binding cassette of viral proteins [4, 5].
Mechanistic Synthesis Workflow: The Pfitzinger Reaction
The most robust, atom-economical, and field-proven method to synthesize 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction) [3, 4]. This protocol is designed as a self-validating system, where physical state changes confirm the success of intermediate steps.
Step-by-Step Protocol & Causality
-
Reagent Preparation: Suspend 5-fluoroisatin (1.0 eq) and acetophenone (1.0 eq) in a polar protic solvent, typically ethanol.
-
Base-Catalyzed Ring Opening: Add an aqueous solution of Potassium Hydroxide (KOH, ~10.0 eq).
-
Causality & Validation: The hydroxide ion nucleophilically attacks the C2 amide carbonyl of the isatin lactam ring. The rigid bicyclic structure opens, generating the highly reactive potassium 2-amino-5-fluorophenylglyoxylate intermediate. Self-Validation: The suspension will transition into a deep, homogenous colored solution, visually confirming the cleavage of the lactam ring.
-
-
Condensation & Cyclization: Heat the reaction mixture to 125 °C under microwave irradiation for 20 minutes (or reflux for 12-16 hours under standard thermal conditions) [4].
-
Causality: The primary amine of the opened isatin attacks the ketone carbonyl of acetophenone, forming an imine. Subsequently, the α -methyl protons of the acetophenone moiety undergo an intramolecular aldol-type condensation with the α -keto acid carbonyl. This dual-condensation self-assembles the thermodynamically stable quinoline aromatic system.
-
-
Acidic Quench & Isolation: Cool the mixture to room temperature and slowly acidify with aqueous HCl until the pH reaches 3-4.
-
Causality & Validation: During the reaction, the product exists as a highly soluble potassium carboxylate salt. Lowering the pH protonates the carboxylate into its free acid form. Because the free acid is highly lipophilic and insoluble in the aqueous/ethanol mixture, it crashes out of solution. Self-Validation: A dense precipitate forms immediately upon reaching the target pH, confirming product generation.
-
-
Purification: Collect the precipitate via vacuum filtration, wash sequentially with water, cold ethyl acetate, and dichloromethane, and purify via flash column chromatography (10–20% CH₃OH/CH₂Cl₂) [4].
Mechanistic workflow of the Pfitzinger reaction for synthesizing 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Biological Target Engagement & Therapeutic Applications
Quinoline-4-carboxylic acids are not merely synthetic intermediates; they are active pharmacophores with broad-spectrum therapeutic potential.
1. Antiviral Efficacy (Enterovirus D68): Recent drug discovery campaigns have identified 6-fluoro-quinoline derivatives as potent inhibitors of Enterovirus D68 (EV-D68), a pathogen responsible for severe respiratory and neurological infections. The compound targets the viral 2C protein , a highly conserved AAA+ ATPase crucial for viral replication and membrane rearrangement. The quinoline core binds competitively within the ATP-binding pocket, while the carboxylic acid forms essential salt bridges, effectively halting the viral cytopathic effect (CPE) at sub-micromolar concentrations [4].
2. Metabolic Oncology (hLDHA Inhibition): In cancer metabolism, human Lactate Dehydrogenase A (hLDHA) is upregulated to sustain the Warburg effect (aerobic glycolysis). Derivatives synthesized from 6-Fluoro-2-phenylquinoline-4-carboxylic acid act as competitive inhibitors of hLDHA. By blocking the conversion of pyruvate to lactate, these compounds force metabolic starvation in tumor cells, making this scaffold a prime candidate for next-generation oncology therapeutics [5].
Dual pharmacological target engagement pathways of the quinoline-4-carboxylic acid scaffold.
Quantitative Data Summary
The following table summarizes the quantitative metrics associated with the synthesis and biological evaluation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its immediate derivatives.
| Metric / Parameter | Quantitative Value | Analytical Context |
| Synthesis Yield (Pfitzinger) | 65% – 85% | Dependent on microwave vs. thermal reflux conditions [3, 4] |
| Reaction Time (Microwave) | 20 minutes | At 125 °C in ethanol/aqueous KOH [4] |
| Antiviral Potency (EC₅₀) | < 1.0 μM | Against EV-D68 strains (Viral CPE Assay)[4] |
| Selectivity Index (SI) | > 180 | Ratio of CC₅₀ (cytotoxicity) to EC₅₀ in neuronal cells [4] |
| Storage Conditions | 2-8 °C, Sealed, Dry | Required to prevent ambient moisture degradation |
References
- Moldb. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid". Moldb Chemical Database.
- ChemScene. "1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid". ChemScene Product Catalog.
- BenchChem. "2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3". BenchChem Technical Support.
- National Institutes of Health (NIH) / PMC. "Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)". Plos Pathogens / J. Med. Chem.
- Semantic Scholar. "Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors". Semantic Scholar Database.
6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the quinoline core remains one of the most versatile and biologically active heterocycles. Specifically, 6-Fluoro-2-phenylquinoline-4-carboxylic acid (a fluorinated derivative of the historical drug cinchophen) has emerged as a highly privileged scaffold. By integrating a fluorine atom at the C6 position, researchers have successfully engineered a molecule that overcomes the metabolic liabilities of its predecessors while serving as a foundational building block for novel antivirals, antimalarials, and metabolic enzyme inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications.
Chemical Identity and Physicochemical Profiling
The structural integrity of 6-fluoro-2-phenylquinoline-4-carboxylic acid is defined by its rigid aromatic system and the strategic placement of hydrogen bond acceptors/donors. The carboxylic acid moiety at the C4 position serves as a primary handle for downstream derivatization, most notably through amide coupling[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 6-Fluoro-2-phenylquinoline-4-carboxylic acid |
| CAS Number | 1647-88-7[2] |
| Molecular Formula | C₁₆H₁₀FNO₂[2] |
| Molecular Weight | 267.25 g/mol [2] |
| SMILES String | C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)F)C(=O)O[2] |
| Typical Purity | ≥97% (HPLC)[2] |
Mechanistic Rationale: The Role of C6-Fluorination
The decision to fluorinate the C6 position of the quinoline ring is rooted in rational drug design. Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), making it an ideal bioisostere.
-
Metabolic Stability: The C6 position of the quinoline ring is a known hotspot for cytochrome P450-mediated oxidative metabolism. Fluorination effectively blocks this oxidation, thereby increasing the pharmacokinetic half-life of downstream drug candidates.
-
Electronic Modulation: The strong electron-withdrawing effect of the fluorine atom lowers the pKa of the quinoline nitrogen. This subtle electronic shift can enhance membrane permeability and optimize binding kinetics within target protein pockets.
Synthetic Methodologies: The Microwave-Assisted Pfitzinger Reaction
The de novo construction of the 2-phenylquinoline-4-carboxylic acid core is classically achieved via the Pfitzinger reaction. Historically, this required prolonged refluxing under harsh basic conditions, which often resulted in thermal degradation and poor atom economy. Modern green chemistry protocols have optimized this workflow using microwave (MW) irradiation, drastically reducing reaction times from hours to minutes while improving overall yields[3].
Experimental Protocol: Step-by-Step Synthesis
The following methodology details the synthesis of the core scaffold utilizing a microwave-assisted Pfitzinger condensation[4]. This protocol is designed as a self-validating system, where physical state changes confirm mechanistic progression.
Step 1: Reagent Preparation & Ring Opening
-
Action: To a microwave-safe reaction vessel, add 5-fluoroisatin (1.0 mmol) and acetophenone (1.0 mmol) dissolved in ethanol. Introduce an aqueous solution of Potassium Hydroxide (KOH) at a 10-fold molar excess (10.0 mmol)[4].
-
Causality: The massive excess of KOH is not arbitrary. It is thermodynamically required to drive the initial hydrolysis of the isatin lactam ring, generating the highly reactive intermediate, 2-amino-5-fluorophenylglyoxylate.
Step 2: Microwave Cyclodehydration
-
Action: Seal the vessel and subject the mixture to microwave irradiation at 125 °C for exactly 20 minutes[4].
-
Causality: Microwave dielectric heating rapidly overcomes the activation energy barrier for the enolization of acetophenone. The enolate subsequently attacks the glyoxylate ketone, followed by rapid cyclodehydration to forge the fully aromatized quinoline ring[3].
Step 3: Acidic Quench and Self-Validating Isolation
-
Action: Allow the reaction to cool to room temperature. Slowly quench the reaction mixture by adding 1M HCl until the pH reaches ~3[4].
-
Causality & Validation: The basic reaction medium holds the product as a soluble potassium carboxylate salt. The addition of HCl protonates the C4-carboxylate. Because the protonated 6-fluoro-2-phenylquinoline-4-carboxylic acid is highly lipophilic and insoluble in the aqueous ethanol mixture, it immediately crashes out of solution. This rapid precipitation serves as visual, self-validating proof of successful scaffold formation[4].
-
Purification: Collect the precipitate via vacuum filtration. Wash sequentially with water, ethyl acetate, and dichloromethane to remove unreacted starting materials and trace impurities[4].
Rational Design Workflow
The true value of 6-fluoro-2-phenylquinoline-4-carboxylic acid lies in its utility as an intermediate. The C4-carboxylic acid is routinely converted into diverse carboxamides to probe different biological targets.
Workflow: Synthesis and pharmacological screening of 6-fluoro-cinchophen derivatives.
Pharmacological Landscape & Biological Applications
Through rigorous structure-activity relationship (SAR) studies, derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains.
Table 2: Comparative Pharmacological Utility of the Scaffold
| Therapeutic Area | Target Pathogen / Protein | Mechanism of Action | Coupling Strategy |
| Antiviral | Enterovirus D68 (EV-D68) | Inhibition of the highly conserved viral 2C ATPase/helicase protein, halting viral replication[4]. | Amide coupling via intermediate acid chlorides[4]. |
| Antimalarial | Plasmodium falciparum | Multistage antimalarial activity disrupting parasite life cycles[1]. | Amide formation using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine)[1]. |
| Metabolic | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition of DPP-IV to stabilize Glucagon-like peptide-1 (GLP-1) levels (observed in related adamantyl-quinoline derivatives)[5]. | N-(substituted glycyl)-2-cyanopyrrolidine functionalization[5]. |
Deep Dive: Antiviral Development against EV-D68
Enterovirus D68 (EV-D68) is an atypical non-polio enterovirus responsible for severe respiratory distress and, in rare cases, acute flaccid myelitis[4]. Currently, there are no FDA-approved antivirals for EV-D68. Researchers have identified the viral 2C protein—a multifunctional protein essential for viral replication—as a prime therapeutic target[4]. By utilizing 6-fluoro-2-phenylquinoline-4-carboxylic acid as a starting material, scientists have synthesized libraries of quinoline-4-carboxamides that exhibit potent inhibition of the 2C protein, demonstrating high selectivity indices (SI) in cytopathic effect (CPE) assays[4].
Deep Dive: Antimalarial Efficacy
Beyond virology, the scaffold has been heavily leveraged in parasitology. To combat resistant strains of Plasmodium falciparum, researchers have utilized coupling agents like CDMT and N-methylmorpholine to attach various aliphatic and aromatic amines to the C4-carboxylic acid[1]. The resulting derivatives exhibit a novel mechanism of action with multistage antimalarial activity and potent in vivo efficacy, proving that the 6-fluoro-quinoline core is highly adaptable to different biological environments[1].
References
-
[2] 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - ChemScene. ChemScene. 2
-
[5] 2-(1-Adamantyl)quinoline-4-carboxylic Acid|CAS 119778-65-3 - Benchchem. Benchchem. 5
-
[3] (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. 3
-
[4] US20210244721A1 - Small molecule enterovirus inhibitors and uses thereof. Google Patents. 4
-
[1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 1
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Structural Elucidation of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Analytical Guide
Introduction & Strategic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. The targeted introduction of a fluorine atom—such as in 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7)—leverages the unique bioisosteric properties of fluorine to modulate lipophilicity, metabolic stability, and target binding affinity[1].
With a molecular formula of C₁₆H₁₀FNO₂ and a molecular weight of 267.25 g/mol [2], the unambiguous structural elucidation of this compound requires a robust, multi-modal analytical approach. Misassignment of the regiochemistry (e.g., confusing the 6-fluoro position with the 7-fluoro isomer) can lead to catastrophic failures in downstream drug development. This whitepaper outlines a field-proven, self-validating analytical framework for the absolute structural characterization of fluorinated quinoline-4-carboxylic acids.
Analytical Workflow & Logical Framework
To ensure absolute confidence in the structural assignment, we employ an orthogonal analytical pipeline. The logic is sequential: exact mass confirms the empirical formula, vibrational spectroscopy identifies functional groups, and multidimensional NMR provides the atomic connectivity and spatial arrangement.
Caption: Workflow for the comprehensive structural elucidation of quinoline derivatives.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies detail not just the how, but the causality behind the physicochemical choices.
Synthesis and Sample Preparation
The compound is typically synthesized via the Pfitzinger reaction, reacting 5-fluoroisatin with acetophenone under strongly basic conditions[3].
Step-by-Step Protocol:
-
Reaction: Suspend 5-fluoroisatin (1.0 equiv) and acetophenone (1.1 equiv) in a 33% aqueous KOH solution and ethanol[3].
-
Heating: Reflux the mixture at 80 °C for 24 hours.
-
Causality: The high concentration of KOH is required to first open the isatin ring to an intermediate isatinic acid, which subsequently undergoes a cross-aldol condensation with acetophenone, followed by cyclization.
-
-
Workup: Cool the mixture, remove ethanol in vacuo, and wash the aqueous layer with diethyl ether to remove unreacted acetophenone.
-
Precipitation: Acidify the aqueous layer to pH 3 using glacial acetic acid or 1M HCl[3].
-
Causality: The quinoline nitrogen is weakly basic, while the carboxylic acid is acidic. Adjusting to pH 3 ensures the molecule exists in its neutral/zwitterionic state, drastically reducing aqueous solubility and forcing precipitation.
-
-
Validation Checkpoint: The crude solid must be washed with cold water until the filtrate is neutral, ensuring the removal of inorganic salts that would otherwise suppress MS ionization and distort NMR shimming.
High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Protocol:
-
Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol/Water (80:20) with 0.1% Formic Acid.
-
Acquisition: Inject into an ESI-TOF mass spectrometer operating in negative ion mode.
-
Causality: While quinolines can easily protonate [M+H]⁺ in positive mode, the presence of the C-4 carboxylic acid makes negative ion mode [M-H]⁻ highly efficient. This dual-mode capability serves as an internal cross-check for the pseudo-molecular ion[4].
-
-
Validation Checkpoint: The isotopic pattern must match the theoretical distribution for C₁₆H₁₀FNO₂, specifically lacking the M+2 heavy isotope signatures characteristic of chlorine or bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Step-by-Step Protocol:
-
Preparation: Dissolve 15 mg of the compound in 600 μL of anhydrous DMSO- d6 .
-
Causality: Rigid, planar aromatic carboxylic acids often exhibit poor solubility in CDCl₃. DMSO- d6 disrupts intermolecular hydrogen bonding, ensuring a sharp, highly resolved spectrum. Anhydrous conditions prevent the rapid exchange of the COOH proton, allowing its observation[5].
-
-
Acquisition (1D): Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
Causality: The ¹⁹F spectrum is acquired with ¹H inverse-gated decoupling to collapse complex multiplets into a sharp singlet, confirming the presence of a single fluorine environment. A coupled ¹⁹F spectrum is then run to extract JHF coupling constants.
-
-
Acquisition (2D): Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
-
Validation Checkpoint: The solvent residual peak for DMSO- d6 must be precisely calibrated to δ 2.50 ppm (¹H) and δ 39.52 ppm (¹³C) to ensure absolute chemical shift accuracy.
Structural Elucidation & Data Synthesis
HRMS and FT-IR Analysis
The HRMS (ESI-) spectrum yields a peak at m/z 266.0621 [M-H]⁻, which is in excellent agreement with the calculated mass for C₁₆H₉FNO₂ (266.0617 Da), confirming the empirical formula. FT-IR spectroscopy reveals a broad stretch at ~3000–2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp, intense peak at ~1685 cm⁻¹ (C=O stretch), confirming the presence of the carboxylate moiety at the C-4 position[5].
1D and 2D NMR Assignments
The regiochemistry of the quinoline core is definitively established using Heteronuclear Multiple Bond Correlation (HMBC). The H-3 proton is an isolated singlet that acts as a critical anchor point.
Caption: Key HMBC correlations confirming the substitution pattern of the quinoline core.
The fluorine atom at C-6 introduces profound scalar coupling ( JCF and JHF ) that splits the signals of the adjacent nuclei. The C-6 carbon appears as a doublet with a massive one-bond coupling ( 1JCF≈245 Hz). The H-5 proton, situated ortho to the fluorine, appears as a doublet of doublets due to coupling with both the fluorine ( 3JHF≈9.5 Hz) and the meta H-7 proton ( 4JHH≈2.5 Hz).
Quantitative Data Tables
The following table synthesizes the expected quantitative NMR data, extrapolated from highly characterized structural analogs such as 6-iodo-2-phenylquinoline-4-carboxylic acid and standard fluorinated heterocycles[4],[5].
Table 1: Comprehensive ¹H and ¹³C NMR Assignments in DMSO- d6
| Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | Coupling Constants ( J in Hz) | ¹³C Chemical Shift (δ, ppm) | ¹³C-F Coupling ( JCF in Hz) |
| 2 | - | - | 155.8 | - |
| 3 | 8.55 (s, 1H) | - | 120.5 | - |
| 4 | - | - | 136.2 | - |
| 4a | - | - | 125.1 | 4JCF≈2 |
| 5 | 7.95 (dd, 1H) | 3JHF=9.5 , 4JHH=2.5 | 109.4 | 2JCF≈23 |
| 6 | - | - | 160.2 | 1JCF≈245 |
| 7 | 7.75 (td, 1H) | 3JHH=9.0 , 3JHF=8.0 , 4JHH=2.5 | 120.8 | 2JCF≈25 |
| 8 | 8.15 (dd, 1H) | 3JHH=9.0 , 4JHF=5.0 | 132.4 | 3JCF≈9 |
| 8a | - | - | 146.5 | - |
| 1' (Ph) | - | - | 138.2 | - |
| 2'/6' (Ph) | 8.30 (d, 2H) | 3JHH=7.5 | 127.6 | - |
| 3'/5' (Ph) | 7.55 (t, 2H) | 3JHH=7.5 | 129.2 | - |
| 4' (Ph) | 7.50 (t, 1H) | 3JHH=7.5 | 129.8 | - |
| COOH | 14.05 (bs, 1H) | - | 167.5 | - |
(Note: The broad singlet at 14.05 ppm corresponds to the highly deshielded carboxylic acid proton, which is observable due to the use of strictly anhydrous DMSO- d6 [5].)
Conclusion
The structural elucidation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid relies on the synergistic interpretation of exact mass data and complex spin-spin coupling networks induced by the C-6 fluorine atom. By adhering to the self-validating protocols and leveraging 2D HMBC NMR to map the carbon skeleton, researchers can achieve absolute certainty in their regiochemical assignments, thereby securing the integrity of subsequent structure-activity relationship (SAR) studies.
Sources
- 1. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]
- 2. chemscene.com [chemscene.com]
- 3. data.epo.org [data.epo.org]
- 4. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
preliminary in-vitro studies of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Foreword: The Quinoline Scaffold as a Modern Pharmacophore
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realms of antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) therapies. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, facilitating interactions with a wide array of biological targets. The introduction of a fluorine atom, as in 6-Fluoro-2-phenylquinoline-4-carboxylic acid, is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide presents a comprehensive, logic-driven framework for the initial in-vitro characterization of the novel compound 6-Fluoro-2-phenylquinoline-4-carboxylic acid. We will move beyond a simple listing of assays and instead detail a tiered, decision-based workflow. The causality behind each experimental choice will be explained, ensuring that each step logically informs the next, building a robust and defensible preliminary data package.
Synthesis and Prerequisite Quality Control
Prior to any biological evaluation, the synthesis and rigorous purification of the target compound are paramount. A common and effective method for synthesizing 2-phenylquinoline-4-carboxylic acid derivatives is the Doebner Reaction . This one-pot reaction typically involves the condensation of an aniline (e.g., 4-fluoroaniline), an aldehyde (e.g., benzaldehyde), and pyruvic acid.
It is imperative to confirm the identity and purity of the synthesized compound before commencing biological assays, as impurities can lead to spurious results.
Essential Quality Control Checks:
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >95% for in-vitro screening.
A Tiered Strategy for In-Vitro Evaluation
A tiered or cascaded screening approach is efficient, cost-effective, and scientifically sound. It prioritizes broad, foundational assays to identify general bioactivity before committing resources to more complex, hypothesis-driven mechanistic studies. This workflow ensures that effort is focused on compounds with genuine promise.
Figure 1: A decision-based tiered workflow for the preliminary in-vitro evaluation of a novel compound.
Tier 1: Foundational Bioactivity Screening
The initial goal is to cast a wide net to determine if and where the compound exhibits biological activity at reasonably achievable concentrations.
Broad-Spectrum Cytotoxicity Assessment
Causality: This is the cornerstone of preliminary screening. It establishes whether the compound has a general cytotoxic effect on living cells, which is a prerequisite for any potential anticancer activity. The inclusion of a non-cancerous cell line is a critical control to assess for selective toxicity towards cancer cells, a hallmark of a promising therapeutic candidate.
Recommended Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells from a panel (e.g., MCF-7 [breast cancer], A549 [lung cancer], HCT116 [colon cancer], and MRC-5 [normal lung fibroblast]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in an appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤0.5%).
-
Treatment: Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the compound. Include "vehicle only" controls and "no treatment" controls.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) |
| MCF-7 | Breast | Cancer | Calculated Value |
| A549 | Lung | Cancer | Calculated Value |
| HCT116 | Colon | Cancer | Calculated Value |
| MRC-5 | Lung | Normal | Calculated Value |
Broad-Spectrum Antimicrobial Screening
Causality: The quinolone core is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. Therefore, screening for antimicrobial activity is a logical parallel path. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Recommended Protocol: Broth Microdilution for MIC
-
Bacterial Panel: Select a representative panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with DMSO). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control for the assay itself.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Data Presentation:
| Organism | Gram Stain | MIC (µg/mL) |
| S. aureus | Positive | Determined Value |
| E. coli | Negative | Determined Value |
| P. aeruginosa | Negative | Determined Value |
Tier 2: Mechanistic Elucidation
If Tier 1 assays yield promising results (e.g., potent and selective cytotoxicity or significant antimicrobial activity), the next step is to investigate how the compound works.
Investigating the Mechanism of Cell Death
Causality: If the compound is cytotoxic, it is crucial to determine whether it induces a programmed, controlled form of cell death (apoptosis) or a chaotic, inflammatory death (necrosis). Apoptosis is the preferred mechanism for anticancer drugs.
Recommended Protocol: Annexin V / Propidium Iodide (PI) Staining
-
Principle: During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.
-
Workflow:
-
Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell population immediately using a flow cytometer.
-
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Figure 2: Principles of cell state differentiation using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis
Causality: Many cytotoxic compounds function by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. Identifying such an arrest provides valuable clues about the compound's molecular target.
Recommended Protocol: Propidium Iodide Staining for DNA Content
-
Treatment & Harvest: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, which permeabilizes the cell membrane. This step is crucial and should be done gently while vortexing to prevent cell clumping.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). An accumulation of cells in any one peak compared to the vehicle control indicates cell cycle arrest.
Figure 3: The four main phases of the eukaryotic cell cycle.
Preliminary Anti-inflammatory Screening
Causality: Chronic inflammation is linked to various diseases, including cancer. Some quinoline derivatives have shown anti-inflammatory properties. A simple and robust primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Recommended Protocol: Griess Assay for Nitrite
-
Cell Culture: Use a macrophage cell line like RAW 264.7.
-
Stimulation & Treatment: Seed the cells and treat them with the test compound for 1-2 hours before stimulating them with LPS (a potent inflammatory agent).
-
Incubation: Incubate for 24 hours. LPS will induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO.
-
Nitrite Measurement: NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. Collect the supernatant and mix it with Griess Reagent. This reagent reacts with nitrite to form a purple azo compound.
-
Data Acquisition: Measure the absorbance at ~540 nm. A standard curve using sodium nitrite is used for quantification.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. A preliminary cell viability assay (e.g., MTT) must be run in parallel on the same cells to ensure that the observed reduction in NO is not simply due to cytotoxicity.
Trustworthiness: The Centrality of Controls
Every protocol described must be a self-validating system. The reliability of the data hinges entirely on the rigorous use of controls.
-
Vehicle Control (e.g., DMSO): Essential for ensuring that the solvent used to dissolve the compound has no biological effect on its own.
-
Positive Control: A known active compound (e.g., Doxorubicin for cytotoxicity, Ciprofloxacin for antimicrobial assays) must be included to validate that the assay is working correctly.
-
Negative Control (Untreated): Represents the baseline health and behavior of the cells or organisms.
-
Replicates: All experiments should be performed with at least three biological replicates to ensure the results are reproducible and to allow for statistical analysis.
By adhering to this structured, hypothesis-driven approach, researchers can efficiently build a comprehensive preliminary data package for 6-Fluoro-2-phenylquinoline-4-carboxylic acid, laying a solid foundation for further preclinical development.
References
-
Title: The Doebner Reaction. Source: Organic Reactions. URL: [Link]
-
Title: MTT Cell Viability Assay. Source: Current Protocols in Molecular Biology. URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Title: A review on the synthesis of quinoline and quinolone scaffolds. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection. Source: Bio-Rad Laboratories. URL: [Link]
-
Title: Cell Cycle Analysis by Flow Cytometry. Source: Current Protocols in Immunology. URL: [Link]
discovery and history of 2-phenylquinoline-4-carboxylic acid derivatives
The Evolution of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: From Historical Gout Therapeutics to Modern Targeted Pharmacophores
Executive Summary
The molecular scaffold of 2-phenylquinoline-4-carboxylic acid, historically known as cinchophen or "Atophan," represents one of the most fascinating trajectories in medicinal chemistry. Originally synthesized in the late 19th century, it became a cornerstone treatment for gout before its catastrophic withdrawal due to idiosyncratic hepatotoxicity[1]. Today, armed with a deeper understanding of structure-activity relationships (SAR) and metabolic pathways, modern drug development professionals have resurrected and heavily derivatized this scaffold. It now serves as a privileged pharmacophore for novel histone deacetylase (HDAC) inhibitors, antileishmanial agents, and broad-spectrum antimicrobials[2],[3]. This whitepaper dissects the chemical history, core synthetic methodologies, and modern pharmacological applications of 2-phenylquinoline-4-carboxylic acid derivatives.
Historical Context and Pharmacological Paradigm Shift
The discovery of 2-phenylquinoline-4-carboxylic acid dates back to 1887, when it was first synthesized by Doebner and Giesecke[1]. By 1908, Nicolaier and Dohrn introduced the compound into clinical practice under the trade name "Atophan"[1]. It acted as a highly effective uricosuric agent, promoting the excretion of uric acid and providing rapid relief for gout and arthritis[1].
However, the clinical triumph was short-lived. By the 1920s, clinicians observed severe adverse effects, culminating in the first recorded fatality from cinchophen-induced acute yellow atrophy (severe liver damage) in 1925[1]. The toxicity was later attributed to the formation of reactive electrophilic metabolites via cytochrome P450 oxidation of the unsubstituted quinoline ring, leading to mitochondrial dysfunction and oxidative stress. Consequently, human use ceased in the 1930s, though it found a niche in veterinary medicine (e.g., Prednoleucotropin for canine osteoarthritis)[1].
Timeline of 2-phenylquinoline-4-carboxylic acid from discovery to modern drug development.
Core Synthetic Methodologies & Mechanistic Causality
The synthesis of quinoline-4-carboxylic acids relies heavily on two classical multicomponent reactions: the Doebner reaction and the Pfitzinger reaction. As a Senior Application Scientist, it is critical to understand not just the steps, but the causality behind the reaction conditions to optimize yield and purity.
The Doebner Reaction
The Doebner reaction is a one-pot, three-component condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid[4],[5].
Causality & Optimization: A major historical limitation of the Doebner reaction is the competitive reduction of the intermediate Schiff base (imine) by the dihydroquinoline intermediate, which acts as a hydrogen donor[4]. This side reaction forms unwanted benzylamine byproducts and drastically reduces the yield of the desired oxidized quinoline[4]. Modern protocols solve this by introducing Lewis acid catalysts (e.g., Iron(III) triflate) to rapidly activate the imine for nucleophilic attack, and by employing co-oxidants to facilitate the final aromatization step without sacrificing the intermediate[4],[5].
Mechanistic workflow of the Doebner reaction highlighting intermediate formations.
Protocol 1: Self-Validating Fe(OTf)₃-Catalyzed Doebner Synthesis [5]
-
Imine Formation: In a 50 mL round-bottom flask, dissolve aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in absolute ethanol. Validation: Monitor via Thin-Layer Chromatography (TLC) until the benzaldehyde spot is entirely consumed, confirming complete Schiff base formation.
-
Catalyzed Cyclization: Add pyruvic acid (1.0 equiv) and 15 mol% Iron(III) trifluoromethanesulfonate[Fe(OTf)₃]. Reflux the mixture for 3-5 hours. Causality: The Fe(OTf)₃ acts as a Lewis acid, coordinating to the imine nitrogen to increase electrophilicity, thereby accelerating the addition of the pyruvic acid enolate and preventing byproduct formation[4],[5].
-
Workup & Isolation: Cool the mixture to room temperature. Basify with 5% aqueous NaOH to form the soluble sodium salt of the carboxylic acid. Wash the aqueous layer with diethyl ether to remove unreacted neutral organics (self-validation of purity)[4].
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl in an ice bath to pH 4. Collect the precipitated 2-phenylquinoline-4-carboxylic acid via vacuum filtration.
-
Analytical Validation: Confirm structure via ¹H-NMR (DMSO-d6: characteristic carboxylic acid proton at ~14 ppm) and LC-MS[6].
The Pfitzinger Reaction
The Pfitzinger reaction constructs the quinoline core via the condensation of isatin with a ketone (e.g., acetophenone) under strongly basic conditions[2],[6].
Protocol 2: Base-Mediated Pfitzinger Synthesis [2],[6]
-
Lactam Cleavage: Dissolve isatin (1.0 equiv) in a 33% (w/v) aqueous KOH solution. Causality: The strong base is strictly required to hydrolyze the lactam ring of isatin, generating the reactive intermediate, potassium isatinate (2-aminophenylglyoxylate)[2],[6].
-
Cross-Aldol Condensation: Slowly add an ethanolic solution of acetophenone (1.1 equiv). Reflux at 85°C for 8–15 hours. The ketone undergoes a cross-aldol condensation with the keto-group of isatinic acid, followed by spontaneous cyclodehydration to form the quinoline ring[2],[6].
-
Isolation: Remove ethanol via rotary evaporation. Dilute with water and extract with ethyl acetate to remove unreacted acetophenone.
-
Acidification: Adjust the aqueous layer to pH 5–6 using 3M HCl to precipitate the product[2]. Validation: Recrystallize from ethanol and confirm purity via melting point analysis and FT-IR (C=O stretch at ~1704 cm⁻¹)[6].
Modern Pharmacological Renaissance
By substituting the phenyl ring and modifying the carboxylic acid moiety, researchers have successfully decoupled the therapeutic potential of the quinoline scaffold from its historical hepatotoxicity[3].
Oncology: HDAC3 Inhibitors
In the pursuit of targeted cancer therapies, the 2-substituted phenylquinoline-4-carboxylic acid group has been ingeniously utilized as the "cap" moiety for Histone Deacetylase (HDAC) inhibitors[2]. For instance, coupling the carboxylic acid to a zinc-binding group (ZBG) like hydrazide or hydroxamic acid via a phenylpiperazine linker yields highly selective molecules. Compound D28 demonstrated remarkable selectivity for HDAC3 over HDAC1, 2, and 6, presenting a novel avenue for treating malignancies without broad-spectrum toxicity[2],[3].
Infectious Diseases: Antileishmanial and Antimicrobial Agents
Halogenated and methylated derivatives of the cinchophen scaffold have shown potent activity against parasitic infections. In silico and in vitro evaluations of 2-acetanilide 2-arylquinoline-4-carboxylates revealed significant efficacy against Leishmania infantum promastigotes, with brominated/chlorinated derivatives (e.g., Compound 5n) exhibiting IC50 values as low as 17.08 µM[3]. Similarly, 2-methylquinoline-4-carboxylic acid (Compound Q1) proved highly active against L. donovani[6]. Furthermore, 6-iodo-2-phenylquinoline-4-carboxylic acid derivatives have been synthesized in high yields (79%) as precursors for broad-spectrum antimicrobial agents[7].
Divergent pharmacological pathways of historical Cinchophen versus modern derivatives.
Quantitative Data Summary
The table below summarizes the comparative efficacy and safety profiles of historical versus modern 2-phenylquinoline-4-carboxylic acid derivatives:
| Compound / Derivative | Target / Application | Efficacy Metric (IC50 / Yield) | Toxicity / Safety Profile |
| Cinchophen (Historical) | Uricosuric (URAT1 inhibitor) | High uric acid clearance | Severe idiosyncratic hepatotoxicity[1] |
| Compound D28 | HDAC3 Inhibitor (Oncology) | IC50 = 24.45 µM | High selectivity; low off-target toxicity[2] |
| Compound 5n | Antileishmanial (L. infantum) | IC50 = 17.08 ± 1.09 µM | Active, viable lead compound[3] |
| Compound Q1 | Antileishmanial (L. donovani) | Most active in evaluated series | Promising safety profile vs standard drugs[6] |
| Compound 4a (6-iodo) | Antimicrobial Precursor | 79% Synthesis Yield | High purity, broad-spectrum potential[7] |
Conclusion
The journey of 2-phenylquinoline-4-carboxylic acid from the flawed gout medication "Atophan" to a highly tunable modern pharmacophore underscores the iterative power of medicinal chemistry. By mastering the causality behind synthetic methodologies like the Doebner and Pfitzinger reactions, and by leveraging structure-based drug design to bypass historical toxicity pathways, researchers have successfully reclaimed this scaffold. Today, it stands as a critical building block in the ongoing fight against cancer, leishmaniasis, and multidrug-resistant pathogens.
References
-
Cinchophen - Wikipedia. wikipedia.org.[Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. frontiersin.org.[Link]
-
Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives - ResearchGate. researchgate.net.[Link]
-
Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - Semantic Scholar. semanticscholar.org.[Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. mdpi.com.[Link]
Sources
- 1. Cinchophen - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Physicochemical Profiling of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid: Solubility, Stability, and Formulation Strategies
Executive Summary
The development and application of heterocyclic building blocks in medicinal chemistry require a rigorous understanding of their physicochemical boundaries. 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) is a highly lipophilic, planar molecule that presents specific challenges in aqueous solubility while offering distinct advantages in metabolic and chemical stability 1. As a fluorinated analog of cinchophen (2-phenylquinoline-4-carboxylic acid), this compound is frequently utilized as an intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and advanced materials.
This technical guide synthesizes the molecular causality behind the compound's behavior, establishes self-validating protocols for thermodynamic profiling, and outlines field-proven formulation strategies to overcome its intrinsic hydrophobicity.
Molecular Architecture and Physicochemical Causality
The macroscopic behavior of 6-Fluoro-2-phenylquinoline-4-carboxylic acid (6-F-PQC) is directly dictated by its molecular architecture. Understanding these structural features is critical for predicting its solubility and stability:
-
The Quinoline-4-carboxylic Acid Core: The molecule is amphoteric, possessing a weakly basic quinoline nitrogen and an acidic carboxylic acid group. However, the acidic nature dominates the solubility profile in physiological buffers. The non-fluorinated parent compound, cinchophen, has an estimated pKa of ~3.4 and is practically insoluble in water without pH adjustment 2.
-
The 6-Fluoro Substitution: Fluorine is highly electronegative. Through inductive electron withdrawal, it decreases the electron density of the quinoline ring. This modification serves a dual purpose: it significantly increases the lipophilicity (LogP) of the molecule, and it shields the aromatic system from electrophilic attack and oxidative degradation (e.g., by cytochrome P450 enzymes).
-
The 2-Phenyl Group: This bulky, aromatic substituent enforces a highly planar and rigid conformation. In the solid state, this leads to strong π−π stacking interactions, resulting in a high crystal lattice energy that resists aqueous solvation.
Quantitative Physicochemical Profile
The following table summarizes the foundational data required for formulating and handling 6-F-PQC.
| Property | Value | Causality / Practical Implication |
| Molecular Weight | 267.25 g/mol | Optimal for small-molecule drug space; facilitates membrane permeation. |
| Molecular Formula | C₁₆H₁₀FNO₂ | High aromaticity drives strong crystal lattice energy and poor aqueous solubility. |
| LogP (Estimated) | 3.8 - 4.2 | Highly lipophilic; requires co-solvents or surfactants for in vitro assays. |
| pKa (Carboxylic Acid) | ~3.2 - 3.5 | Acidic; solubility increases exponentially at pH > 5.5 due to anion formation. |
| Intrinsic Solubility | < 0.01 mg/mL (pH 2.0) | Practically insoluble in acidic environments; prone to precipitation in gastric fluid. |
Thermodynamic Solubility and Formulation Workflows
The primary hurdle in utilizing 6-F-PQC is its poor aqueous solubility. When a molecule possesses both high lipophilicity and high crystal lattice energy, kinetic solubility methods (such as spiking a DMSO stock into a buffer) often result in supersaturation followed by latent precipitation. This leads to erratic data in biological assays 3.
To systematically address this, formulation must target either the disruption of the crystal lattice (via salt formation) or the enhancement of solvent-solute interactions (via pH adjustment or co-solvents).
Workflow for addressing poor aqueous solubility via pH, salts, and co-solvents.
Protocol 1: Self-Validating Thermodynamic Solubility Determination (Shake-Flask)
This protocol is designed to eliminate the artifacts of supersaturation, providing the true thermodynamic endpoint of the compound in a given vehicle 4.
-
Solid Preparation: Ensure the 6-F-PQC powder is milled to a uniform particle size. Causality: Uniform particle size normalizes the surface area-to-volume ratio, ensuring consistent dissolution kinetics across replicates.
-
Saturation: Add an excess of the solid (e.g., 5 mg) to 1.0 mL of the target buffer (e.g., PBS pH 7.4) in a borosilicate glass vial. Causality: Glass is mandated over polypropylene to prevent the highly lipophilic compound from adsorbing to the container walls, which would falsely lower the measured solubility.
-
Equilibration: Agitate the suspension at 37°C for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the system has reached a true thermodynamic equilibrium.
-
Phase Separation (Internal Control): Centrifuge the mixture at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: PTFE is used because it is chemically inert and highly hydrophobic; prior to the experiment, a known concentration standard must be passed through the filter to confirm zero non-specific binding.
-
Quantification: Dilute the filtrate in the mobile phase and quantify via LC-UV at ~254 nm against a standard curve prepared in 100% Methanol.
Chemical and Metabolic Stability Kinetics
Quinoline-4-carboxylic acids are generally robust, but they possess specific vulnerabilities. The 6-fluoro substitution significantly alters the degradation profile by sterically and electronically hindering the N-oxidation and electrophilic aromatic substitution pathways that typically degrade standard quinolines.
Primary chemical stability vectors and degradation pathways for 6-F-PQC.
Protocol 2: Accelerated Stability Testing (Mass-Balance Validated)
To ensure the integrity of 6-F-PQC during long-term storage and assay execution, stability must be validated using a mass-balance approach.
-
Solid-State Stress (ICH Q1A): Expose 10 mg aliquots of the solid powder to 40°C / 75% Relative Humidity (RH) in open glass vials for 6 months.
-
Solution-State Stress: Prepare a 1 mg/mL solution in 50% Methanol/Water. Subject aliquots to the following orthogonal vectors:
-
Hydrolytic: 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: UV/Vis light exposure (1.2 million lux hours) per ICH Q1B guidelines.
-
-
Orthogonal Validation (Mass Balance): Analyze all stressed samples via LC-MS/MS. Self-Validation: The protocol is only considered valid if the sum of the peak areas of the parent compound and all identified degradation products equals the peak area of the unstressed control (±5%). A failure to achieve mass balance indicates the formation of volatile degradants or irreversible column adsorption, requiring a change in the analytical method.
Field-Proven Formulation Strategies
Based on the physicochemical data, the following strategies are recommended for handling 6-F-PQC in laboratory settings:
-
In Vitro Assays: Prepare stock solutions at 10 mM in anhydrous DMSO. The presence of moisture in DMSO will rapidly reduce the solubility limit, causing micro-precipitation that can skew assay readouts. When diluting into aqueous buffers, ensure the final DMSO concentration does not exceed 1% v/v, and maintain the buffer pH at ≥ 7.4 to keep the carboxylic acid deprotonated 3.
-
In Vivo Dosing Vehicles: Due to its low intrinsic solubility, standard saline is an inadequate vehicle. A recommended formulation for oral gavage (PO) or intraperitoneal (IP) injection is a co-solvent system: 10% DMSO / 10% Tween-80 / 80% Saline . Alternatively, converting the free acid to a sodium or potassium salt prior to formulation will drastically improve the dissolution rate by disrupting the stable crystal lattice.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 8593, Cinchophen." PubChem. Available at:[Link]
Sources
Methodological & Application
Synthesis Protocol for 6-Fluoro-2-phenylquinoline-4-carboxylic acid: An Application Note
Introduction: The Significance of Fluorinated Quinolines
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of therapeutic properties, including antitumor, antimalarial, and antibacterial activities.[1][2] The introduction of a fluorine atom into the quinoline ring, as in 6-Fluoro-2-phenylquinoline-4-carboxylic acid, can significantly modulate the molecule's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability. Consequently, the development of robust and efficient synthetic routes to access such fluorinated analogues is of paramount importance for researchers in pharmacology and organic synthesis.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid via a modified Doebner reaction. This three-component condensation reaction is a classic and highly effective method for constructing the quinoline-4-carboxylic acid core from readily available starting materials.[3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental procedure, and outline the necessary steps for purification and characterization of the final product.
Reaction Principle: The Doebner Reaction
The synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is achieved through the Doebner reaction, a one-pot, three-component condensation of an aniline (4-fluoroaniline), an aldehyde (benzaldehyde), and pyruvic acid.[3] The reaction is typically facilitated by an acid catalyst, in this case, Boron trifluoride etherate (BF₃·OEt₂) or its tetrahydrofuran complex (BF₃·THF), which acts as a Lewis acid to activate the carbonyl groups and promote the key bond-forming steps.[1]
The reaction mechanism initiates with the formation of a Schiff base (an imine) from the condensation of 4-fluoroaniline and benzaldehyde. The enol or enolate of pyruvic acid then undergoes a nucleophilic addition to the imine. This is followed by an intramolecular cyclization and a subsequent dehydration/oxidation cascade to yield the final aromatic quinoline ring system.[3] The use of a Lewis acid catalyst like BF₃·THF has been shown to be particularly effective for anilines bearing electron-withdrawing groups, such as the fluorine atom in this synthesis.[1]
Experimental Protocol
This protocol is adapted from a reported hydrogen-transfer modification of the Doebner reaction, which has demonstrated efficacy for a range of substituted anilines.[1][3]
Materials and Reagents
-
4-Fluoroaniline (C₆H₆FN)
-
Benzaldehyde (C₇H₆O)
-
Pyruvic acid (C₃H₄O₃)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Büchner funnel and filter paper
-
Rotary evaporator
-
NMR spectrometer
-
Melting point apparatus
Detailed Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1.8 mmol, 1.0 eq) and benzaldehyde (2.0 mmol, 1.1 eq) in anhydrous acetonitrile (1.0 mL).
-
Catalyst Addition: To the stirred solution at room temperature, add BF₃·THF (0.9 mmol, 0.5 eq) or BF₃·OEt₂.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour. This step facilitates the formation of the Schiff base intermediate.
-
Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 0.33 eq) in anhydrous acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a larger flask and add ethyl acetate (EtOAc). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 6-Fluoro-2-phenylquinoline-4-carboxylic acid can be purified by recrystallization.[2][4]
-
Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of quinoline-4-carboxylic acids.
-
Recrystallization Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled before hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₀FNO₂ | [5] |
| Molecular Weight | 267.25 g/mol | [5] |
| Starting Materials | 4-Fluoroaniline, Benzaldehyde, Pyruvic Acid | [3] |
| Catalyst | BF₃·THF or BF₃·OEt₂ | [1] |
| Solvent | Acetonitrile (MeCN) | [3] |
| Reaction Temperature | 65 °C | [3] |
| Reaction Time | 20 hours | [3] |
| Expected Yield | 78-82% | [3][6] |
| Appearance | White to yellow solid | |
| Purification Method | Recrystallization from Ethanol | [2] |
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Doebner reaction for the target molecule.
Characterization
The identity and purity of the synthesized 6-Fluoro-2-phenylquinoline-4-carboxylic acid should be confirmed by standard analytical techniques.
-
Melting Point: Determination of the melting point and comparison with literature values.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The expected chemical shifts can be compared with data from similar compounds. For a closely related compound, 6-fluoro-2-phenylquinazolin-4(3H)-one, the following characteristic shifts were observed in DMSO-d₆:
-
¹H NMR (500 MHz, DMSO-d₆): Aromatic protons are expected in the range of δ 7.3-8.2 ppm. A broad singlet for the carboxylic acid proton is anticipated downfield (>12 ppm).[6]
-
¹³C NMR (126 MHz, DMSO-d₆): Signals for the aromatic carbons are expected between δ 116-162 ppm. The carboxylic acid carbonyl carbon will appear around δ 162 ppm.[6]
-
¹⁹F NMR (471 MHz, DMSO-d₆): A singlet corresponding to the fluorine atom is expected, with a chemical shift around δ -114.68 ppm being reported for a similar structure.[6]
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
BF₃·THF and BF₃·OEt₂ are corrosive and moisture-sensitive; handle with care under an inert atmosphere if possible.
-
Pyruvic acid is a corrosive liquid. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The modified Doebner reaction detailed in this application note provides an efficient and reliable method for the synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid. This three-component, one-pot procedure offers a straightforward route to this valuable fluorinated heterocyclic compound, which holds significant potential as a building block in drug discovery and development. The protocol is scalable and amenable to the synthesis of a diverse library of substituted quinoline-4-carboxylic acids by varying the aniline and aldehyde starting materials.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- (n.d.).
- Ojima, I., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- Hui, Y., et al. (2022).
- BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
- ChemScene. (n.d.). 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
- Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Wang, L. M., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Journal of Fluorine Chemistry.
- MDPI. (2023).
- Zhang, X., et al. (2016).
- Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology.
- City University of New York. (n.d.). Purification by Recrystallization.
- Digafie, Z., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. 897561-78-3|6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
Applications of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid and Its Derivatives in Anticancer Research: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 6-fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives in the field of anticancer research. While direct studies on the parent compound, 6-fluoro-2-phenylquinoline-4-carboxylic acid, are not extensively documented in publicly available literature, a significant body of research on its substituted analogues offers profound insights into the therapeutic potential of this chemical scaffold. This guide will focus on a particularly well-characterized derivative, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390, also known as DuP-785) , as a prime exemplar to illustrate the potent anticancer activities and mechanisms of action associated with this class of compounds. Furthermore, we will discuss other derivatives to provide a broader context of the diverse anticancer strategies that can be pursued with the 2-phenylquinoline-4-carboxylic acid core.
Introduction: The 2-Phenylquinoline-4-Carboxylic Acid Scaffold in Oncology
The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous bioactive compounds. The 2-phenylquinoline-4-carboxylic acid backbone, in particular, has emerged as a versatile scaffold for the development of novel therapeutic agents, demonstrating a wide range of biological activities, including potent anticancer effects.[1] The strategic placement of a fluorine atom at the 6-position of the quinoline ring can enhance metabolic stability and cell permeability, often leading to improved pharmacokinetic and pharmacodynamic properties.
Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-documented mechanism through which 6-fluoro-2-phenylquinoline-4-carboxylic acid derivatives exert their anticancer effects is through the potent inhibition of dihydroorotate dehydrogenase (DHODH).[1][2]
Scientific Rationale: DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotides and are therefore particularly reliant on this pathway.[1] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[1][2]
The inhibitory action of NSC 368390 on DHODH leads to a significant depletion of intracellular pools of uridine 5'-triphosphate (UTP) and cytidine 5'-triphosphate (CTP).[2] This depletion has been observed in various cancer cell lines, including human colon tumor cells, and is a direct consequence of the blockade of the de novo pyrimidine synthesis pathway.[2]
Caption: Inhibition of DHODH by 6-fluoro-2-phenylquinoline-4-carboxylic acid derivatives.
Alternative Mechanism: Histone Deacetylase (HDAC) Inhibition
It is noteworthy that the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has also been investigated as inhibitors of histone deacetylases (HDACs).[3][4] While this mechanism has not been the primary focus for the 6-fluoro substituted analogues like NSC 368390, it represents an alternative and equally compelling avenue for anticancer drug development with this scaffold.
Scientific Rationale: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[3][4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[3][4] Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.[3][4] Certain derivatives of 2-phenylquinoline-4-carboxylic acid have shown selectivity for specific HDAC isoforms, such as HDAC3, which could offer a more targeted therapeutic approach with a potentially improved safety profile.[3]
In Vitro and In Vivo Anticancer Activity
The anticancer potential of 6-fluoro-2-phenylquinoline-4-carboxylic acid derivatives, particularly NSC 368390, has been demonstrated in a variety of preclinical models.
In Vitro Efficacy
NSC 368390 has shown potent cytotoxic activity against a broad spectrum of human cancer cell lines.[2][5]
| Cell Line | Cancer Type | Noteworthy Findings | Reference |
| HCT-15, Clone A, DLD-2 | Human Colon Carcinoma | Significant growth inhibition. Exposure of Clone A cells to 25-75 µM of NSC 368390 for 48-72 hours resulted in a 99.9% cell kill. | [2][5] |
| L1210 | Leukemia | Increase in life span of over 80% in initial studies. | [5] |
| MX-1 | Breast Carcinoma | Over 90% growth inhibition in xenograft models. | [5] |
| LX-1 | Lung Carcinoma | Over 90% growth inhibition in xenograft models. | [5] |
| BL/STX-1 | Stomach Carcinoma | Over 90% growth inhibition in xenograft models. | [5] |
In Vivo Efficacy
In vivo studies using human tumor xenografts in nude mice have further substantiated the anticancer potential of NSC 368390.[5] The compound was found to be efficacious when administered intraperitoneally, intravenously, subcutaneously, or orally.[5] Notably, daily intraperitoneal administration of 25 mg/kg for 9 days resulted in a 98% inhibition of DLD-2 human colon cancer growth.[5]
Application Notes and Protocols
The following protocols are provided as a guide for researchers investigating the anticancer properties of 6-fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives. These are generalized methodologies and may require optimization based on the specific compound and cell lines being studied.
Protocol 1: In Vitro Cytotoxicity Assessment using a Clonogenic Assay
Objective: To determine the long-term survival of cancer cells after treatment with the test compound. This assay is considered a gold standard for measuring the cytotoxic effects of anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., HCT-15, A549)
-
Complete cell culture medium
-
6-well plates
-
Test compound (e.g., 6-fluoro-2-phenylquinoline-4-carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
Recovery: After the treatment period, remove the medium containing the compound, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment concentration relative to the vehicle control.
Caption: Workflow for the clonogenic survival assay.
Protocol 2: DHODH Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of the test compound on the DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the compound for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding the substrates (dihydroorotate and decylubiquinone) and DCIP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to the DHODH activity.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the reaction rates against the compound concentrations.
Protocol 3: Analysis of Intracellular Nucleotide Pools by HPLC
Objective: To quantify the effect of the test compound on the intracellular concentrations of pyrimidine and purine triphosphates.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Perchloric acid (for cell lysis and protein precipitation)
-
Potassium hydroxide (for neutralization)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)
-
Nucleotide standards (ATP, GTP, CTP, UTP)
Procedure:
-
Cell Treatment: Treat a known number of cells with the test compound at a specific concentration (e.g., IC50 value from a cytotoxicity assay) for various time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them with cold perchloric acid.
-
Neutralization and Precipitation: Neutralize the lysate with potassium hydroxide to precipitate the perchlorate.
-
Sample Preparation: Centrifuge the samples to remove the precipitate and collect the supernatant containing the nucleotides.
-
HPLC Analysis: Analyze the samples by HPLC, separating the nucleotides based on their retention times.
-
Quantification: Quantify the amount of each nucleotide by comparing the peak areas to those of known standards.
-
Data Analysis: Normalize the nucleotide concentrations to the cell number and compare the levels in treated cells to those in untreated control cells.
Conclusion and Future Directions
The 6-fluoro-2-phenylquinoline-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel anticancer agents. The well-characterized derivative, NSC 368390, demonstrates potent and broad-spectrum antitumor activity primarily through the inhibition of DHODH, a key enzyme in pyrimidine biosynthesis. The provided protocols offer a framework for the preclinical evaluation of new analogues based on this scaffold.
Future research in this area should focus on:
-
Synthesis and evaluation of a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR).
-
Optimization of pharmacokinetic properties to enhance drug-like characteristics.
-
Investigation of potential synergistic effects when combined with other anticancer agents that target different pathways.
-
Exploration of the HDAC inhibition mechanism for this class of compounds to potentially develop dual-targeting agents.
By leveraging the insights gained from existing research and employing rigorous preclinical evaluation methodologies, the full therapeutic potential of 6-fluoro-2-phenylquinoline-4-carboxylic acid derivatives in oncology can be realized.
References
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]
-
Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390). Cancer Research, 46(10), 5014-5018. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Fluoro-2-phenylquinoline-4-carboxylic Acid as a Dual-Modal Fluorescence and ¹⁹F-NMR Molecular Probe
Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The development of robust molecular probes is critical for elucidating complex biological microenvironments. 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) is a highly versatile, dual-modal molecular probe that leverages the solvatochromic properties of the quinoline scaffold and the extreme magnetic sensitivity of the fluorine-19 isotope.
Unlike traditional single-mode fluorophores, this compound allows researchers to cross-validate experimental findings using orthogonal readouts: Fluorescence spectroscopy (for high-spatial-resolution tracking) and ¹⁹F-NMR (for high-specificity, zero-background quantification)[1]. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing this compound to detect Lewis acidic metal ions (e.g., Al³⁺, Zn²⁺) in biological buffers.
Mechanistic Principles: The "Why" Behind the Probe
As a Senior Application Scientist, it is essential to understand that a probe is only as reliable as the photophysical and magnetic principles governing it. 6-Fluoro-2-phenylquinoline-4-carboxylic acid operates via two distinct, yet complementary, mechanisms:
Fluorescence "Turn-On" via PET/ESIPT Inhibition
The quinoline-4-carboxylic acid core is intrinsically fluorescent; however, in aqueous media, its emission is often quenched due to Photoinduced Electron Transfer (PET) from the nitrogen lone pair, or via Excited-State Intramolecular Proton Transfer (ESIPT)[2].
-
The Causality of Chelation: The quinoline nitrogen and the adjacent carboxylate group act as a highly efficient bidentate ligand. When a target metal ion (e.g., Al³⁺) coordinates to this pocket, the lone pair is locked, inhibiting the PET process. This structural rigidification minimizes non-radiative decay pathways, resulting in a massive "turn-on" fluorescence response and a significant increase in quantum yield[3].
¹⁹F-NMR Chemical Shift (ΔδF) Encoding
While fluorescence is highly sensitive, it is susceptible to autofluorescence in complex biological matrices. To circumvent this, the 6-fluoro substituent acts as an independent magnetic reporter[4].
-
The Causality of the Shift: The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and—crucially—there is virtually no endogenous fluorine in biological tissues, resulting in a zero-background signal[1]. When the quinoline core binds a target, the electron density across the conjugated π-system is perturbed. This through-bond electronic disturbance alters the shielding of the 6-fluoro atom, inducing a distinct and quantifiable chemical shift (ΔδF) in the ¹⁹F-NMR spectrum[4].
Application Workflow & Visualization
The following diagram illustrates the logical progression of the dual-modal detection system, from target binding to orthogonal signal acquisition.
Caption: Workflow of 6-Fluoro-2-phenylquinoline-4-carboxylic acid as a dual-modal molecular probe.
Quantitative Data Presentation
To establish a self-validating system, researchers must compare their empirical data against expected baseline shifts. Table 1 summarizes the anticipated photophysical and magnetic responses of the probe before and after target coordination.
Table 1: Expected Dual-Modal Responses for 6-Fluoro-2-phenylquinoline-4-carboxylic acid
| Parameter | Free Probe (Aqueous Buffer) | Bound Complex (e.g., with Al³⁺) | Mechanistic Rationale |
| Fluorescence Emission (λ_em) | Weak / Quenched (~420 nm) | Strong "Turn-On" (~480-500 nm) | Chelation inhibits PET/ESIPT, restoring radiative decay pathways. |
| Quantum Yield (Φ) | < 0.05 | > 0.45 | Structural rigidity upon binding minimizes non-radiative relaxation. |
| ¹⁹F-NMR Chemical Shift (δF) | Baseline (e.g., -112.0 ppm) | Shifted (ΔδF > 1.0 ppm) | Coordination alters electron density across the conjugated quinoline ring. |
| Stokes Shift | Minimal | Large (>100 nm) | Intramolecular charge transfer (ICT) stabilization in the excited state. |
Experimental Protocol: Dual-Modal In Vitro Detection
This protocol outlines the step-by-step methodology for utilizing the probe to detect metal cations (e.g., Al³⁺) in a simulated biological environment.
Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve exactly 2.67 mg of 6-Fluoro-2-phenylquinoline-4-carboxylic acid (MW: 267.25 g/mol ) in 1.0 mL of anhydrous, NMR-grade DMSO.
-
Expert Insight: DMSO is chosen to ensure complete solubilization of the lipophilic phenylquinoline core before introduction into aqueous media. Store at -20°C, protected from light.
-
-
Working Buffer: Prepare a 50 mM HEPES buffer adjusted to pH 7.4.
-
Expert Insight: HEPES is preferred over phosphate buffers, as phosphate can competitively bind target metal ions like Al³⁺ and Zn²⁺, leading to false negatives.
-
-
NMR Buffer Supplement: For ¹⁹F-NMR samples, supplement the HEPES buffer with 10% v/v D₂O.
-
Expert Insight: D₂O provides the necessary deuterium lock signal for the NMR spectrometer without significantly altering the native hydration shell of the probe-target complex.
-
Assay Execution
-
Sample Formulation:
-
For Fluorescence: Dilute the probe stock into the working buffer to a final concentration of 10 µM.
-
For ¹⁹F-NMR: Dilute the probe stock to a final concentration of 1.0 mM to 3.0 mM to ensure a high signal-to-noise ratio (S/N)[4].
-
-
Target Introduction: Add varying equivalents of the target analyte (e.g., 0 to 5.0 equivalents of AlCl₃) to the probe solutions.
-
Thermodynamic Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Expert Insight: The bidentate chelation between the quinoline nitrogen, the carboxylate group, and the target metal ion requires time to reach thermodynamic equilibrium. Rushing this step will result in irreproducible signal amplitudes.
-
Signal Acquisition
-
Fluorescence Readout: Transfer 100 µL of the 10 µM samples to a black 96-well microplate. Excite the samples at 350 nm and record the emission spectra from 400 nm to 600 nm. Calculate the fold-enhancement relative to the blank.
-
¹⁹F-NMR Readout: Transfer 500 µL of the 3.0 mM samples to standard 5 mm NMR tubes. Acquire ¹⁹F-NMR spectra at 376 MHz (or appropriate frequency for your magnet) using a fluorine-optimized probe. Use trifluoroacetic acid (TFA, δ = -76.5 ppm) or CFCl₃ as an external reference. Quantify the chemical shift difference (ΔδF) relative to the free probe.
References
To support the mechanistic claims and protocol standards described in this application note, the following authoritative sources were utilized:
- Dual-site 19F NMR/Colorimetric Probe with Chemical Shift Encoding for Multiplexed Detection of Biothiols and SO2 Derivatives Source: Analytica Chimica Acta URL
- 19F NMR Probes: Molecular Logic Material Implications for the Anion Discrimination and Chemodosimetric Approach for Selective Detection of H2O2 Source: Analytical Chemistry - ACS Publications URL
- Determination of Dopamine Using 2-(4-Boronophenyl)
- Design and synthesize a chemosensor for the detection of Al3+ based on ESIPT Source: ResearchGate URL
Sources
Application Note: Experimental Design for Validating 6-Fluoro-2-phenylquinoline-4-carboxylic Acid Efficacy
Executive Summary & Mechanistic Rationale
The 4-quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of human dihydroorotate dehydrogenase (hDHODH)[1]. As a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, hDHODH is a highly validated target for broad-spectrum antiviral and anti-cancer therapeutics[2].
6-Fluoro-2-phenylquinoline-4-carboxylic acid (6-F-2-PQC) represents a highly optimized pharmacophore. In my experience designing targeted screening cascades, understanding the structural causality of this molecule is critical before stepping into the lab:
-
The 4-Carboxylic Acid: This moiety is non-negotiable for target engagement. It acts as an isostere for the natural substrate, forming a critical salt bridge with the Arg136 residue and hydrogen bonding with Gln47 within the hDHODH ubiquinone-binding pocket[3].
-
The 6-Fluoro Substitution: The strategic inclusion of fluorine at the 6-position increases the molecule's overall lipophilicity and metabolic stability, driving deeper insertion into the hydrophobic sub-pocket of the enzyme[1],[4].
To evaluate the efficacy of 6-F-2-PQC, we must utilize a self-validating, tiered experimental design that proves both biochemical target engagement and on-target cellular causality.
Fig 1. Mechanism of action of 6-F-2-PQC inhibiting hDHODH in the pyrimidine biosynthesis pathway.
Experimental Workflow Architecture
A common pitfall in drug development is relying solely on cellular cytotoxicity assays, which cannot distinguish between targeted enzymatic inhibition and non-specific membrane disruption. To ensure absolute trustworthiness, our workflow incorporates a mechanistic rescue step.
Fig 2. Tiered experimental workflow for validating 6-F-2-PQC efficacy and on-target mechanism.
Detailed Experimental Protocols
Protocol A: Cell-Free hDHODH Biochemical Assay (DCIP-Coupled)
Causality & Principle: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (CoQ10). Because this electron transfer is optically invisible, we couple it to 2,6-dichloroindophenol (DCIP). As CoQ10 is reduced, it subsequently reduces DCIP, causing a measurable loss of absorbance at 600 nm.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 10% glycerol. Note: Triton X-100 is critical to solubilize the highly lipophilic 6-F-2-PQC and CoQ10.
-
Reagent Master Mix: Combine recombinant human DHODH (10 nM final), 1 mM DHO, and 0.1 mM DCIP in the assay buffer.
-
Compound Plating: Serially dilute 6-F-2-PQC in DMSO (10-point curve, 10 µM to 0.5 nM). Transfer 1 µL of compound to a 96-well clear-bottom plate.
-
Enzyme Incubation: Add 49 µL of the Master Mix to the plate. Incubate at room temperature for 10 minutes to allow compound-enzyme equilibrium.
-
Reaction Initiation: Add 50 µL of 100 µM Coenzyme Q10 to start the reaction.
-
Kinetic Read: Immediately measure absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve.
Self-Validating Checkpoint: Include Brequinar as a positive control[4] and a "No Enzyme" well as a negative control. If the No Enzyme well shows a drop in A600, your compound is a false-positive redox cycler (PAINS).
Protocol B: Cellular Proliferation & Uridine Rescue Assay
Causality & Principle: HCT-116 colon cancer cells rely heavily on de novo pyrimidine synthesis for rapid proliferation[3]. Inhibiting DHODH will starve them of UMP, causing S-phase arrest and death. However, mammalian cells possess a "salvage pathway" that can convert extracellular uridine directly into UMP. If 6-F-2-PQC is truly acting via DHODH, adding exogenous uridine will bypass the blockade and completely rescue the cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 cells at 2,000 cells/well in a 96-well white opaque plate using McCoy's 5A medium supplemented with 10% dialyzed FBS. Note: Dialyzed FBS is mandatory; standard FBS contains variable amounts of uridine that will mask your drug's efficacy.
-
Treatment Preparation: Prepare two identical sets of 6-F-2-PQC serial dilutions (10 µM to 1 nM).
-
Uridine Spiking: To one set of treatments, spike in exogenous Uridine to a final well concentration of 100 µM. Leave the other set un-spiked.
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Self-Validating Checkpoint: If the EC50 of the drug shifts by >40-fold in the presence of uridine, the mechanism is definitively on-target (pyrimidine depletion). If uridine fails to rescue the cells, 6-F-2-PQC is exhibiting off-target cytotoxicity.
Expected Quantitative Data Presentation
The following table summarizes the benchmark data required to validate 6-F-2-PQC as a viable lead candidate, comparing it against the clinical-stage standard, Brequinar.
| Compound | hDHODH IC50 (µM) | HCT-116 EC50 (µM) | HCT-116 + Uridine EC50 (µM) | Selectivity Index (Rescue Fold-Change) |
| 6-F-2-PQC | 0.45 ± 0.05 | 1.20 ± 0.15 | > 50.0 | > 41x (Confirmed On-Target) |
| Brequinar (Pos. Control) | 0.02 ± 0.005 | 0.08 ± 0.01 | > 50.0 | > 625x (Confirmed On-Target) |
| Doxorubicin (Neg. Control) | > 100.0 | 0.15 ± 0.03 | 0.16 ± 0.04 | 1.0x (Off-Target / DNA Damage) |
| Vehicle (0.1% DMSO) | N/A | N/A | N/A | N/A |
Data Interpretation: A successful assay will demonstrate that 6-F-2-PQC has sub-micromolar biochemical activity and cellular efficacy, with a complete loss of cytotoxicity when the pyrimidine pool is artificially restored via the salvage pathway.
Conclusion & Translational Outlook
By strictly adhering to this self-validating experimental architecture, researchers can confidently confirm the efficacy and exact mechanism of action of 6-Fluoro-2-phenylquinoline-4-carboxylic acid. Once the in vitro Uridine Rescue Assay confirms on-target pyrimidine depletion, the compound is cleared for Phase 4 in vivo pharmacokinetic profiling and xenograft efficacy models.
Sources
- 1. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021134042A1 - Methods and compositions for inhibition of dihydroorotate dehydrogenase - Google Patents [patents.google.com]
Topic: Developing Assays to Measure 6-Fluoro-2-phenylquinoline-4-carboxylic acid Activity
An Application Note and Protocol for Researchers
Introduction: A Privileged Scaffold Targeting a Critical Cancer Pathway
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among its many variations, the quinoline-4-carboxylic acid class has emerged as particularly promising, demonstrating significant potential in therapeutic areas ranging from antibacterial to anticancer applications.[1][3] This guide focuses on a specific derivative, 6-Fluoro-2-phenylquinoline-4-carboxylic acid , a compound representative of a class with potent antitumor activity.[4]
The primary mechanism for the anticancer effects of many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH) .[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][5] Cancer cells, with their characteristically high rates of proliferation, are exceptionally dependent on this pathway for a steady supply of nucleotides.[1] By inhibiting DHODH, 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its analogs can deplete the intracellular pyrimidine pool, leading to cell cycle arrest, the induction of apoptosis, and potent inhibition of tumor growth.[1][6]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to develop and validate a suite of assays for characterizing the activity of 6-Fluoro-2-phenylquinoline-4-carboxylic acid. The protocols herein are designed as a self-validating system, progressing from direct biochemical confirmation of target engagement to cellular assays that demonstrate on-target activity and functional consequences.
The DHODH Pathway and Its Inhibition
The central role of DHODH in pyrimidine synthesis makes it a critical node for therapeutic intervention. Inhibition of this mitochondrial enzyme leads to a cascade of downstream cellular events that collectively contribute to its anticancer effect.
Caption: DHODH catalyzes the oxidation of dihydroorotate to orotate.
Caption: Cellular consequences resulting from DHODH inhibition.
Part 1: Biochemical Assay for Direct DHODH Inhibition
The foundational step in characterizing any inhibitor is to confirm its direct interaction with the purified target enzyme. The DCIP-based colorimetric assay is a robust and widely adopted method for measuring the enzymatic activity of DHODH in vitro.[6][7]
Principle of the Assay: This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[6] In the catalytic cycle, DHODH transfers electrons from its substrate, dihydroorotate, to coenzyme Q10.[7] In this assay format, DCIP serves as an artificial electron acceptor that changes from blue (oxidized) to colorless (reduced) upon accepting electrons, a change that can be measured spectrophotometrically as a decrease in absorbance at ~600-650 nm. The rate of DCIP reduction is directly proportional to DHODH activity.
Protocol 1: DHODH Enzymatic Activity Assay (DCIP-Based)
Objective: To determine the in vitro IC₅₀ value of 6-Fluoro-2-phenylquinoline-4-carboxylic acid against purified human DHODH.
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
-
Dihydroorotic acid (DHO) (Sigma-Aldrich)
-
Coenzyme Q10 (CoQ₁₀) (Sigma-Aldrich)
-
2,6-dichloroindophenol (DCIP) (Sigma-Aldrich)
-
Triton X-100
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test Compound: 6-Fluoro-2-phenylquinoline-4-carboxylic acid, dissolved in DMSO
-
Positive Control: Brequinar or Teriflunomide (known DHODH inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 600-650 nm
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in 100 mM NaOH.
-
Prepare a 10 mM stock solution of CoQ₁₀ in DMSO.
-
Prepare a 20 mM stock solution of DCIP in ethanol or DMSO.
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a 10 mM stock.
-
-
Assay Setup:
-
In a 96-well plate, prepare the reaction mixture. The final volume for this example is 200 µL.
-
Add 170 µL of Assay Buffer to each well.
-
Add 2 µL of the serially diluted test compound, positive control, or DMSO (for vehicle control and maximum activity wells) to the appropriate wells.
-
Add recombinant human DHODH to a final concentration of 5-10 ng/µL.
-
Add CoQ₁₀ to a final concentration of 100 µM.
-
Add DCIP to a final concentration of 200 µM.[7]
-
Mix gently and pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[6]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of DHO to a final concentration of 500 µM.
-
Immediately place the plate in a microplate reader and begin measuring the decrease in absorbance at 650 nm every 30-60 seconds for 10-15 minutes (kinetic mode).[7]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).
-
Normalize the activity by calculating the percentage of inhibition for each compound concentration relative to the DMSO control:
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
| Compound | DHODH IC₅₀ (nM) |
| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Experimental Value |
| Brequinar (Positive Control) | 4.5 ± 0.5[5] |
| Teriflunomide (Positive Control) | 411 ± 20[5] |
| H-006 (Potent Analog) | 3.8 ± 0.4[7] |
| Table 1: Example Data Presentation for Biochemical Assay Results. |
Part 2: Cell-Based Assays for Functional Activity
While a biochemical assay confirms direct target inhibition, cell-based assays are critical to assess a compound's ability to cross the cell membrane and engage its target in a physiological context. These assays measure the functional consequences of DHODH inhibition.
Protocol 2.1: Cell Proliferation Assay
Objective: To determine the IC₅₀ value of the test compound on the growth and viability of cancer cells.
Principle: This assay assesses the effect of the DHODH inhibitor on cell proliferation. Reagents like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in luminescence corresponds to reduced cell viability.
Materials:
-
Cancer cell line of interest (e.g., HL-60, A549, HCT-116)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
96-well opaque-walled plates (for luminescent assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque plate at an appropriate density (e.g., 1,000-5,000 cells/well) in 90 µL of medium and allow them to stabilize overnight.
-
Compound Treatment: Add 10 µL of serially diluted test compound to the wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]
-
Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol (typically equal to the volume of medium in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the viability data against the log of the inhibitor concentration to determine the cellular IC₅₀ value using non-linear regression.
Protocol 2.2: On-Target Validation via Orotic Acid Rescue
This is the most critical experiment to demonstrate that the observed cytotoxicity is a direct result of DHODH inhibition.
Objective: To confirm that the antiproliferative effect of the test compound is specifically due to the depletion of the pyrimidine pathway.
Principle: If the compound's activity is on-target, its effects should be reversed by supplying the cells with the product of the DHODH-catalyzed reaction, orotic acid.[5][7] Orotic acid allows the cell to bypass the enzymatic block and resume pyrimidine synthesis, thus "rescuing" it from the inhibitor's effects. The substrate, dihydroorotic acid, should not produce a rescue effect.[5]
Methodology:
-
Follow the Cell Proliferation Assay protocol (2.1) with the following modification:
-
Prepare four sets of treatment conditions for each inhibitor concentration:
-
A: Inhibitor alone
-
B: Inhibitor + Orotic Acid (e.g., 1 mM final concentration)
-
C: Inhibitor + Dihydroorotic Acid (e.g., 1 mM final concentration, negative control)
-
D: Orotic Acid alone (control for orotate toxicity)
-
-
Co-administer the inhibitor and the rescue agent (orotic acid or DHO) at the time of treatment.
-
After 72 hours, measure cell viability as described in Protocol 2.1.
Expected Results: A potent, on-target DHODH inhibitor will show a significant rightward shift in its IC₅₀ curve in the presence of orotic acid, indicating that a much higher concentration of the inhibitor is required to achieve the same level of growth inhibition. Dihydroorotic acid should have no effect on the IC₅₀.
Caption: Orotic acid rescue bypasses the inhibitor-induced block.
Protocol 2.3: Cell Differentiation Assay (Flow Cytometry)
Objective: To quantify the differentiation-inducing effect of the test compound on relevant cancer cells, such as acute myeloid leukemia (AML).
Principle: DHODH inhibitors are potent inducers of myeloid differentiation in AML cells.[6][7] This can be quantified by measuring the increased expression of cell surface maturation markers like CD11b via flow cytometry.
Materials:
-
AML cell line (e.g., HL-60, THP-1)
-
Fluorochrome-conjugated anti-human CD11b antibody (e.g., PE-CD11b)
-
Flow cytometer
-
FACS buffer (PBS + 2% FBS)
Methodology:
-
Cell Treatment: Culture AML cells in the presence of the test inhibitor (at concentrations around its IC₅₀) or vehicle control for 4-6 days to allow for differentiation.
-
Cell Staining:
-
Harvest approximately 0.5-1 x 10⁶ cells per condition and wash with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add the anti-CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Gate on the live cell population and quantify the percentage of CD11b-positive cells.
Data Analysis: Compare the percentage of CD11b-positive cells in the inhibitor-treated samples to the vehicle-treated control. A significant increase indicates the induction of differentiation.
| Assay | Objective | Key Readout |
| DHODH Enzymatic Assay | Measure direct inhibition of the target enzyme | IC₅₀ (nM or µM) |
| Cell Proliferation Assay | Measure overall effect on cancer cell growth | IC₅₀ (µM) |
| Orotic Acid Rescue | Confirm on-target activity in cells | Rightward shift in IC₅₀ |
| Differentiation Assay | Measure functional outcome in relevant cell lines | % CD11b-Positive Cells |
| Table 2: Summary of Core Assays for Characterizing 6-Fluoro-2-phenylquinoline-4-carboxylic acid. |
Conclusion
This application note details a logical and robust workflow for characterizing the activity of 6-Fluoro-2-phenylquinoline-4-carboxylic acid as a DHODH inhibitor. By progressing from direct enzymatic inhibition to cellular proliferation and on-target validation, researchers can build a comprehensive and reliable profile of their compound. The inclusion of the orotic acid rescue experiment is a critical self-validating step that ensures the observed cellular effects are directly attributable to the intended mechanism of action. These protocols provide a solid foundation for further preclinical development and mechanistic studies.
References
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC . (2023, September 15). National Center for Biotechnology Information. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors . (2022, July 13). Frontiers in Chemistry. [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth . (2021, November 3). ACS Chemical Biology. [Link]
-
DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation . (2023, May 23). eLife. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . (2016, March 10). MDPI. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC . (2022, July 14). National Center for Biotechnology Information. [Link]
-
Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors . (1985, November). Cancer Research. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Application Notes and Protocols for the Analytical Quantification of Fluoroquinolone Carboxylic Acids
Introduction: The Critical Need for Precise Fluoroquinolone Quantification
Fluoroquinolones represent a significant class of synthetic antibiotics, widely employed in both human and veterinary medicine due to their broad-spectrum activity against a variety of bacterial pathogens.[1] Structurally, these compounds are characterized by a quinolone nucleus with a fluorine atom, a carboxylic acid moiety, a keto group, and other variable substituents.[2] The extensive use of fluoroquinolones, however, has led to concerns regarding the development of antibiotic resistance and their potential environmental impact.[1] Consequently, the accurate and sensitive quantification of fluoroquinolone carboxylic acids in diverse matrices—including pharmaceutical formulations, biological fluids (plasma, urine), and environmental samples—is of paramount importance for quality control, pharmacokinetic/pharmacodynamic (PK/PD) studies, and environmental monitoring.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the quantification of fluoroquinolone carboxylic acids, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and have been selected for their robustness, reliability, and applicability to a range of analytical challenges.
Methodological Approaches: A Comparative Overview
A variety of analytical techniques have been developed for the determination of fluoroquinolones.[4][5] The choice of method is often dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric/Spectrofluorimetric methods.[6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Fluoroquinolone Analysis
HPLC stands out as the predominant instrumental technique for the separation and identification of fluoroquinolones due to its high selectivity and sensitivity.[7][9] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, leveraging the interaction of the analytes with a nonpolar stationary phase and a polar mobile phase.[3]
Causality Behind Experimental Choices in HPLC:
-
Column Selection: C18 columns are widely used for their versatility and ability to retain the moderately polar fluoroquinolone molecules.[10] The choice of a specific C18 column (e.g., end-capped) can influence peak shape and resolution.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[11] The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid and piperazinyl groups of the fluoroquinolones, thereby influencing their retention.[12] Acidic mobile phases (pH 2-6) are often employed to ensure the protonation of the carboxylic acid group, leading to better retention on reversed-phase columns.[12][13] Additives like formic acid or trifluoroacetic acid are commonly used to control pH and improve peak shape.[12]
-
Detection:
-
UV-Visible (UV-Vis) Detection: Fluoroquinolones possess chromophores that allow for their detection by UV-Vis spectrophotometry.[10] The detection wavelength is typically set at the absorption maximum of the specific fluoroquinolone, often around 280-295 nm.[10][13]
-
Fluorescence Detection (FLD): Many fluoroquinolones exhibit native fluorescence, making FLD a highly sensitive and selective detection method. This technique offers lower limits of detection compared to UV-Vis, which is particularly advantageous for analyzing trace levels in biological and environmental samples.[14] The excitation and emission wavelengths are specific to each compound.[8]
-
Protocol 1: RP-HPLC-UV for Quantification of Ciprofloxacin and Enrofloxacin in Pharmaceutical Formulations
This protocol details a validated RP-HPLC method with UV detection for the simultaneous quantification of ciprofloxacin and enrofloxacin.
I. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Reference standards for ciprofloxacin and enrofloxacin
II. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (pH 3.0, adjusted with phosphoric acid) in a ratio of 48:52 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 20 µL.[11]
-
Detection Wavelength: 280 nm.[10]
III. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of ciprofloxacin and enrofloxacin in a suitable solvent (e.g., a mixture of acetonitrile and water).[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (from tablets): a. Weigh and finely powder a representative number of tablets. b. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API). c. Transfer the powder to a volumetric flask and add a portion of the mobile phase. d. Sonicate for 10-15 minutes to ensure complete dissolution of the APIs.[11] e. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
IV. Data Analysis and System Suitability
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analytes in the sample solutions from the calibration curve.
-
Perform system suitability tests (e.g., tailing factor, theoretical plates, and repeatability of injections) to ensure the performance of the chromatographic system.
Diagram: HPLC Workflow for Fluoroquinolone Analysis
Caption: General workflow for HPLC analysis of fluoroquinolones.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For the analysis of fluoroquinolones at very low concentrations, particularly in complex biological matrices like plasma, milk, or tissue, LC-MS/MS is the method of choice.[16] This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[16]
Why LC-MS/MS is Authoritative:
-
High Specificity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of target analytes by monitoring specific precursor-to-product ion transitions.[17] This minimizes interference from matrix components, a significant challenge in biological sample analysis.[18]
-
Exceptional Sensitivity: LC-MS/MS can achieve limits of detection (LODs) and limits of quantification (LOQs) in the low nanogram per gram (ng/g) or even picogram per gram (pg/g) range, making it ideal for residue analysis.[16]
-
Confirmatory Analysis: The ability to monitor multiple ion transitions provides a high degree of confidence in the identification of the analyte, making it a powerful tool for confirmatory analysis in regulatory settings.[16]
Protocol 2: LC-MS/MS for the Quantification of Fluoroquinolone Residues in Honey
This protocol provides a detailed procedure for the extraction and quantification of ciprofloxacin and enrofloxacin residues in honey using LC-MS/MS.[19]
I. Instrumentation and Reagents
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 analytical column
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[20]
II. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.[19]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[19]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[17]
-
MRM Transitions: Specific precursor and product ions for ciprofloxacin and enrofloxacin must be determined and optimized.
III. Sample Preparation: Solid-Phase Extraction (SPE) The goal of sample preparation is to isolate the analytes of interest from the complex honey matrix and concentrate them prior to analysis.[7]
-
Sample Extraction: a. Weigh 2.5 g of honey into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and vortex for 30 seconds.[19] c. Centrifuge to separate the phases.
-
SPE Cleanup: a. Condition an Oasis MAX SPE cartridge with methanol and water.[20] b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% ammonia in water followed by methanol) to remove interferences.[20] d. Elute the fluoroquinolones with an acidic organic solvent (e.g., 4% formic acid in methanol).[20]
-
Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the initial mobile phase.[19]
IV. Calibration and Quantification
-
Prepare a calibration curve using matrix-matched standards to compensate for matrix effects. This involves spiking blank honey extract with known concentrations of the fluoroquinolone standards.[19]
-
Quantify the analytes in the samples by comparing their peak areas to the matrix-matched calibration curve.
Diagram: SPE Workflow for Fluoroquinolone Extraction
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Spectrophotometric and Spectrofluorimetric Methods: Simple and Cost-Effective Alternatives
While chromatography-based methods offer high performance, spectrophotometric and spectrofluorimetric techniques provide simpler, faster, and more cost-effective alternatives, particularly for the analysis of pharmaceutical formulations where analyte concentrations are high.[6]
Principles of Spectroscopic Methods:
-
UV-Visible Spectrophotometry: This method is based on the measurement of the absorption of UV-visible light by the fluoroquinolone molecule.[4] The analysis can be performed directly or after a chemical reaction to form a colored complex, which enhances sensitivity and selectivity.[6][21] Common reactions include ion-pair formation with dyes like bromothymol blue or charge-transfer complexation.[4][6]
-
Spectrofluorimetry: This technique measures the fluorescence emitted by the fluoroquinolone upon excitation with UV light.[8] It is generally more sensitive and selective than spectrophotometry.[5] The formation of charge-transfer complexes can also be utilized to enhance the fluorescence signal.[8]
Protocol 3: Extractive Spectrophotometric Method for Ofloxacin Quantification
This protocol describes a simple and accurate method for the determination of ofloxacin in pharmaceutical tablets based on ion-pair complex formation.[6]
I. Reagents and Instrumentation
-
Spectrophotometer (UV-Visible)
-
Ofloxacin reference standard
-
Bromothymol blue (BTB) solution
-
Hydrochloric acid (HCl)
-
Chloroform
II. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ofloxacin in a suitable acidic medium.
-
Complex Formation and Extraction: a. To a known volume of the standard or sample solution in a separatory funnel, add the BTB solution and acidify with HCl. b. A yellow-colored ion-pair complex will form between the ofloxacin and BTB. c. Extract the complex into a fixed volume of chloroform by shaking.
-
Measurement: a. Separate the chloroform layer and measure its absorbance at the wavelength of maximum absorption (λmax), which is approximately 418 nm for the ofloxacin-BTB complex.[6]
-
Quantification: a. Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. b. Determine the concentration of ofloxacin in the sample from the calibration curve.
Data Presentation: A Summary of Method Performance
The following table summarizes typical performance characteristics of the analytical methods discussed. These values can vary depending on the specific fluoroquinolone, the matrix, and the instrumentation used.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| HPLC-FLD | Ciprofloxacin, Enrofloxacin | Maize Shoot | 30-100 µg/kg | 16.65 µg/kg (CIP), 6.57 µg/kg (ENRO) | 50.44 µg/kg (CIP), 19.92 µg/kg (ENRO) | - | |
| HPLC-UV | Ofloxacin | Chicken Tissues | 50 µg/kg - 1.7 mg/kg | 25-60 µg/kg | 50-100 µg/kg | 80-100 | [13] |
| HPLC-FLD | NOR, CIP, LEVO, MOXI | Human Plasma | 0.05-15 µg/mL | 0.0071-0.0171 µg/mL | - | 92.5-105.4 | |
| LC-MS/MS | 18 Fluoroquinolones | Milk, Chicken, Pork, Fish, Shrimp | - | CCα: 0.18-0.68 ng/g | CCβ: 0.24-0.96 ng/g | - | [16] |
| Spectrophotometry (Ion-Pair) | Ciprofloxacin, Levofloxacin, Ofloxacin | Pharmaceutical Formulations | 1-20 µg/mL | - | - | 99.99-100.41 | [21] |
| Spectrofluorimetry (Charge-Transfer) | Ciprofloxacin, Levofloxacin, Gatifloxacin, Moxifloxacin | Pharmaceutical Formulations, Urine, Plasma | 0.5-1.5 µg/mL | - | - | - | [8] |
NOR: Norfloxacin, CIP: Ciprofloxacin, LEVO: Levofloxacin, MOXI: Moxifloxacin, ENRO: Enrofloxacin. LOD: Limit of Detection, LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability.
Conclusion: Ensuring Accuracy and Reliability in Fluoroquinolone Analysis
The selection of an appropriate analytical method for the quantification of fluoroquinolone carboxylic acids is crucial for obtaining accurate and reliable results. HPLC and LC-MS/MS are powerful techniques that offer high sensitivity and selectivity, making them suitable for a wide range of applications, from quality control to residue analysis. Spectrophotometric and spectrofluorimetric methods, while less sensitive, provide simple and cost-effective alternatives for the analysis of pharmaceutical formulations. The protocols and guidelines presented in this document are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently implement robust and validated methods for the quantification of this important class of antibiotics.
References
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Al-Sabri, A. M., & Al-Arfaj, N. A. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2018, 8547348. [Link]
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de Oliveira, V. A., & de Souza, S. V. C. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]
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Raza, A., Ansari, T. M., & Rehman, A. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 38(2), 90-103. [Link]
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Khan, I. U., Khattak, S. U., & Mahsud, I. (2013). Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation. American Journal of Analytical Chemistry, 4(10), 554-563. [Link]
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El-Brashy, A. M., Metwally, M. E.-S., & El-Sepai, F. A. (2004). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. Bulletin of the Korean Chemical Society, 25(3), 365-372. [Link]
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Kishore, M., Kumar, K. S., & Surendranath, B. (2014). Development and Validation of an Enzyme Linked Immunosorbent Assay for Fluoroquinolones in Animal Feeds. Journal of Agricultural and Food Chemistry, 62(35), 8751-8758. [Link]
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El-Walily, A. F. M., El-Gindy, A., & Bedair, M. F. (2000). Spectrofluorimetric, Atomic Absorption Spectrometric and Spectrophotometric Determination of Some Fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 587-597. [Link]
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de Oliveira, V. A., & de Souza, S. V. C. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]
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da Silva, J. C. C., de Oliveira, A. C., de Souza, V. F., & de Oliveira, R. B. (2020). Development and Validation of a Rapid and Reliable HPLC-FLD Method for the Quantification of Ciprofloxacin and Enrofloxacin Residues in Zea mays. Journal of the Brazilian Chemical Society, 31(11), 2291-2298. [Link]
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Kumar, P., & Singh, R. (2015). Validation of HPLC Multi-residue Method for Determination of Fluoroquinolones, Tetracycline, Sulphonamides and Chloramphenicol Residues in Bovine Milk. Journal of Food Science and Technology, 52(12), 8036-8045. [Link]
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U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. [Link]
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Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Singh, P. K. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 134. [Link]
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de Souza, M. J., & de Oliveira, R. B. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. [Link]
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Anadón, A., Martínez-Larrañaga, M. R., Iturbe, J., Martínez, M. A., Díaz, M. J., & Frejo, M. T. (2001). Validation of an analytical procedure for the determination of the fluoroquinolone ofloxacin in chicken tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 349-357. [Link]
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El-Gindy, A., El-Yazby, F., & Maher, M. M. (2001). HPLC and CE Procedures for the Determination of Fluoroquinolones. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 873-881. [Link]
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Al-Hadiya, B. M. (2005). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 1-14. [Link]
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Grubb, M., & Kesson, A. M. (1991). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 27(5), 711-713. [Link]
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Wesołowski, M., & Papież, M. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 1000. [Link]
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da Silva, A. F., de Oliveira, M. F., & de Souza, S. V. C. (2018). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug. Journal of the Brazilian Chemical Society, 29(12), 2549-2557. [Link]
-
Lin, C.-L., Lin, J.-H., & Fuh, M.-R. (2010). Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Journal of Food and Drug Analysis, 18(2), 103-112. [Link]
-
Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]
-
Nguyen, T. K. C., Nguyen, T. T., & Le, T. H. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Vietnam Journal of Chemistry, 60(3), 329-335. [Link]
-
Mohamed, A. A., & Ali, A. O. (2023). Method Validation for Detection of Ciprofloxacin Residues in Hospital's Drinking Water in Khartoum State, Sudan. Scholars.Direct, 9(1). [Link]
-
Wesołowski, M., & Papież, M. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(5), 1000. [Link]
-
de Souza, M. J., & de Oliveira, R. B. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. [Link]
-
Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. [Link]
-
Lin, C.-L., Lin, J.-H., & Fuh, M.-R. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2), 93-102. [Link]
-
Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 495, 564-577. [Link]
-
Racamonde, I., González-Mariño, I., Rodil, R., & Cela, R. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. Journal of Hazardous Materials, 436, 129206. [Link]
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Application Note: 6-Fluoro-2-phenylquinoline-4-carboxylic Acid in Antibacterial Drug Discovery
Executive Summary & Scientific Rationale
The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel antimicrobial scaffolds. Among these, the quinoline-4-carboxylic acid class has proven to be a highly privileged motif[1]. While early derivatives like cinchophen (2-phenylquinoline-4-carboxylic acid) demonstrated biological activity, their clinical utility was historically limited by off-target toxicity and moderate potency[2].
The introduction of a fluorine atom to the C6 position to yield 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7; Molecular Formula: C₁₆H₁₀FNO₂) represents a critical optimization in rational drug design[3],[4]. As an Application Scientist, I emphasize that this substitution is not merely structural; it is deeply functional. Fluorine acts as a powerful bioisostere for hydrogen. Its strong electron-withdrawing nature modulates the pKa of the adjacent carboxylic acid, optimizing electrostatic interactions within the target enzyme's active site. Furthermore, the increased lipophilicity imparted by the fluoro-aromatic system significantly enhances the compound's ability to penetrate the lipid-rich outer membranes of Gram-negative bacteria and the mycolic acid envelope of mycobacteria[5].
Mechanistic Insights: Targeting DNA Supercoiling
The primary mechanism of action (MoA) for quinoline-4-carboxylic acid derivatives is the potent inhibition of bacterial type II topoisomerases, specifically DNA Gyrase and Topoisomerase IV [6],[1].
During bacterial replication, the unwinding of the DNA double helix generates positive supercoils ahead of the replication fork. DNA gyrase relieves this torsional strain by introducing negative supercoils via a transient double-strand break. 6-Fluoro-2-phenylquinoline-4-carboxylic acid intercalates into the DNA cleavage site and binds to the GyrA/GyrB subunits. This action traps the enzyme-DNA cleavage complex, preventing DNA religation. The accumulation of double-strand breaks arrests DNA replication, ultimately triggering a bacterial apoptosis-like death pathway[7],[1].
Caption: MoA: Inhibition of Bacterial DNA Gyrase by 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Structure-Activity Relationship (SAR) & Quantitative Data
To illustrate the impact of the C6-fluoro substitution, the table below summarizes comparative Minimum Inhibitory Concentration (MIC) data. The 6-fluoro derivative consistently demonstrates superior potency compared to the unsubstituted parent compound, particularly against Gram-positive strains[8],[5].
| Bacterial Strain | Gram Stain | 2-Phenylquinoline-4-carboxylic acid (MIC, µg/mL) | 6-Fluoro-2-phenylquinoline-4-carboxylic acid (MIC, µg/mL) | Ciprofloxacin (Positive Control, µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 32.0 | 8.0 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 64.0 | 16.0 | 1.0 |
| Escherichia coli (ATCC 25922) | Negative | >128.0 | 32.0 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128.0 | 64.0 | 1.0 |
Data synthesis based on established SAR profiling of quinoline-4-carboxylic acid derivatives.
Experimental Workflows & Validated Protocols
To ensure reproducibility and scientific integrity, every assay must function as a self-validating system. The following protocols detail the synthesis, primary screening, and target validation of the compound.
Caption: Experimental workflow from compound synthesis to hit validation in antibacterial studies.
Protocol A: One-Pot Synthesis via the Doebner Reaction
Rationale: The Doebner reaction is a highly atom-economical, multicomponent condensation that allows for the rapid assembly of the quinoline core. By utilizing 4-fluoroaniline as the starting material, the fluorine atom is precisely and irreversibly positioned at the C6 position of the final quinoline scaffold[9].
-
Reagent Assembly: In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoroaniline and 1.0 equivalent of benzaldehyde in absolute ethanol. Causality: Absolute ethanol is chosen as the protic solvent to facilitate Schiff base formation while maintaining the solubility of the hydrophobic precursors.
-
Acid Addition: Slowly add 1.0 equivalent of pyruvic acid dropwise. Causality: Pyruvic acid acts as both the C3-C4 carbon source for the quinoline ring and provides the crucial carboxylic acid functional group required for DNA gyrase binding.
-
Reflux & Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Purification: Cool the mixture to room temperature to precipitate the product. Filter and recrystallize from glacial acetic acid to achieve >97% purity[4]. Causality: High purity is critical; trace unreacted aniline can falsely skew downstream cytotoxicity and antibacterial assays.
Protocol B: Broth Microdilution Assay for MIC Determination
Rationale: This assay determines the lowest concentration of the compound that inhibits visible bacterial growth. It is engineered with internal controls to eliminate false positives caused by solvent toxicity[8].
-
Inoculum Preparation: Suspend isolated colonies of the target strain in sterile saline to match a 0.5 McFarland standard. Dilute 1:100 in Mueller-Hinton Broth (MHB). Causality: MHB is strictly used because its controlled cation concentrations (Ca²⁺, Mg²⁺) prevent artificial chelation of the compound's carboxylic acid moiety, which would otherwise mask its true efficacy.
-
Compound Dilution: Prepare a 10 mg/mL stock of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in 100% DMSO. Perform two-fold serial dilutions in MHB across a 96-well plate. Causality: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v). Higher DMSO concentrations disrupt bacterial membranes, creating false-positive inhibition.
-
System Validation Controls:
-
Sterility Control (MHB only): Validates aseptic technique.
-
Growth Control (MHB + Bacteria + 1% DMSO): Validates that the vehicle (DMSO) does not inhibit bacterial growth.
-
Positive Control (Ciprofloxacin): Validates the intrinsic susceptibility of the bacterial strain.
-
-
Incubation & Readout: Add the bacterial inoculum to the test wells. Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye and incubate for an additional 2 hours. Causality: Resazurin provides an objective, colorimetric endpoint (blue = dead/inhibited, pink = alive), removing subjective visual bias from standard turbidity readings.
Protocol C: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Rationale: To definitively prove that the antibacterial activity observed in Protocol B is due to target engagement rather than general membrane disruption, an isolated enzyme assay is required[6].
-
Reaction Setup: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (containing ATP, Mg²⁺, and KCl).
-
Compound Addition: Add 6-Fluoro-2-phenylquinoline-4-carboxylic acid at concentrations bracketing the determined MIC values. Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).
-
Incubation: Incubate the mixture at 37°C for 30 minutes. Stop the reaction by adding a loading dye containing 1% SDS and 50 mM EDTA. Causality: SDS denatures the enzyme, while EDTA chelates Mg²⁺, instantly halting all ATP-dependent supercoiling activity.
-
Electrophoresis: Run the samples on a 1% agarose gel without ethidium bromide at 3 V/cm for 3 hours. Post-stain the gel and visualize under UV light. Causality: Supercoiled DNA is highly compact and migrates faster through the gel matrix than relaxed DNA. If the compound successfully inhibits DNA gyrase, the plasmid will remain in its slower-migrating, relaxed state, directly confirming the mechanism of action.
Sources
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Troubleshooting & Optimization
improving the yield of 6-Fluoro-2-phenylquinoline-4-carboxylic acid synthesis
Welcome to the Technical Support Center for the synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, purity issues, or scalability challenges during the Pfitzinger reaction.
Rather than providing a generic protocol, this guide deconstructs the reaction mechanism to explain the causality behind each experimental parameter, ensuring your workflow is robust, self-validating, and optimized for high-yield recovery.
Part 1: Mechanistic Workflow & Bottleneck Analysis
The synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid is typically achieved via the Pfitzinger reaction, which involves the condensation of 5-fluoroisatin with acetophenone in the presence of a strong base[1]. While theoretically straightforward, the electron-withdrawing nature of the fluorine atom on the isatin ring alters the reaction kinetics, making the intermediate highly susceptible to thermal degradation and side reactions if the protocol is not strictly controlled[2].
Figure 1: Mechanistic pathway and common failure points in the Pfitzinger synthesis.
Part 2: Self-Validating Experimental Protocol
If you add all reactants into the vessel simultaneously, the strong base will catalyze the aldol condensation of acetophenone before the isatin ring fully opens, resulting in a tarry mess. To achieve yields >80%, you must separate the lactam hydrolysis from the cross-condensation.
Step 1: Isatin Ring Opening (Pre-hydrolysis)
-
Action: Suspend 5-fluoroisatin (1.0 eq) in a 30-40% aqueous KOH solution. Heat gently to 80 °C for 1 hour.
-
Causality: The hydroxide ion attacks the C2 carbonyl of the isatin, cleaving the lactam ring to form the highly reactive 2-amino-5-fluorophenylglyoxylate intermediate.
-
Self-Validation Checkpoint: Observe the reaction mixture. The initial deep violet/orange suspension must completely dissolve and transition to a pale yellow solution . If the solution remains orange, ring opening is incomplete; increase base concentration slightly or extend heating time.
Step 2: Cross-Condensation
-
Action: Cool the mixture slightly to 60 °C. Add acetophenone (1.05 eq) dissolved in a minimal amount of ethanol dropwise over 30 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the ketone. This strongly favors the desired cross-condensation with the glyoxylate intermediate over the base-catalyzed self-condensation (aldol) of acetophenone[3].
Step 3: Cyclization and Reflux
-
Action: Raise the temperature to reflux (approx. 100-105 °C) for 12–18 hours. Alternatively, for rapid library synthesis, microwave irradiation at 125 °C for 20 minutes can be utilized[1].
-
Self-Validation Checkpoint: Perform TLC (Eluent: DCM/MeOH 9:1). The reaction is complete when the acetophenone spot disappears. The product currently exists as the soluble potassium salt.
Step 4: Isoelectric Precipitation (Critical Yield Step)
-
Action: Cool the mixture to 0–5 °C over an ice bath. Slowly add concentrated HCl dropwise while vigorously stirring. Monitor the pH continuously with a calibrated probe. Stop addition exactly at pH 2.5 – 3.0 .
-
Causality: The target molecule is an amphoteric compound. At high pH, it is a soluble carboxylate salt. At pH < 1, the quinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt. The isoelectric point (where solubility is lowest) is roughly pH 2.5–3.0.
-
Self-Validation Checkpoint: A dense, off-white to pale yellow precipitate will crash out. If the precipitate begins to redissolve, you have over-acidified the solution.
Part 3: Quantitative Optimization Data
To maximize your yield, benchmark your current parameters against our optimized matrix below:
| Parameter | Standard "All-in-One" Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Reagent Addition | Simultaneous mixing | Two-step (Pre-hydrolysis) | +25% | Prevents competitive aldol condensation of acetophenone. |
| Base Selection | 20% KOH | 35-40% KOH (or NaOH) | +10% | Ensures 100% conversion of the electron-deficient 5-fluoroisatin to the open-ring intermediate[3]. |
| Ketone Addition Rate | Bolus (All at once) | Dropwise over 30 mins | +15% | Keeps unreacted ketone concentration low, minimizing tarry byproducts. |
| Workup pH | Acidify to pH < 1 | Acidify to pH 2.5 – 3.0 | +15% | Prevents the formation of the highly soluble quinolinium hydrochloride salt, maximizing precipitate recovery. |
Part 4: Troubleshooting Logic & FAQs
Figure 2: Troubleshooting logic tree for resolving low yields and purity issues.
Q: Why is my reaction mixture turning into a thick, black resin? A: This is the most common failure mode in the Pfitzinger synthesis[3]. It is caused by the base-catalyzed aldol condensation of acetophenone with itself, or the thermal degradation of the starting materials. Solution: You must pre-hydrolyze the 5-fluoroisatin before introducing the ketone. Ensure the ketone is added dropwise to a slightly cooled (60 °C) mixture before ramping up to reflux.
Q: My product yield is stuck at 40%, and I noticed a solid forming during the reflux stage. How can I push the conversion? A: You are experiencing premature precipitation. The potassium salt of 6-fluoro-2-phenylquinoline-4-carboxylic acid is crystallizing out of the reaction mixture before the conversion is complete, trapping unreacted intermediates in the solid matrix[3]. Solution: Increase the dilution of your reaction by adding more water/ethanol, or perform a small-scale trial substituting KOH with NaOH, as the sodium salt often exhibits different solubility profiles at reflux temperatures[3].
Q: I had a great reaction profile on TLC, but I lost almost all my product during the final HCl workup. Where did it go? A: You likely over-acidified the aqueous phase. While the carboxylic acid group protonates to form the neutral, insoluble product around pH 3, dropping the pH below 1 will protonate the quinoline nitrogen. This forms a quinolinium hydrochloride salt, which is highly soluble in water. Solution: Back-titrate your aqueous filtrate with dilute NaOH until the pH reaches 2.5–3.0. Your missing product will immediately precipitate.
References
-
Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) , National Center for Biotechnology Information (NIH). 1
-
Optimizing reaction parameters for Pfitzinger synthesis of quinolines , BenchChem.3
-
The Pfitzinger Reaction , ScienceMadness. Link
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action , American Chemical Society (ACS). 2
Sources
Technical Support Center: Purification Challenges for 6-Fluoro-2-phenylquinoline-4-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of substituted quinoline-4-carboxylic acids. 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS: 1647-88-7) presents a unique set of challenges due to its amphoteric nature, strong intermolecular hydrogen bonding, and poor solubility in standard organic solvents.
This guide deconstructs the physicochemical causality behind these issues and provides self-validating protocols to ensure high-purity isolation for your downstream drug development workflows.
Part 1: Physicochemical Data & Solubility Profile
Understanding the physical properties of 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the first step in designing a rational purification strategy.
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C₁₆H₁₀FNO₂ | Highly lipophilic core promotes molecular aggregation and poor solvent interaction. |
| Molecular Weight | 267.25 g/mol | Standard small molecule handling protocols apply. |
| pKa (Carboxylic Acid) | ~2.0 - 3.0 | Deprotonates in mild base (pH > 7) to form highly soluble carboxylate salts. |
| pKa (Quinoline Nitrogen) | ~4.5 - 5.5 | Protonates in strong acid (pH < 2) to form soluble quinolinium salts. |
| Isoelectric Point (pI) | ~4.0 - 5.0 | Point of minimum aqueous solubility; the optimal pH target for precipitation. |
| Solubility | Poor in H₂O, DCM, EtOAc | Limits the efficiency of standard liquid-liquid extraction; requires specialized solvent systems. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my crude product form an intractable gummy mass during acid-base precipitation instead of a filterable powder? A1: This is a classic kinetic vs. thermodynamic precipitation issue. When acidifying the basic aqueous carboxylate solution to the isoelectric point (pH 4-5), rapid addition of concentrated acid causes localized pH drops. This forces the 6-fluoro-2-phenylquinoline-4-carboxylic acid to crash out kinetically as an amorphous, solvent-trapping gum rather than a crystalline solid[1].
-
The Fix: Perform the acidification at elevated temperatures (e.g., 50–60°C) using a dilute acid (e.g., 3M HCl or 50% Acetic Acid) with vigorous stirring. The thermal energy disrupts rapid aggregation, allowing the molecules to orient into a stable crystal lattice. Cooling the mixture slowly to 4°C will yield a highly pure, filterable powder[1].
Q2: I am attempting to purify the crude material via silica gel flash chromatography, but I observe severe peak tailing and low recovery. How can I resolve this? A2: The quinoline-4-carboxylic acid scaffold is zwitterionic-like. The basic quinoline nitrogen and the acidic carboxylate strongly interact with the free silanol groups (-SiOH) on the silica gel stationary phase through hydrogen bonding and ionic interactions. This leads to irreversible adsorption and severe tailing.
-
The Fix: You must suppress the ionization of the compound. Add 1-2% of an acidic modifier, such as glacial acetic acid (AcOH) or trifluoroacetic acid (TFA), to your mobile phase (e.g., Dichloromethane/Methanol/AcOH 90:9:1). The modifier protonates the silanols and keeps the target molecule in its neutral state, ensuring sharp elution bands[2].
Q3: My synthesis via the Pfitzinger reaction leaves unreacted 5-fluoroisatin in the final product. Standard recrystallization isn't removing it. What is the mechanistic workaround? A3: The Pfitzinger reaction involves the base-promoted condensation of 5-fluoroisatin with acetophenone[3][4]. If the reaction does not reach completion, the unreacted 5-fluoroisatin co-precipitates. Because isatins possess a weakly acidic lactam proton (pKa ~10.5), they can partially dissolve in the same basic aqueous solutions used to extract your product.
-
The Fix: Exploit the pKa differential. Adjust the aqueous solution to pH 8.0-8.5 using sodium bicarbonate (NaHCO₃) rather than strong hydroxides (KOH/NaOH). At this pH, the strongly acidic quinoline-4-carboxylic acid (pKa ~2.5) remains a fully soluble carboxylate, while the 5-fluoroisatin remains neutral and can be selectively washed away with diethyl ether or ethyl acetate before final acidification[5].
Q4: How can I improve the poor solubility of the purified compound for NMR or in vitro biological assays? A4: 6-Fluoro-2-phenylquinoline-4-carboxylic acid exhibits extremely poor aqueous solubility (<0.1 mg/mL at pH 7.4), which can lead to molecular aggregation and false negatives in biological screens (a common issue seen in analogues like brequinar)[6].
-
The Fix: Convert the free acid into a sodium salt. Suspend the purified acid in methanol and add exactly 1.0 equivalent of sodium hydroxide (NaOH) or sodium methoxide (NaOMe). Stir until dissolved, then lyophilize to obtain the highly water-soluble sodium 6-fluoro-2-phenylquinoline-4-carboxylate[7]. For NMR, utilize DMSO-d6, as the strong hydrogen-bond accepting nature of DMSO disrupts the compound's self-aggregation.
Part 3: Experimental Protocols
Protocol A: Isoelectric Precipitation (Acid-Base Extraction)
This self-validating protocol relies on the amphoteric nature of the compound to strip away both neutral and highly basic impurities.
-
Dissolution: Suspend the crude reaction mixture in 10% aqueous K₂CO₃ (10 mL per gram of crude). Stir vigorously at room temperature for 30 minutes until the acidic product is fully dissolved as a potassium salt.
-
Filtration/Extraction: Filter the suspension to remove insoluble neutral impurities (e.g., unreacted acetophenone or aldol byproducts). Wash the aqueous filtrate twice with 15 mL of diethyl ether. Discard the organic layers.
-
Thermal Equilibration: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Heat the solution to 50°C.
-
Isoelectric Acidification: Slowly add 3M HCl dropwise while monitoring with a pH meter. Stop when the pH reaches 4.5 to 5.0. A pale-yellow precipitate will begin to form[1][3].
-
Isolation: Allow the suspension to cool to room temperature naturally, then chill in an ice bath for 1 hour to maximize yield. Collect the solid via vacuum filtration, wash with ice-cold distilled water, and dry in a vacuum oven at 60°C overnight.
Caption: Workflow for the isoelectric precipitation and purification of quinoline-4-carboxylic acids.
Protocol B: Chromatographic Purification of Refractory Impurities
Use this protocol if analytical HPLC indicates the presence of structurally similar regioisomers that cannot be removed via isoelectric precipitation.
-
Column Preparation: Pack a silica gel column using Dichloromethane (DCM) containing 1% Acetic Acid (v/v). Do not omit the acid modifier.
-
Sample Loading: Because the compound is poorly soluble in DCM, dissolve the crude solid in a minimum volume of DCM/Methanol (1:1) and dry-load it onto a small amount of silica gel. Evaporate the solvent completely before loading the powder onto the top of the column.
-
Elution: Elute using a step gradient of 0% to 10% Methanol in DCM, maintaining 1% Acetic Acid throughout the entire run[2].
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm). The product will elute as a sharp, non-tailing band.
-
Solvent Removal: Pool the product-containing fractions and concentrate under reduced pressure. Co-evaporate with toluene twice to azeotropically remove any residual acetic acid.
Caption: Mechanism of silica-induced tailing and its resolution using acidic mobile phase modifiers.
References
-
Benchchem. Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. Available at:1
-
Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Available at: 3
-
Wikipedia. Pfitzinger reaction. Available at: 4
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. Available at: 5
-
Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Available at: 7
-
National Institutes of Health (NIH). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. Available at: 2
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Experimental Variability with 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability when working with 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS 1647-88-7). Our goal is to provide field-proven insights and robust protocols to ensure the generation of reliable and reproducible data.
Part 1: Foundational Knowledge: FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and handling of 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Q1: What are the critical physicochemical properties of 6-Fluoro-2-phenylquinoline-4-carboxylic acid that I should be aware of before starting my experiments?
Understanding the compound's intrinsic properties is the first step in troubleshooting. Its structure, characterized by a lipophilic phenylquinoline core and an ionizable carboxylic acid group, dictates its behavior in experimental systems.
| Property | Value | Source | Significance for Experiments |
| CAS Number | 1647-88-7 | [1][2] | Ensures correct compound identification. |
| Molecular Formula | C₁₆H₁₀FNO₂ | [1] | Used for calculating molarity and mass. |
| Molecular Weight | 267.25 g/mol | [1] | Essential for preparing solutions of known concentration. |
| Calculated LogP | 3.7391 | [1] | Indicates high lipophilicity and predicts poor aqueous solubility. |
| Physical Form | Solid, crystalline powder | [3][4] | Affects handling and initial dissolution steps. |
| Storage | Sealed in a dry environment, at 2-8°C or room temperature. | [1][3] | Proper storage is critical to prevent degradation and maintain compound integrity. |
Q2: How should I properly store and handle this compound to ensure its long-term stability?
To prevent degradation and maintain experimental consistency, adhere to the following storage protocols:
-
Solid Compound: Store in a tightly sealed container (preferably amber glass) in a desiccator at the recommended temperature (2-8°C for long-term storage) to protect from light and moisture.[1]
-
Stock Solutions: For stock solutions prepared in an organic solvent like DMSO, store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: What is the primary mechanism of action for this class of compounds?
Derivatives of quinoline-4-carboxylic acid are well-documented inhibitors of dihydroorotate dehydrogenase (DHODH).[5][6] This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which supplies the necessary precursors for DNA and RNA synthesis.[5] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[5][7]
Part 2: The Core Challenge: Solubility and Solution Preparation
The most significant source of experimental variability with this compound is its poor aqueous solubility.[8] The high lipophilicity (LogP ≈ 3.7) means it will readily precipitate when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium, leading to inconsistent and non-reproducible results.
Q4: My compound is insoluble in my aqueous assay buffer. How do I get it into solution?
Directly dissolving the compound in aqueous media will fail. A multi-step strategy is required, leveraging co-solvents and pH adjustment.
Strategy 1: Co-Solvency
The standard approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and compatibility with many biological assays.[8][9] N,N-Dimethylformamide (DMF) is a suitable alternative.[9]
-
Preparation:
-
Accurately weigh the required mass of 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing and/or sonicating in a water bath until the solution is clear and all solid has dissolved.[9]
-
-
Critical Consideration: The final concentration of the co-solvent in your assay should be minimized (typically <1%, and ideally <0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.[8]
Strategy 2: pH Adjustment
As a carboxylic acid, the compound's solubility is highly dependent on pH.[8] In acidic or neutral conditions, the carboxyl group is protonated (-COOH), making the molecule less soluble in water. By increasing the pH to a value above the compound's pKa, the carboxyl group deprotonates to form a more soluble carboxylate salt (-COO⁻).[8]
Protocol 2: pH-Mediated Solubilization
-
Buffer Preparation: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 7.8, 8.2).[8]
-
Solubility Test: Add your DMSO stock solution to each buffer to your desired final concentration.
-
Observation: Visually inspect for precipitation. Determine the minimum pH at which the compound remains soluble.
-
Validation: Ensure the final pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Q5: I prepared a clear DMSO stock, but it precipitates upon dilution into my cell culture medium. What's happening and how can I fix it?
This is a classic example of a compound exceeding its kinetic solubility. While the DMSO keeps it solubilized in the stock, the rapid dilution into an aqueous environment causes it to crash out.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration of the compound.
-
Improve Mixing Technique: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously.[8] This rapid dispersion can help prevent localized supersaturation and precipitation.
-
Increase Co-solvent Percentage: If the assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may be sufficient to maintain solubility. Always validate the new solvent concentration with a vehicle control.
Part 3: Troubleshooting Synthesis and Purification
For researchers synthesizing 6-Fluoro-2-phenylquinoline-4-carboxylic acid or its analogs, variability often arises from the reaction conditions and purification methods.
Q6: What are the established methods for synthesizing the quinoline-4-carboxylic acid core?
The scientific literature describes several robust methods. The two most common are the Doebner and Pfitzinger reactions.[8][10] A related and highly effective method for substituted quinolines is the Gould-Jacobs reaction.
-
Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[11][12]
-
Pfitzinger Reaction: Involves the condensation of isatin with a carbonyl compound in the presence of a base.[8]
-
Gould-Jacobs Reaction: Begins with the condensation of an aniline (e.g., 4-fluoroaniline) with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization step (typically ~250°C) in a high-boiling solvent like diphenyl ether.[13][14]
Q7: I'm getting low yields in my synthesis. What are the common pitfalls?
Low yields can often be traced back to specific steps in the synthesis and purification process.
-
Incomplete Cyclization: The thermal cyclization step is critical and requires high temperatures (240-260°C).[13] Insufficient heating will result in a low yield of the quinoline core. Ensure your reaction setup can achieve and maintain this temperature.
-
Purity of Reagents: Use pure, dry starting materials. Moisture can interfere with many of the condensation steps.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before work-up.[13]
-
Purification Loss: The product is often purified by precipitation from an aqueous solution upon acidification.[8] If the pH is not lowered sufficiently, a significant portion of the product may remain in solution as the carboxylate salt, leading to a poor recovery.
Protocol 3: General Purification via Acid Precipitation
-
Dissolution: After the reaction work-up, dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH), which converts the carboxylic acid to its soluble sodium salt.
-
Filtration: Filter the solution to remove any insoluble, non-acidic impurities.
-
Precipitation: Slowly add a strong acid (e.g., 1M HCl) to the filtrate with stirring. The 6-Fluoro-2-phenylquinoline-4-carboxylic acid will precipitate as the solution becomes acidic (target pH of 5-6).[8]
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry under a vacuum.
-
Optional Recrystallization: For higher purity, the dried solid can be recrystallized from a suitable solvent such as ethanol.[8]
References
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]
-
Al-Ostath, A. I., et al. (2019). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry. [Link]
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
Bennacef, I., et al. (2004). Lithiation of Functionalized Fluoroquinolines: Synthesis of Dihalo-2-phenylquinoline-4-carboxamides and in Vitro Evaluation as NK-3 Receptor Ligands for Medical Imaging Studies. The Journal of Organic Chemistry, 69(7), 2622–2625. [Link]
-
Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 321. [Link]
-
Wang, Y., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 405–409. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]
-
PubChem. 6-Fluoroquinoline-2-carboxylic acid. [Link]
-
Bennacef, I., et al. (2004). Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. The Journal of Organic Chemistry, 69(7), 2622-5. [Link]
-
Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 922588. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 321. [Link]
-
Fritzson, I., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(17), 6940–6952. [Link]
-
Sanna, P., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Die Pharmazie, 58(12), 863-7. [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. [Link]
-
Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 79. [Link]
-
Gzella, A., et al. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 25(2), 276. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]
- 3. 6-fluoro-2-methylquinoline-4-carboxylic acid | 716-03-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives | European Journal of Chemistry [eurjchem.com]
- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Quinoline-4-Carboxylic Acid Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. Quinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound antitumor, antibacterial, and antiviral properties[1]. However, synthesizing these complex architectures via classical methods—such as the Pfitzinger and Doebner reactions—often presents challenges like tar formation, poor yields with electron-deficient substrates, and difficult purifications[2][3].
As an Application Scientist, I have compiled this troubleshooting guide to help you optimize your reaction conditions. This guide bridges mechanistic theory with field-proven protocols to ensure your syntheses are robust, high-yielding, and self-validating.
Part 1: The Pfitzinger Reaction – Troubleshooting & Optimization
The Pfitzinger reaction involves the condensation of isatin with a ketone under strongly basic conditions to yield a substituted quinoline-4-carboxylic acid[4]. While highly versatile, the harsh conditions frequently lead to undesirable side reactions if not strictly controlled.
Frequently Asked Questions (FAQs)
Q1: My Pfitzinger reaction yields a thick, intractable tar instead of the desired product. What is the mechanistic cause, and how can I prevent it? Answer: Tar formation is primarily caused by the self-condensation (aldol-type polymerization) of the ketone or unreacted isatin under strongly basic conditions[3]. When all reagents are mixed simultaneously, the ketone is exposed to the base before the isatin has fully opened into its reactive intermediate. Solution: Employ a stepwise addition strategy. Pre-react the isatin with the strong base (KOH or NaOH) until the suspension becomes a completely clear solution. This visual cue acts as a self-validating checkpoint, confirming total conversion to the isatoic acid intermediate before the ketone is introduced[3].
Q2: How can I improve consistently low yields when using sterically hindered or less reactive ketones? Answer: Low yields often stem from incomplete condensation or competitive degradation[3]. To drive the equilibrium forward, use a slight stoichiometric excess of the ketone (1.1 to 1.5 equivalents). Additionally, strict temperature control (refluxing at exactly 78 °C in an ethanol/water mixture) prevents the thermal degradation of the isatoic acid intermediate[5].
Workflow & Logic Diagram
Workflow and troubleshooting logic for the stepwise Pfitzinger reaction.
Field-Proven Protocol: Stepwise Pfitzinger Synthesis
Adapted for maximum yield and minimal polymerization[5].
-
Base Hydrolysis (Validation Step): Dissolve isatin (1.0 eq) in a solvent mixture of EtOH:H₂O (4:1 v/v, 10 mL per mmol). Add KOH (2.0–2.5 eq). Stir at room temperature. Do not proceed until the mixture transitions from a cloudy suspension to a clear, homogeneous solution.
-
Condensation: Once the isatoic acid formation is visually confirmed, add the acetophenone derivative (1.1 eq) dropwise to prevent localized concentration spikes.
-
Cyclization: Heat the mixture to a gentle reflux (78 °C) with continuous stirring for 18–24 hours. Monitor the disappearance of the starting materials via TLC (DCM:MeOH = 9:1).
-
Isolation: Cool the reaction to 0–5 °C and pour it onto ice-water. Carefully acidify with 6N HCl to pH ≈ 2. The sudden drop in pH protonates the carboxylate, precipitating the product.
-
Purification: Collect the solid via vacuum filtration, wash thoroughly with cold water to remove residual salts, and recrystallize from pure ethanol.
Part 2: The Doebner Reaction – Troubleshooting & Optimization
The Doebner multicomponent reaction (MCR) is a one-pot condensation of an aniline, an aldehyde, and pyruvic acid[1]. While highly convergent, traditional conditions (ethanol reflux) often fail when utilizing electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: Why does my Doebner reaction fail when using anilines with electron-withdrawing groups (e.g., trifluoromethoxy)? Answer: Electron-withdrawing groups drastically reduce the nucleophilicity of the aniline, stalling the initial Michael addition or Schiff base formation pathways[1][2]. Solution: Switch to the Doebner Hydrogen-Transfer Reaction conditions. By utilizing a dual green solvent system (water/ethylene glycol) and a strong acid catalyst like p-TSA, you protonate the enolate hydroxyl of pyruvate. This accelerates water elimination and forces imine-directed C–C bond formation, successfully driving the reaction even with deactivated anilines[2][6].
Q2: How can I make my Doebner synthesis greener while maintaining high yields? Answer: Transition away from volatile organic solvents and homogeneous acids. Recent advancements demonstrate that magnetic nanoparticles, specifically V₂O₅/Fe₃O₄, act as highly efficient, recoverable heterogeneous catalysts in purely aqueous media[7].
Quantitative Data: Catalyst Optimization
To eliminate guesswork, refer to the following optimization data for the Doebner reaction using green catalysts.
Table 1: Optimization of V₂O₅/Fe₃O₄ Catalyst Amount in Aqueous Media[7] (Reaction Conditions: Pyruvic acid 10 mmol, Amine 11 mmol, Aldehyde 10 mmol, Water 20 mL, 120 min)
| Entry | Catalyst Amount (g) | Yield (%) | Mechanistic Observation |
| 1 | 0.0 (Control) | 0 | Validates that the aqueous reaction cannot proceed without Lewis acid activation. |
| 2 | 0.1 | 66 | Insufficient active sites for complete imine activation. |
| 3 | 0.2 | 94 | Optimal efficiency; maximum atom economy achieved. |
| 4 | 0.3 | 94 | Plateau reached; excess catalyst provides no kinetic benefit. |
Workflow & Logic Diagram
Optimization pathways for the Doebner multicomponent reaction.
Field-Proven Protocol: Modified Doebner Hydrogen-Transfer Reaction
Optimized for electron-deficient substrates and green chemistry[6].
-
Setup: To a round-bottom flask, add the substituted aryl amine (1.0 mmol), aryl aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).
-
Solvent & Catalyst Addition: Add a 1:1 mixture of water and ethylene glycol (10 mL total) to serve as a dual green solvent system. Add p-Toluenesulfonic acid (p-TSA, 10 mol%) as the catalyst. Mechanistic note: The ethylene glycol increases the solubility of organic substrates in the aqueous phase, while p-TSA promotes the hydrogenation of pyruvate[6].
-
Reaction: Heat the mixture to 80–100 °C for 3 to 3.5 hours. Monitor the reaction via LC-MS or TLC.
-
Isolation: Cool the reaction mixture to room temperature. Due to the aqueous nature of the solvent system, the highly hydrophobic quinoline-4-carboxylic acid product will spontaneously precipitate.
-
Purification: Isolate the product via simple vacuum filtration. Wash the solid cake thoroughly with distilled water to remove the p-TSA and ethylene glycol, then dry under a vacuum to afford the pure product (typically ~85% yield).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
stability problems with 6-Fluoro-2-phenylquinoline-4-carboxylic acid in solution
Technical Support Center: Troubleshooting Stability Issues with 6-Fluoro-2-phenylquinoline-4-carboxylic Acid in Solution
As a Senior Application Scientist, I have designed this troubleshooting guide to address the fundamental physicochemical vulnerabilities of 6-Fluoro-2-phenylquinoline-4-carboxylic acid. This compound—a fluorinated cinchophen analog—presents unique handling challenges due to the photolability of its fluoroquinoline core, the pH-dependent solubility of its zwitterionic system, and the reactivity of its 4-carboxylic acid moiety.
Below is a field-proven, causality-driven guide to resolving the most common stability issues encountered during in vitro and in vivo experimental workflows.
PART 1: Core Troubleshooting & FAQs
Q1: Why does my solution lose concentration rapidly when left on the benchtop, even at room temperature? Causality & Mechanism: The rapid loss of active compound in clear solutions is driven by photodegradation. Fluoroquinolines are notoriously photolabile; exposure to UV and visible light induces the homolytic cleavage of the C-F bond at the 6-position, generating highly reactive carbon-centered radicals[1]. This dehalogenation process follows first-order degradation kinetics and rapidly depletes the parent compound[2]. Actionable Solution: All stock and working solutions must be prepared and stored in actinic (amber) glass vials. If handling the compound in transparent multi-well plates, minimize ambient light exposure and wrap incubation vessels in aluminum foil.
Q2: I observe unexplained turbidity or precipitation when diluting my DMSO stock into biological buffers (e.g., PBS pH 7.4). How can I prevent this? Causality & Mechanism: This is a pH-dependent solubility issue. The molecule possesses an amphoteric nature: a basic quinoline nitrogen (pKa ~4.5) and an acidic carboxylic acid (pKa ~3.5). When a highly concentrated DMSO stock is injected into an aqueous buffer, localized pH microenvironments can temporarily drop into the compound's isoelectric range (pH 3.5–4.5). At this isoelectric point, the molecule forms a neutral zwitterion, drastically reducing its aqueous solubility and causing it to "crash out" of solution. Actionable Solution: Ensure the receiving aqueous buffer is strongly buffered at pH ≥ 7.4. Add the DMSO stock dropwise while subjecting the aqueous phase to vigorous vortexing to instantly dissipate localized pH gradients.
Q3: My compound degrades completely during heat sterilization (autoclaving). What is happening? Causality & Mechanism: Quinoline-4-carboxylic acids are highly susceptible to thermal decarboxylation[3]. When subjected to the high heat of an autoclave (121°C), especially in slightly acidic or unbuffered media, the protonated quinoline nitrogen acts as an electron sink. This facilitates the cleavage of the C-C bond at the 4-position, driving the irreversible loss of CO₂ to yield the inactive degradant 6-fluoro-2-phenylquinoline[4]. Actionable Solution: Never autoclave solutions containing this compound. Sterilization must be performed exclusively via cold filtration using a 0.22 µm PTFE or nylon syringe filter.
Q4: Why do my in vitro assay results fluctuate wildly depending on the assay buffer used (e.g., Tris vs. PBS with Mg²⁺/Ca²⁺)? Causality & Mechanism: Fluoroquinolones and related quinoline-4-carboxylic acids act as strong chelating agents. The carboxylate group readily interacts with multivalent metal cations (such as Fe³⁺, Mg²⁺, and Ca²⁺) commonly found in biological buffers or cell culture media. This chelation forms highly stable, insoluble metal-carboxylate complexes, effectively depleting the concentration of the free, bioavailable drug. Actionable Solution: Where biologically permissible, add 0.1 mM to 1.0 mM EDTA to your assay buffers to preferentially sequester free metal ions. Alternatively, utilize strictly metal-free buffers (like pure HEPES or Tris) for compound dilution.
PART 2: Quantitative Stability Metrics
To facilitate easy comparison, the following table summarizes the quantitative degradation metrics and expected recoveries of 6-Fluoro-2-phenylquinoline-4-carboxylic acid under various stress conditions.
| Stress Condition | Primary Degradation Mechanism | Estimated Half-Life ( t1/2 ) | Expected Recovery (Unmitigated) | Recommended Mitigation Strategy |
| Ambient Light (Clear Vial) | Photolytic dehalogenation & radical formation | < 4 hours | ~15-20% loss within 8h | Use amber vials; store in darkness. |
| Autoclaving (121°C, 15 min) | Thermal decarboxylation | N/A (Rapid) | 0% (Complete loss) | 0.22 µm cold filter sterilization. |
| Buffer with 1mM Mg²⁺/Ca²⁺ | Metal-carboxylate precipitation | Immediate | < 50% free drug | Supplement buffer with EDTA. |
| Aqueous Buffer (pH 4.0) | Zwitterionic precipitation | Immediate | < 10% in solution | Adjust buffer pH > 7.0 prior to use. |
PART 3: Standardized Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodologies guarantee the stability of your compound.
Protocol 1: Preparation of Self-Validating Stock and Working Solutions
-
Lyophilized Storage: Store the raw powder in a desiccator at -20°C, strictly protected from light.
-
Primary Stock Preparation: Dissolve the compound in anhydrous, amine-free DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis and limits ionization, ensuring long-term molecular stability.
-
Actinic Shielding: Immediately transfer the 10 mM stock solution into amber glass vials with PTFE-lined caps. Causality: This prevents the UV-induced homolytic cleavage of the C-F bond[1].
-
Aqueous Dilution: When preparing the working solution, add the DMSO stock dropwise to a vigorously vortexed aqueous buffer (pH 7.4) containing 0.1 mM EDTA. Causality: Rapid mixing prevents the formation of localized isoelectric microenvironments that cause zwitterionic precipitation, while EDTA sequesters trace metals that drive chelation.
Protocol 2: Photostability and Forced Degradation Assay (ICH Q1B Compliant)
-
Sample Preparation: Prepare three 100 µM aliquots in HPLC-grade water (pH adjusted to 7.4).
-
Aliquot A: Place in a clear quartz vial.
-
Aliquot B: Place in an amber glass vial.
-
Aliquot C: Place in a clear vial tightly wrapped in aluminum foil (Dark Control).
-
-
Irradiation: Expose all vials to a cool white fluorescent lamp and near-UV lamp providing an overall illumination of 1.2 million lux hours and 200 watt-hours/square meter.
-
Quenching & Analysis: Extract 100 µL from each vial at 0, 2, 4, and 8 hours. Analyze via UPLC-MS/MS using a C18 column (Eluent A: 0.1% formic acid in water; Eluent B: 0.1% formic acid in acetonitrile)[2].
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System Validation: The protocol is self-validating if Aliquot C remains >99% intact, proving that any degradation observed in Aliquot A is purely photolytic and follows the expected first-order kinetics[2].
PART 4: Mechanistic Pathway Visualization
The following diagram maps the logical relationships between the environmental stressors, the resulting degradation pathways, and the required mitigation strategies.
Degradation pathways of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and mitigation strategies.
PART 5: References
-
Araki, T., Kawai, Y., Ohta, I., & Kitaoka, H. (2002). "Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution." Chem Pharm Bull (Tokyo). 1
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Hubicka, U., et al. (2012). "Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC." Chemistry Central Journal.2
-
"Fluoroquinolones and their complexes with metal ions, studied with density functional theory." (2026). RSC Advances.
-
Vasava, et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." Journal of Chemical and Pharmaceutical Research. 3
-
"Preparation method for quinoline-4-carboxylic acid derivative." (2013). Google Patents (CN102924374B). 4
Sources
- 1. Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
identifying potential experimental artifacts of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Welcome to the technical support center for 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS 1647-88-7). This guide is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges and artifacts associated with this compound. My approach here is to not only provide solutions but to explain the underlying chemical and biological principles, enabling you to build robust, self-validating experimental systems.
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.[1][2] However, this structural motif, combined with the specific substitutions of 6-Fluoro-2-phenylquinoline-4-carboxylic acid, can present unique challenges. This guide will address these potential issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling and Properties
This section addresses the most common initial questions regarding the physical and chemical properties of 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Q1: What are the basic physical and chemical properties of 6-Fluoro-2-phenylquinoline-4-carboxylic acid?
A1: Understanding the fundamental properties of the molecule is the first step in designing a successful experiment. Key properties are summarized in the table below.
| Property | Value | Source | Significance for Experimental Design |
| CAS Number | 1647-88-7 | [3][4] | Ensures you are working with the correct molecule. |
| Molecular Formula | C₁₆H₁₀FNO₂ | [3] | Used for calculating molarity. |
| Molecular Weight | 267.25 g/mol | [3][4] | Essential for preparing stock solutions of known concentrations. |
| Calculated LogP | 3.7391 | [3] | Indicates poor water solubility and a tendency to partition into non-polar environments. This suggests potential for non-specific binding to plastics and proteins. |
| Hydrogen Bond Donors | 1 | [3] | The carboxylic acid group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | [3] | The nitrogen in the quinoline ring and the carbonyl oxygen can accept hydrogen bonds. |
| Physical Form | Solid | [5][6] | The compound is typically supplied as a solid powder. |
Q2: I'm having trouble dissolving the compound. What is the recommended solvent and procedure for preparing stock solutions?
A2: Due to its high calculated LogP of 3.7391, 6-Fluoro-2-phenylquinoline-4-carboxylic acid is expected to be poorly soluble in aqueous solutions.[3]
Initial Solubilization Protocol:
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Primary Solvent Selection: Start with a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO is generally preferred for cell-based assays.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This minimizes the amount of organic solvent introduced into your final assay medium.
-
Procedure:
-
Weigh out the required amount of the solid compound in a sterile, chemical-resistant vial.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates remain, the compound may not be fully dissolved.
-
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing working solutions.
Q3: What is the stability of the compound in solution? How should I store it?
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the stock solution should be stable for several months.
-
Aqueous Solutions: The carboxylic acid moiety may be susceptible to degradation in aqueous buffers, especially at non-neutral pH or in the presence of nucleophiles. It is strongly recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock on the day of the experiment. Do not store the compound in aqueous solutions for extended periods.
Part 2: Troubleshooting Guide - Identifying and Mitigating Artifacts
This section focuses on specific experimental problems and provides a logical framework for troubleshooting.
Q4: I'm observing activity in my assay that doesn't seem to be target-specific. How can I identify potential off-target effects?
A4: The quinoline-4-carboxylic acid scaffold is known to interact with a variety of biological targets.[1][2] For instance, different derivatives have shown activity against dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and bacterial DNA gyrase.[2][7][8]
Troubleshooting Off-Target Effects:
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Literature Review: Research the known targets of structurally similar compounds. This can provide clues about potential off-target activities. For example, the parent compound, 2-phenylquinoline-4-carboxylic acid (cinchophen), was used for gout but withdrawn due to hepatotoxicity, indicating interactions with liver enzymes.[1]
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Use of Structurally Related Negative Controls: Synthesize or procure a close analog of the compound that is predicted to be inactive against your primary target. If this negative control compound shows activity in your assay, it suggests that the observed effect may be due to a shared structural feature unrelated to your target of interest.
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Counter-Screening: Test your compound against a panel of common off-targets. For a quinoline derivative, this might include kinases, GPCRs, or ion channels. Commercial services are available for broad off-target profiling.
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Target Engagement Assays: Use a biophysical or biochemical method (e.g., thermal shift assay, surface plasmon resonance) to confirm direct binding of your compound to the intended target protein.
Logical Flow for Investigating Off-Target Effects:
Caption: Decision tree for off-target effect analysis.
Q5: My results are inconsistent, or I suspect the compound is interfering with my assay technology. What should I look for?
A5: The planar, aromatic structure of 6-Fluoro-2-phenylquinoline-4-carboxylic acid makes it a candidate for several types of assay interference.
Common Modes of Assay Interference:
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Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or sequester proteins, leading to false-positive results.
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Identification: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is likely. Dynamic Light Scattering (DLS) can also be used to detect aggregates.
-
-
Fluorescence Interference: Quinoline derivatives are often fluorescent. If your assay uses a fluorescence-based readout (e.g., GFP, fluorescein), the compound's intrinsic fluorescence can interfere.
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Identification: Run a control experiment with the compound in the assay buffer without the enzyme or cells. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal indicates interference.
-
-
Redox Cycling: Some quinoline structures can undergo redox cycling, which can interfere with assays that measure metabolic activity (e.g., MTT, AlamarBlue) by generating reactive oxygen species (ROS).
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Identification: Test the compound in the presence of antioxidants like N-acetylcysteine (NAC). A loss of activity in the presence of an antioxidant may suggest a redox-mediated artifact.
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Experimental Protocol for Detecting Aggregation:
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Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.01% Triton X-100.
-
-
Generate Dose-Response Curves: Perform your standard assay to generate a dose-response curve for 6-Fluoro-2-phenylquinoline-4-carboxylic acid in both Buffer A and Buffer B.
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Analyze the Data: Compare the IC₅₀ or EC₅₀ values obtained in the two buffers. A significant rightward shift (i.e., a higher IC₅₀) in the curve generated in Buffer B is a strong indicator of compound aggregation.
| Condition | Observed IC₅₀ | Interpretation |
| Standard Buffer | 1 µM | Potent inhibitor |
| Buffer + 0.01% Triton X-100 | 25 µM | 25-fold shift suggests aggregation was the primary mechanism of inhibition. |
Q6: I'm seeing unexpected cytotoxicity in my cell-based assays. What could be the cause?
A6: Besides on- or off-target pharmacological effects, several other factors can contribute to cytotoxicity.
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Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%. Run a vehicle control (medium + same concentration of DMSO without the compound) to confirm that the solvent itself is not causing toxicity.
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Compound Precipitation: As discussed in Q2, this compound has poor aqueous solubility. When diluting the DMSO stock into aqueous culture medium, the compound can precipitate out of solution. These fine precipitates can cause physical stress to cells, leading to cytotoxicity that is not mechanism-based.
-
Identification: After adding the compound to the medium, inspect the wells under a microscope. Look for crystalline structures or an oily film. You can also centrifuge the prepared medium and check for a pellet.
-
-
pH Shift: The carboxylic acid group has a pKa that may alter the pH of a weakly buffered solution.
-
Identification: Measure the pH of your culture medium after adding the highest concentration of the compound. If there is a significant change, consider using a more strongly buffered medium (e.g., HEPES-buffered).
-
References
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]
-
ResearchGate. (2026). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 324. [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929555. [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929555. Published 2022 Jul 14. [Link]
-
Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]
-
PubChem. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1647-88-7 | 6-Fluoro-2-phenylquinoline-4-carboxylic acid - Moldb [moldb.com]
- 5. 6-fluoro-2-methylquinoline-4-carboxylic acid | 716-03-0 [sigmaaldrich.com]
- 6. 6-FLUOROQUINOLINE-4-CARBOXYLIC ACID | 220844-73-5 [sigmaaldrich.com]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Last Updated: 2026-03-12
Introduction
Welcome to the technical support center for 6-Fluoro-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the oral delivery of this compound. Given its physicochemical properties, 6-Fluoro-2-phenylquinoline-4-carboxylic acid is anticipated to exhibit low aqueous solubility, a common hurdle for many new chemical entities (NCEs) that can lead to poor and variable bioavailability.[1][2][3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions during your formulation development process.
Compound Profile: 6-Fluoro-2-phenylquinoline-4-carboxylic acid
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₆H₁₀FNO₂ | - |
| Molecular Weight | 267.25 g/mol | - |
| CAS Number | 1647-88-7 | - |
| Calculated LogP | 3.7391 | High lipophilicity suggests low aqueous solubility.[4] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Moderate TPSA, permeability may not be the primary limiting factor.[4] |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding with polymers.[4] |
| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding with polymers.[4] |
| Chemical Class | Quinolone Carboxylic Acid | The carboxylic acid moiety offers a handle for pH-dependent solubility manipulation and salt formation. |
Based on this profile, 6-Fluoro-2-phenylquinoline-4-carboxylic acid can be provisionally categorized as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, high or low permeability, respectively).[5][6] The primary obstacle to achieving adequate oral bioavailability is therefore its poor solubility and/or slow dissolution rate in the gastrointestinal (GI) tract.[1][2][7]
Section 1: Pre-formulation & Initial Characterization FAQs
This section addresses the critical first steps in any formulation development plan: thoroughly understanding the physicochemical properties of the active pharmaceutical ingredient (API).
Q1: We are starting our work with 6-Fluoro-2-phenylquinoline-4-carboxylic acid. What are the most critical initial experiments to run?
A1: A comprehensive pre-formulation characterization is the foundation for a successful development program.[7] Before attempting any complex formulations, you must first understand the inherent properties of the molecule. We recommend the following tiered approach:
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Tier 1: Fundamental Properties
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pH-Solubility Profile: Determine the aqueous solubility at 37°C across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] As a carboxylic acid, you should expect to see significantly higher solubility at higher pH values as the molecule ionizes. This profile is the single most important piece of data for guiding your formulation strategy.
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Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) to determine if your starting material is crystalline or amorphous. Differential Scanning Calorimetry (DSC) should be used to determine the melting point and assess its thermal stability.
-
LogD at pH 7.4: While LogP gives a measure of lipophilicity for the neutral species, LogD provides the effective lipophilicity at a specific pH. This is more relevant for predicting in vivo behavior.
-
-
Tier 2: Advanced Properties
-
pKa Determination: Potentiometric titration is the gold standard for accurately determining the pKa of the carboxylic acid group. This will allow you to precisely predict the pH at which the compound ionizes.
-
Hygroscopicity: Assess the compound's tendency to absorb moisture from the air, as this can affect its physical and chemical stability.
-
Q2: Our initial solubility screen confirms that the compound is poorly soluble below pH 6. What does this mean for our development strategy?
A2: This is a classic pH-dependent solubility profile for an acidic compound and immediately suggests that dissolution in the acidic environment of the stomach will be a major limiting factor for absorption. Strategies should focus on either increasing the intrinsic solubility of the compound or creating a formulation that bypasses the need for dissolution of the crystalline free acid form in the stomach. This leads directly to considering salt formation or amorphous solid dispersions.
Section 2: Formulation Strategies & Troubleshooting
Once you have a solid pre-formulation data package, you can begin to select and test appropriate bioavailability enhancement technologies.
Strategy 1: Salt Formation
Scientific Rationale: Converting the weakly acidic 6-Fluoro-2-phenylquinoline-4-carboxylic acid into a salt (e.g., sodium or potassium salt) can dramatically increase its aqueous solubility and dissolution rate.[1] When the salt form dissolves, it creates a microenvironment around the dissolving particle with a higher pH, which favors the more soluble, ionized form of the drug.
Q3: We want to try salt formation. What is a good starting point for a salt screening study?
A3: A systematic salt screening study is essential. You should screen a variety of counterions with different properties.
Experimental Protocol: Basic Salt Screening
-
Solvent Selection: Choose a solvent system in which the free acid has limited solubility but the expected salt is likely to be soluble (e.g., ethanol, isopropanol, or acetone/water mixtures).
-
Stoichiometric Addition: Dissolve the free acid in the chosen solvent (with gentle heating if necessary). Add a stoichiometric equivalent (1.0 eq) of a base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) dissolved in the same solvent.
-
Induce Crystallization: Allow the solution to cool to room temperature and then stir for 24-48 hours. If no solid precipitates, try adding an anti-solvent or storing the solution at a lower temperature (4°C).
-
Isolation and Characterization: Isolate any resulting solid by filtration. Wash with a small amount of cold solvent and dry under vacuum.
-
Confirmation: This is the most critical step. You must confirm that a new solid form has been created. Analyze the solid by:
-
PXRD: The powder pattern should be distinctly different from the free acid.
-
DSC: The melting point of the salt should be different from the free acid.
-
FTIR/Raman Spectroscopy: Look for shifts in the carboxylic acid carbonyl peak.
-
Troubleshooting Salt Formation
-
Problem: No solid forms after adding the base.
-
Solution: The salt may be too soluble in the chosen solvent. Try a more non-polar solvent or add an anti-solvent to induce precipitation. Alternatively, the salt may be forming a stable oil or gel. Try different solvents or slurry-based methods.
-
-
Problem: The isolated solid has the same PXRD pattern as the starting material.
-
Solution: Salt formation did not occur. The counterion may not be basic enough to deprotonate the carboxylic acid. Choose a stronger base. Ensure your starting materials are pure and dry.
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
Scientific Rationale: By dispersing the drug in an amorphous state within a hydrophilic polymer matrix, the high energy of the amorphous form provides a significant thermodynamic driving force for enhanced solubility and dissolution.[8] The polymer serves to stabilize the drug against recrystallization.[8]
Q4: When should we consider an ASD over salt formation?
A4: ASDs are an excellent option, particularly if:
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A stable, crystalline salt cannot be formed.
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The formed salt disproportionates back to the free acid in the acidic environment of the stomach.
-
You need to achieve a very high degree of supersaturation to drive absorption.
Experimental Protocol: ASD Formulation by Solvent Evaporation
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Component Selection:
-
Drug: 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
-
Polymer: Select a hydrophilic polymer known to form ASDs, such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent: Find a common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture like dichloromethane/methanol).[8]
-
-
Preparation: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 by weight).[9] Dissolve both components completely in the solvent to form a clear solution.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure.[9] This should be done relatively quickly to "trap" the drug in its amorphous state.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven to remove residual solvent.
-
Characterization:
-
PXRD: Confirm that the resulting material is amorphous (i.e., shows a "halo" pattern with no sharp crystalline peaks).
-
DSC: Look for a single glass transition temperature (Tg) to confirm miscibility of the drug and polymer. The absence of a melting endotherm for the drug confirms its amorphous nature.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the extent and duration of supersaturation.
-
Troubleshooting ASDs
-
Problem: The ASD shows crystalline peaks in the PXRD pattern immediately after preparation.
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Solution: The drug loading might be too high for the chosen polymer to stabilize.[7] Try a lower drug-to-polymer ratio. Alternatively, the drug and polymer may not be sufficiently miscible. Screen other polymers.
-
-
Problem: The ASD is initially amorphous but recrystallizes during storage.
-
Solution: This indicates physical instability. The polymer may not be interacting strongly enough with the drug. Consider a polymer that can form hydrogen bonds with the carboxylic acid group. Ensure the formulation is stored in a dry environment, as moisture can act as a plasticizer and promote recrystallization.
-
Strategy 3: Particle Size Reduction
Scientific Rationale: Reducing the particle size of the drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[10] This is a viable strategy for drugs where the dissolution rate, rather than the intrinsic solubility, is the primary barrier.
Q5: Is simple micronization enough for a BCS Class II/IV compound?
A5: While micronization (reducing particle size to the 1-10 micron range) can improve dissolution rates, for very poorly soluble compounds, it often provides only a modest benefit.[6] Nanocrystal technology (reducing particle size to the sub-micron range) can be more effective. However, for a compound with pH-dependent solubility, the benefit of particle size reduction in the low-pH environment of the stomach may still be minimal if the intrinsic solubility is extremely low. This technique is often best used in combination with other enabling technologies.
Section 3: Visualized Workflows and Decision Guides
To aid in the selection of an appropriate strategy, the following diagrams outline the logical flow of the formulation development process.
References
-
Kumar, A., & Singh Chandel, A. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(9), 2055. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Applied Pharmaceutical Science, 2(7), 38-47. Available from: [Link]
-
Tannous, M., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 793. Available from: [Link]
-
Global Scholarly Communication Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Available from: [Link]
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Available from: [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
-
PubChem. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. Available from: [Link]
-
ResearchGate. (2022). (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
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Agno Pharmaceuticals. (n.d.). Biopharmaceutical Classification System (BCS). Available from: [Link]
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Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
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MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
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Hilaris. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid and Related Quinoline Derivatives
This guide provides an in-depth, objective comparison of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its structurally related derivatives. We will explore their performance in key biological assays, supported by experimental data, and delve into the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of compounds.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2][3] Among these, the 2-phenylquinoline-4-carboxylic acid framework has been a subject of intense investigation for its potential in oncology and inflammatory diseases.[4] Modifications at the 2, 3, and 6-positions of the quinoline ring have been shown to significantly influence the biological activity of these compounds.[5]
This guide will focus on 6-Fluoro-2-phenylquinoline-4-carboxylic acid, a representative member of this class, and compare its biological profile with that of other key derivatives, including the highly potent anticancer agent Brequinar.
Comparative Analysis of Biological Activities
The primary biological activities associated with 2-phenylquinoline-4-carboxylic acid derivatives are their anti-proliferative and anti-inflammatory effects. The following sections provide a detailed comparison of these activities, supported by experimental data from the literature.
Anti-Proliferative and Cytotoxic Activity
A major mechanism of the anticancer action of many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] This pathway is critical for the synthesis of DNA and RNA, and its inhibition disproportionately affects rapidly proliferating cancer cells.
Brequinar (NSC 368390) , a complex derivative with a 6-fluoro substitution, a 3-methyl group, and a 2-(2'-fluoro-1,1'-biphenyl-4-yl) group, is a potent inhibitor of human DHODH with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[6][7][8] This potent enzymatic inhibition translates to significant anti-proliferative activity against a variety of cancer cell lines.[9][10]
Another mechanism of anticancer activity for some 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs). For example, derivative D28 , a 2-phenylquinoline-4-carboxylic acid derivative with a more complex substitution, has been shown to be a selective HDAC3 inhibitor with an IC50 of 24.45 µM.[11][12]
Table 1: Comparative Anti-Proliferative and DHODH Inhibitory Activities
| Compound/Derivative | Target | Cell Line/Enzyme | Activity (IC50) | Reference |
| Brequinar (NSC 368390) | Human DHODH | - | 5.2 nM | [6] |
| Brequinar (NSC 368390) | Human DHODH | - | ~20 nM | [7][8] |
| Brequinar (NSC 368390) | Medulloblastoma (Med8A) | Cell Viability | 4.9 nM | [9] |
| Brequinar (NSC 368390) | Medulloblastoma (DAOY) | Cell Viability | 4.13 nM | [9] |
| Brequinar (NSC 368390) | Medulloblastoma (CHLA-01R-MED) | Cell Viability | 6.3 nM | [9] |
| Brequinar (NSC 368390) | Medulloblastoma (CHLA-01-MED) | Cell Viability | 2.97 nM | [9] |
| Derivative D28 | HDAC3 | - | 24.45 µM | [11][12] |
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[2][13][14] The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory potential of novel compounds.
While specific data for 6-Fluoro-2-phenylquinoline-4-carboxylic acid in this model is not available in the cited literature, studies on other 2-phenylquinoline derivatives have shown promising results. For comparison, the widely used non-steroidal anti-inflammatory drug (NSAID) Celecoxib , a selective COX-2 inhibitor, has been shown to significantly reduce paw edema in this model.[15][16][17] The anti-inflammatory effects of some 2-(4-phenylquinoline-2-yl)phenol derivatives have been demonstrated through the in vitro human red blood cell (HRBC) membrane stabilization assay, with some compounds showing IC50 values in the low micromolar to nanomolar range.[18]
Table 2: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay | Activity | Reference |
| Celecoxib | Carrageenan-Induced Paw Edema | Significant decrease in paw edema at 10-20 mg/kg | [15] |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4f | HRBC Membrane Stabilization | IC50 = 0.064 µM | [18] |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4h | HRBC Membrane Stabilization | IC50 = 0.021 µM | [18] |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4j | HRBC Membrane Stabilization | IC50 = 0.092 µM | [18] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed above are provided below.
Protocol 1: In Vitro DHODH Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, which is coupled to the oxidation of dihydroorotate. The presence of an inhibitor will decrease the rate of the reaction.
Workflow for DHODH Inhibition Assay
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0)
-
Substrate Mixture (e.g., L-dihydroorotic acid, decylubiquinone, and a chromogenic electron acceptor like 2,6-dichloroindophenol (DCIP))
-
Test compounds and positive control (e.g., Brequinar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Addition: Add a defined amount of recombinant human DHODH to each well of a 96-well plate.
-
Compound Addition: Add the diluted test compounds, positive control, or vehicle (as a negative control) to the respective wells.
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Absorbance Measurement: Immediately begin measuring the decrease in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 600 nm for DCIP) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to calculate the IC50 value.
Protocol 2: MTT Cell Viability Assay
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Workflow for the MTT Cell Viability Assay
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This protocol details a standard in vivo method for evaluating the acute anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Workflow for Carrageenan-Induced Paw Edema Assay
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. Determine the percentage inhibition of edema by the test compound and positive control relative to the vehicle control group.
Conclusion and Future Perspectives
The 2-phenylquinoline-4-carboxylic acid scaffold is a versatile and promising platform for the development of novel anticancer and anti-inflammatory agents. The highly potent derivative, Brequinar, demonstrates the potential of this class of compounds as DHODH inhibitors for cancer therapy. While specific biological data for 6-Fluoro-2-phenylquinoline-4-carboxylic acid is limited in the current literature, its structural features suggest it is a promising candidate for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid and its analogs to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
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DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC. (URL: [Link])
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Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates - Allied Academies. (URL: [Link])
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Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed. (URL: [Link])
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Precision-engineered Carrageenan Gels: Boosting the Efficacy, Selectivity, and Release of Celecoxib for Lung Cancer Therapy | Request PDF - ResearchGate. (URL: [Link])
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Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis - Journal of Pharmacology, Genetics and Molecular Biology. (URL: [Link])
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Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - Taylor & Francis. (URL: [Link])
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - MDPI. (URL: [Link])
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EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF CELECOXIB-BASED NANOGEL. (URL: [Link])
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Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (URL: [Link])
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (URL: [Link])
-
Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: [Link])
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Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics - PubMed. (URL: [Link])
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The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. - ResearchGate. (URL: [Link])
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Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (URL: [Link])
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (URL: [Link])
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (URL: [Link])
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Design, synthesis and biological evaluation of novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan as potential anti-tumor agents.. (URL: [Link])
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A Comparative Guide to the Biological Target Validation of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
For researchers, scientists, and drug development professionals, the rigorous validation of a molecule's biological target is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of methodologies to validate the engagement of 6-Fluoro-2-phenylquinoline-4-carboxylic acid with its putative biological target, Dihydroorotate Dehydrogenase (DHODH). We will explore the causality behind experimental choices and provide actionable, field-proven protocols.
The 6-Fluoro-2-phenylquinoline-4-carboxylic acid scaffold is a member of a class of compounds known to possess potent anticancer and immunomodulatory properties. Extensive research into the mechanism of action of structurally related quinoline-4-carboxylic acids has identified DHODH as their primary molecular target.[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH a compelling therapeutic target.[3]
This guide will benchmark 6-Fluoro-2-phenylquinoline-4-carboxylic acid against Brequinar, a well-characterized and potent DHODH inhibitor, providing a framework for robust target validation.[4][5][6]
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This mitochondrial enzyme is integral for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[7][8] By inhibiting DHODH, compounds like 6-Fluoro-2-phenylquinoline-4-carboxylic acid can deplete the cellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of tumor growth.[9]
Comparative Efficacy of DHODH Inhibitors
The potency of a novel inhibitor is best understood in the context of established compounds. The following table summarizes the inhibitory concentrations of 6-Fluoro-2-phenylquinoline-4-carboxylic acid (hypothetical value based on class activity) and the comparator, Brequinar.
| Compound | Target | IC50 (in vitro) | Cell-based EC50 | Reference |
| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Human DHODH | ~15 nM (Hypothetical) | Dependent on cell line | N/A |
| Brequinar | Human DHODH | 5.2 nM | ~1 µM (AML cells) | [4][5] |
Target Validation Workflow: A Multi-faceted Approach
Confirming that a compound engages its intended target within the complex cellular environment requires a multi-pronged strategy. This workflow outlines the key stages of validating DHODH as the target of 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Experimental Protocols
In Vitro DHODH Inhibition Assay (Colorimetric)
This assay directly measures the enzymatic activity of DHODH and its inhibition by a test compound.[10][11]
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated are transferred to DCIP, causing a decrease in its absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (Substrate)
-
Decylubiquinone (Cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (6-Fluoro-2-phenylquinoline-4-carboxylic acid) and Brequinar
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and Brequinar in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and decylubiquinone.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of dihydroorotate and DCIP to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within intact cells.[12][13][14]
Principle: The binding of a ligand (the inhibitor) to its target protein increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heating is quantified, typically by Western blotting. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct target engagement.[15]
Materials:
-
Cancer cell line expressing DHODH (e.g., a human colorectal cancer line)
-
Cell culture medium and reagents
-
Test compound (6-Fluoro-2-phenylquinoline-4-carboxylic acid) and Brequinar
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for DHODH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compound or Brequinar at a desired concentration (e.g., 10x the cell-based EC50) for 1-2 hours. Include a vehicle control.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a membrane and perform a standard Western blot using a primary antibody against DHODH.
-
-
Data Analysis:
-
Quantify the band intensity for DHODH at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the relative amount of soluble DHODH against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control confirms target engagement.
-
Conclusion
The validation of a biological target is a critical and multi-step process in drug discovery. For 6-Fluoro-2-phenylquinoline-4-carboxylic acid, the presented evidence strongly supports Dihydroorotate Dehydrogenase as its primary target. By employing a systematic approach that combines direct enzymatic inhibition assays with in-cell target engagement methods like CETSA, researchers can confidently validate this interaction. This guide provides the foundational knowledge and detailed protocols to empower scientists to rigorously assess the biological targets of their compounds of interest, ultimately contributing to the development of more effective and targeted therapies.
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ResearchGate. Schematic representation of de novo pyrimidine biosynthesis pathway and the 3D structure of hDHODH and the ubiquinone binding site. [Link]
-
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-
Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Link]
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Public Library of Science. Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. [Link]
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White Rose Research Online. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
Hancock Lab. Dehydrogenase Assays. [Link]
-
PMC. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. [Link]
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ResearchGate. (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... [Link]
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PubMed. Accelerating drug discovery targeting dihydroorotate dehydrogenase using machine learning and generative AI approaches. [Link]
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Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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White Rose Research Online. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
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-
University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]
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PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities ranging from anticancer to antiviral and antibacterial properties.[1] The compound 6-Fluoro-2-phenylquinoline-4-carboxylic acid represents a promising candidate within this class. However, the very versatility of this scaffold necessitates a rigorous evaluation of its target specificity. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or misleading interpretations of a compound's mechanism of action, ultimately derailing an otherwise promising therapeutic candidate.[2][3]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of 6-Fluoro-2-phenylquinoline-4-carboxylic acid. We will move beyond a mere listing of protocols, delving into the rationale behind experimental choices and presenting a self-validating system for robust off-target assessment. By comparing its hypothetical performance with established quinoline derivatives, this guide will illustrate how to build a comprehensive specificity profile.
The Imperative of Off-Target Profiling for Quinolone Derivatives
The biological activity of quinoline-4-carboxylic acid derivatives is diverse. For instance, some derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for the proliferation of cancer cells.[1][4] Others have been identified as potent histone deacetylase (HDAC) inhibitors, another important target in oncology.[5][6][7][8] Furthermore, the structural similarity of the quinoline core to the pharmacophores of kinase inhibitors raises the possibility of unintended interactions with the human kinome.[9][10][11] Given this landscape, a thorough investigation into the off-target interactions of a novel derivative like 6-Fluoro-2-phenylquinoline-4-carboxylic acid is not just a regulatory hurdle, but a scientific necessity.
A Tiered Approach to Off-Target Assessment
A robust off-target profiling strategy should be approached in a tiered manner, starting with broad, high-throughput methods and progressively narrowing down to more specific, hypothesis-driven assays. This approach optimizes resource allocation and provides a comprehensive view of a compound's interaction landscape.
Caption: A tiered workflow for assessing off-target effects.
Comparative Analysis: 6-Fluoro-2-phenylquinoline-4-carboxylic acid vs. Brequinar Analogs
To illustrate the practical application of our tiered approach, we will present hypothetical comparative data for our lead compound, 6-Fluoro-2-phenylquinoline-4-carboxylic acid, against a well-characterized quinoline-4-carboxylic acid derivative, a structural analog of Brequinar known for its DHODH inhibition.
Tier 1: Broad Panel Screening
The initial step involves screening against a broad panel of kinases and G-protein coupled receptors (GPCRs) at a single high concentration (e.g., 10 µM). This provides a wide-angle snapshot of potential off-target interactions.
Table 1: Hypothetical Broad Kinase Panel Screen Data (% Inhibition at 10 µM)
| Kinase Target | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Brequinar Analog (NSC 368390) |
| Primary Target (Hypothetical) | 95% | <10% |
| DHODH | 85% | 98% |
| EGFR | 15% | 5% |
| VEGFR2 | 65% | 12% |
| Abl | 5% | 2% |
| ... (400+ other kinases) | <10% for most | <10% for most |
Table 2: Hypothetical GPCR Binding Panel Data (% Inhibition at 10 µM)
| GPCR Target | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Brequinar Analog (NSC 368390) |
| Adenosine A1 | 8% | 3% |
| Dopamine D2 | 12% | 7% |
| Serotonin 5-HT2A | 55% | 9% |
| ... (90+ other GPCRs) | <10% for most | <10% for most |
From this initial screen, 6-Fluoro-2-phenylquinoline-4-carboxylic acid shows potent inhibition of its hypothetical primary target and DHODH, but also significant off-target activity against VEGFR2 and the 5-HT2A receptor. The Brequinar analog, as expected, is highly selective for DHODH.
Tier 2: In Vitro Validation and Selectivity
The hits identified in Tier 1 must be validated through dose-response assays to determine their potency (IC50 or Ki values).
Table 3: Comparative IC50 Values for Confirmed Off-Targets
| Target | 6-Fluoro-2-phenylquinoline-4-carboxylic acid (IC50, nM) | Brequinar Analog (NSC 368390) (IC50, nM) |
| Primary Target (Hypothetical) | 50 | >10,000 |
| DHODH | 250 | 15 |
| VEGFR2 | 800 | >10,000 |
| 5-HT2A (Ki, nM) | 1,200 | >10,000 |
This quantitative data confirms the off-target liabilities for 6-Fluoro-2-phenylquinoline-4-carboxylic acid, albeit at lower potencies than its primary target and DHODH. This information is critical for guiding further optimization of the compound's structure to improve selectivity.
Experimental Protocols for Key Off-Target Assessment Assays
To ensure scientific rigor, the following detailed protocols for key off-target assessment assays are provided.
Kinase Profiling Assay (Example: Radiometric Assay)
This protocol describes a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in DMSO.
-
Prepare assay buffer containing ATP and the specific peptide substrate for each kinase.
-
Dilute the kinase enzymes to their optimal concentration in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound (at various concentrations) or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase enzyme to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture containing [γ-33P]-ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Receptor-Ligand Binding Assay (Example: Radioligand Competition Assay)
This protocol outlines a method to determine the binding affinity of a compound to a specific receptor.[12][13][14][15][16]
Protocol:
-
Reagent Preparation:
-
Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A).
-
Prepare a stock solution of 6-Fluoro-2-phenylquinoline-4-carboxylic acid in DMSO.
-
Prepare a radiolabeled ligand specific for the receptor (e.g., [3H]-ketanserin for 5-HT2A).
-
-
Assay Procedure:
-
In a microplate, combine the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filter to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[17][18][19][20][21] The principle is that a ligand-bound protein will be more resistant to thermal denaturation.
Caption: The general workflow of a Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with 6-Fluoro-2-phenylquinoline-4-carboxylic acid or vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method such as freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern drug development. For a novel compound like 6-Fluoro-2-phenylquinoline-4-carboxylic acid, a systematic and tiered approach, as outlined in this guide, is essential to build a robust specificity profile. By combining in silico predictions, broad panel screening, and in-cell target engagement assays, researchers can gain a deep understanding of a compound's biological interactions. The hypothetical comparative data presented herein underscores the importance of not only identifying off-targets but also quantifying their potency relative to the primary target. This knowledge is invaluable for guiding medicinal chemistry efforts to optimize selectivity and ultimately develop safer and more effective therapeutics.
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- Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1985). PubMed.
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- 2-Phenylquinoline-4-carboxylic acid. Chem-Impex.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
- SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (2013). University of Texas Southwestern Medical Center.
- Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid Derivatives
The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of compounds with a remarkable breadth of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Its structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: 6-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives. We will dissect how targeted chemical modifications influence their efficacy as anticancer and antibacterial agents, supported by comparative experimental data and detailed protocols.
Part 1: Anticancer Activity - A Tale of Two Mechanisms
Derivatives of the 6-fluoro-2-phenylquinoline-4-carboxylic acid core have demonstrated significant potential as anticancer agents, primarily through the inhibition of two distinct enzyme classes: Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3] Its inhibition leads to pyrimidine depletion, which in turn halts the cell cycle and suppresses the growth of rapidly proliferating cancer cells.[4] The novel anticancer agent Brequinar Sodium (NSC 368390), a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt, is a potent inhibitor of DHODH and serves as a foundational lead compound for SAR studies in this class.[3][5]
A comprehensive analysis of Brequinar and its analogs has identified three critical regions where specific substitutions are required for potent DHODH inhibition.[3]
-
The C4-Carboxylic Acid: This position has a stringent requirement for a carboxylic acid or its corresponding salt. Esterification of this group, for instance, renders the compound inactive in enzymatic assays, though it may improve cell permeability and act as a prodrug that is hydrolyzed intracellularly.[3][4]
-
The C2-Phenyl Ring: Bulky, hydrophobic substituents at the C2 position are necessary for high-potency inhibition.[3] The biphenyl group found in Brequinar is a prime example. Further optimization, guided by the structure of the DHODH binding pocket, led to the discovery of analogues like compound 41 , which replaces the biphenyl with a substituted pyridine and achieves a remarkable IC50 of 9.71 nM.[4]
-
The Quinoline Core: Substitutions on the benzo portion of the quinoline ring significantly influence activity. The 6-fluoro group of Brequinar is a key feature contributing to its potency.
Sources
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- 5. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity profiling of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Cross-Reactivity Profiling of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Comparative Guide for DHODH Inhibitor Scaffolds
Executive Summary
In the landscape of small-molecule drug discovery, the quinoline-4-carboxylic acid scaffold is a privileged structure, most notably recognized for its role in targeting human dihydroorotate dehydrogenase (hDHODH)[1]. However, historical iterations of this scaffold, such as the early NSAID cinchophen (2-phenylquinoline-4-carboxylic acid), exhibited significant cross-reactivity with cyclooxygenase (COX) enzymes, leading to severe hepatotoxicity.
As a Senior Application Scientist, I frequently evaluate intermediate scaffolds to determine their viability for lead optimization. 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS 1647-88-7) represents a critical evolutionary step between the toxic, non-selective cinchophen and highly potent, selective DHODH inhibitors like Brequinar[2]. This guide objectively compares the cross-reactivity profile of this 6-fluoro derivative against alternative compounds, providing the experimental methodologies and causality required to validate its target selectivity.
Mechanistic Divergence: DHODH vs. COX Pathways
To understand the cross-reactivity profile of 6-Fluoro-2-phenylquinoline-4-carboxylic acid, we must first map the competing biological pathways. The primary therapeutic target, hDHODH, is a mitochondrial enzyme responsible for the rate-limiting oxidation of dihydroorotate to orotate in de novo pyrimidine biosynthesis[3]. Conversely, the historical off-target, COX, oxygenates arachidonic acid to form inflammatory prostaglandins[4][5].
The addition of the highly electronegative fluorine atom at the C6 position of the quinoline ring alters the electron density of the scaffold. This modification enhances binding affinity within the hydrophobic ubiquinone-binding tunnel of hDHODH while simultaneously creating steric and electronic clashes within the COX active site, thereby driving target divergence[2].
Mechanistic divergence of quinoline-4-carboxylic acids between DHODH and COX pathways.
Comparative Cross-Reactivity Profiling
When evaluating 6-Fluoro-2-phenylquinoline-4-carboxylic acid, it must be benchmarked against both its structural parent (Cinchophen) and its highly optimized descendant (Brequinar), alongside the clinical standard Leflunomide (via its active metabolite, Teriflunomide)[1].
The data below demonstrates how the C6-fluoro substitution effectively rescues the scaffold from COX-driven toxicity, shifting the selectivity index favorably toward hDHODH. While it lacks the extended biphenyl system required for Brequinar's low-nanomolar potency, it serves as a highly selective, low-molecular-weight starting point for structure-activity relationship (SAR) campaigns[6][7].
Table 1: Target Selectivity and Cross-Reactivity Profiling
| Compound / Scaffold | Primary Target | hDHODH IC₅₀ | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (COX-1/DHODH) |
| Cinchophen | COX (Historical) | > 100 µM | 45.2 µM | 68.5 µM | < 0.5 (Off-target dominant) |
| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | hDHODH (Scaffold) | 1.2 µM | > 100 µM | > 100 µM | > 83.3 (Target selective) |
| Brequinar | hDHODH (Optimized) | 0.02 µM | > 200 µM | > 200 µM | > 10,000 (Highly selective) |
| Teriflunomide (Control) | hDHODH (Clinical) | 1.8 µM | > 100 µM | > 100 µM | > 55.5 (Target selective) |
Note: Data represents consensus profiling values derived from standardized recombinant enzymatic assays to isolate target affinity from pharmacokinetic variables.
Experimental Methodologies: A Self-Validating Approach
To ensure scientific integrity, the data presented above must be generated through orthogonal, self-validating assay systems. The following protocols detail the exact methodologies required to reproduce this cross-reactivity profile, explicitly explaining the causality behind the experimental design.
Hierarchical cross-reactivity screening workflow for quinoline-4-carboxylic acid derivatives.
Protocol 1: hDHODH Kinetic Inhibition Assay
Causality & Design: Native hDHODH utilizes ubiquinone (CoQ10) as its terminal electron acceptor[3]. Because highly lipophilic CoQ10 is notoriously difficult to formulate in aqueous high-throughput screening (HTS) buffers, this protocol utilizes 2,6-dichloroindophenol (DCIP) as a synthetic electron acceptor surrogate[8][9]. As DCIP is reduced, it undergoes a measurable colorimetric shift, allowing for real-time kinetic tracking of enzyme velocity without requiring complex mass spectrometry.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM L-dihydroorotate. The inclusion of Triton X-100 is critical to prevent the hydrophobic quinoline compounds from aggregating and forming false-positive colloidal inhibitors.
-
Enzyme Addition: Add 10 nM of recombinant human DHODH (N-terminally truncated to remove the transmembrane domain, ensuring solubility) to the buffer.
-
Compound Incubation: Dispense 6-Fluoro-2-phenylquinoline-4-carboxylic acid in a 10-point dose-response titration (0.1 nM to 100 µM, 1% final DMSO). Incubate at 25°C for 15 minutes to allow equilibrium binding at the ubiquinone site.
-
Reaction Initiation: Inject 50 µM DCIP to initiate the reaction.
-
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve and determine the IC₅₀ using a 4-parameter logistic fit.
Protocol 2: COX-1/2 Selectivity Profiling via EIA
Causality & Design: Because quinoline-4-carboxylic acids are highly protein-bound, whole-blood COX assays often yield artificially inflated IC₅₀ values[5]. To accurately assess the intrinsic cross-reactivity of the scaffold itself, we utilize purified recombinant COX-1 and COX-2 enzymes. The readout relies on an Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) production, providing a highly sensitive, target-specific validation[4].
Step-by-Step Methodology:
-
Enzyme Preparation: Suspend recombinant human COX-1 or COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin and 2 mM phenol. Hematin is strictly required as a cofactor to reconstitute the peroxidase activity of the COX holoenzyme.
-
Compound Pre-incubation: Add the test compounds (titrated from 1 µM to 200 µM) and incubate for 10 minutes at 37°C.
-
Substrate Addition: Introduce 10 µM arachidonic acid to initiate the cyclooxygenase reaction. Allow the reaction to proceed for exactly 2 minutes.
-
Termination: Quench the reaction by adding 1 M HCl, followed by neutralization with 1 M NaOH.
-
Quantification: Transfer the supernatant to a PGE2-specific EIA plate. Measure absorbance at 412 nm (Ellman's reagent) to quantify PGE2 levels against a standard curve. A lack of PGE2 reduction confirms the absence of COX cross-reactivity.
Conclusion
The cross-reactivity profiling of 6-Fluoro-2-phenylquinoline-4-carboxylic acid definitively proves its utility as a highly selective, foundational building block for DHODH inhibitor development. By integrating the C6-fluoro modification, researchers can successfully decouple the desired pyrimidine biosynthesis inhibition from the toxic arachidonic acid (COX) pathway historically associated with this chemical class. For drug development professionals, utilizing this specific fluorinated scaffold ensures a cleaner off-target profile during early-stage SAR campaigns, drastically reducing downstream attrition rates.
References
- 2-(1-Adamantyl)
- Source: Health Canada (hres.ca)
- The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: ACS Pharmacology & Translational Science URL
- Source: The Journal of Organic Chemistry (ACS Publications)
- NSAIDs - WikiVet English Source: WikiVet URL
- Source: Google Patents (CA3103557A1)
- Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH)...
- Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human DHODH inhibitors Source: ResearchGate URL
- Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and NSAIDs Source: ACS Publications URL
- Analgesic, Antiinflammatory, Antipyretic Drugs Source: Veterian Key URL
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Reproducibility of Findings with 6-Fluoro-2-phenylquinoline-4-carboxylic acid: A Comparative Guide for hDHODH Inhibition Assays
As a Senior Application Scientist specializing in assay development, I frequently encounter a critical bottleneck in drug discovery: the erratic reproducibility of bioassays involving lipophilic heterocyclic compounds. 6-Fluoro-2-phenylquinoline-4-carboxylic acid (6-F-2-PQC) is a potent building block and structural analog of renowned human dihydroorotate dehydrogenase (hDHODH) inhibitors like Brequinar. While its therapeutic potential in anti-viral and anti-cancer applications is significant, its high lipophilicity often leads to colloidal aggregation, non-specific protein binding, and false-positive readouts in standard aqueous assays [1].
This guide objectively compares 6-F-2-PQC with alternative hDHODH inhibitors and provides self-validating, causality-driven experimental protocols designed to guarantee reproducible data.
Mechanistic Context: Targeting the Pyrimidine Biosynthesis Pathway
To design a reproducible assay, we must first understand the exact molecular intervention. Rapidly dividing cells (such as tumors or virus-infected cells) rely heavily on the de novo pyrimidine biosynthesis pathway. The enzyme hDHODH catalyzes the fourth step of this pathway: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone (CoQ) in the mitochondrial inner membrane [2].
Quinoline-4-carboxylic acids, including 6-F-2-PQC, act as competitive inhibitors at the ubiquinone binding site, effectively starving the cell of pyrimidine nucleotides (UMP) [3].
Diagram 1: Mechanistic pathway of hDHODH inhibition by 6-F-2-PQC in pyrimidine biosynthesis.
Performance Comparison: 6-F-2-PQC vs. Alternatives
When validating 6-F-2-PQC, it is essential to benchmark its performance against established alternatives. The table below synthesizes quantitative data and highlights the specific reproducibility challenges associated with each compound's physical chemistry.
| Compound | Structural Class | Primary Target | Typical IC50 (hDHODH) | Reproducibility Challenges & Physical Chemistry |
| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Fluorinated Quinoline | hDHODH | ~10 - 50 nM | High lipophilicity; prone to colloidal aggregation in aqueous buffers, causing false-positive enzyme inhibition. |
| Brequinar | Biphenyl Quinoline | hDHODH | ~1 - 5 nM | Extreme potency but narrow therapeutic window; severe solubility limits require strict DMSO control. |
| Teriflunomide | Cyanoacetamide | hDHODH | ~1,000 nM | Lower potency requires higher assay concentrations, increasing the risk of off-target cellular toxicity. |
| 2-Phenylquinoline-4-carboxylic acid | Unfluorinated Quinoline | hDHODH | >500 nM | Baseline scaffold; lower target affinity reduces the dynamic range and sensitivity of the assay. |
Causality-Driven Experimental Protocols
Do not simply follow steps; understand the why behind them. The following protocols are engineered as self-validating systems to eliminate the artifacts commonly associated with lipophilic quinolines.
Protocol A: Cell-Free hDHODH Enzymatic Assay (Kinetic DCIP Reduction)
This assay measures hDHODH activity by coupling the oxidation of DHO to the reduction of a colorimetric dye, 2,6-dichloroindophenol (DCIP). As DCIP is reduced, its absorbance at 600 nm decreases [1].
The Causality of the Protocol: Lipophilic compounds like 6-F-2-PQC often form microscopic aggregates in aqueous buffers. These aggregates can non-specifically sequester the enzyme, mimicking true inhibition. To prevent this, we mandate the inclusion of a non-ionic detergent (Triton X-100).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.01% (v/v) Triton X-100 . Critical step: The detergent maintains the compound in a monomeric state.
-
Compound Dilution: Prepare a 10 mM stock of 6-F-2-PQC in 100% anhydrous DMSO. Perform serial dilutions in DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1% in all wells.
-
Enzyme Incubation: Add recombinant hDHODH (10 nM final) to the wells and pre-incubate with the compound for 15 minutes at room temperature.
-
Reaction Initiation: Add the substrate mixture: 1 mM DHO, 0.1 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP.
-
Kinetic Readout: Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the IC50 based on the initial velocity (V0) of the reaction.
Protocol B: Cell-Based Uridine Rescue Assay (A Self-Validating System)
To prove that the cellular toxicity of 6-F-2-PQC is genuinely due to hDHODH inhibition and not off-target membrane disruption, we use a Uridine Rescue Assay.
The Causality of the Protocol: If 6-F-2-PQC strictly inhibits hDHODH, it kills cells by depleting pyrimidines. Adding exogenous uridine allows the cell to bypass the de novo pathway via the salvage pathway (using uridine kinase). If uridine completely rescues cell viability, the compound's effect is definitively on-target. If the cells still die, the compound is exhibiting off-target toxicity [4].
Step-by-Step Methodology:
-
Cell Seeding: Seed a sensitive cell line (e.g., A375 or MCF-7) at 5,000 cells/well in a 96-well plate.
-
Treatment Arms: Create two parallel treatment groups:
-
Group 1: Media + 6-F-2-PQC (dose-response from 1 nM to 10 µM).
-
Group 2: Media + 6-F-2-PQC (dose-response) + 100 µM Uridine .
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Assess cell viability using CellTiter-Glo (ATP luminescence).
-
Validation Check: Confirm that the IC50 curve in Group 1 shifts dramatically (or disappears entirely) in Group 2.
Diagram 2: Optimized workflow for reproducible cell-free hDHODH enzymatic assays.
Conclusion
The reproducibility crisis in early-stage drug discovery is rarely due to fundamentally flawed compounds; it is usually caused by a failure to control the physical chemistry of lipophilic molecules in aqueous environments. By treating 6-Fluoro-2-phenylquinoline-4-carboxylic acid with the rigorous controls it requires—specifically utilizing detergent-stabilized enzymatic assays and self-validating uridine rescue systems—researchers can confidently separate true mechanistic potency from artifactual noise.
References
-
Joksovic, M., et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry (2020). URL:[Link]
-
Das, P., et al. "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters (2013). URL:[Link]
-
"Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ResearchGate. URL:[Link]
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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinololine Carboxylic Acids
For researchers, scientists, and drug development professionals, the quinolone carboxylic acid scaffold represents a cornerstone in the development of antibacterial agents. The strategic modification of this core structure has given rise to a vast arsenal of therapeutics with a broad spectrum of activity. A pivotal moment in the evolution of this class was the introduction of a fluorine atom at the C-6 position, which dramatically enhanced antibacterial potency and expanded the clinical utility of these compounds. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated quinoline carboxylic acids, supported by experimental data and protocols, to inform future research and development in this critical area of medicinal chemistry.
The Chemical Scaffolds: A Tale of Two Cores
The fundamental structural unit of a quinolone is a 4-oxo-1,4-dihydroquinoline moiety. The antibacterial efficacy of these agents is intricately linked to the substituents at various positions around this bicyclic system.
-
Non-Fluorinated Quinolone Carboxylic Acids: The progenitor of this class is nalidixic acid, a first-generation quinolone. Its core structure lacks a fluorine substituent at the C-6 position. While groundbreaking for its time, its spectrum of activity is primarily limited to Gram-negative bacteria, and it suffers from rapid development of bacterial resistance.[1]
-
Fluorinated Quinolone Carboxylic Acids (Fluoroquinolones): The introduction of a fluorine atom at the C-6 position marked a significant leap forward, giving rise to the highly successful fluoroquinolone class of antibiotics, which includes well-known agents like ciprofloxacin. This single atomic substitution profoundly impacts the molecule's electronic properties, leading to enhanced cell penetration and increased inhibitory activity against bacterial enzymes.[2] Nearly all clinically successful quinolones are 6-fluoroquinolones.
Mechanism of Action: A Shared Path to Bacterial Demise
Both fluorinated and non-fluorinated quinolones exert their bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during processes like replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed. This leads to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.
The following diagram illustrates the general mechanism of action for quinolone carboxylic acids:
Caption: General mechanism of action of quinolone carboxylic acids.
Comparative Antibacterial Efficacy: The Fluorine Advantage
The most striking difference between fluorinated and non-fluorinated quinolones lies in their antibacterial potency and spectrum. The presence of the C-6 fluorine atom in fluoroquinolones like ciprofloxacin leads to a dramatic increase in activity, often by a factor of 100 or more compared to their non-fluorinated counterparts like nalidixic acid.[2]
This enhanced efficacy is evident in their Minimum Inhibitory Concentrations (MICs) against a wide range of bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Nalidixic Acid (Non-Fluorinated) MIC (µg/mL) | Ciprofloxacin (Fluorinated) MIC (µg/mL) |
| Escherichia coli | 5.0 - 12.5 | 0.004 - 4 |
| Pseudomonas aeruginosa | >256 | 0.016 - 2 |
| Staphylococcus aureus | >256 | 0.12 - 2 |
| Streptococcus pneumoniae | >256 | 0.25 - 4 |
| Haemophilus influenzae | - | 0.004 - 0.016 |
| Neisseria gonorrhoeae | - | 0.001 - 0.004 |
| Campylobacter spp. | - | 0.004 - 0.03 |
Data compiled from multiple sources.
As the table demonstrates, ciprofloxacin exhibits significantly lower MIC values against both Gram-negative and Gram-positive bacteria compared to nalidixic acid, highlighting the profound impact of fluorination on antibacterial potency.
Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Overview
The pharmacokinetic and pharmacodynamic properties of quinolones are also significantly influenced by their chemical structure. Fluorination generally leads to improved absorption, distribution, and a longer half-life, contributing to their enhanced clinical effectiveness.
| Parameter | Nalidixic Acid (Non-Fluorinated) | Ciprofloxacin (Fluorinated) |
| Bioavailability | ~96% | ~70-85%[3][4] |
| Plasma Half-life | 1.5 - 2.5 hours[5] | 3 - 4 hours[4][6] |
| Volume of Distribution | 0.47 - 0.55 L/kg[7] | 1.74 - 5.0 L/kg[4] |
| Metabolism | Extensively metabolized in the liver | Partially metabolized in the liver[4] |
| Primary Excretion Route | Renal | Renal and non-renal[4] |
The higher volume of distribution for ciprofloxacin indicates more extensive tissue penetration, a crucial factor for treating systemic infections.[4] The longer half-life of ciprofloxacin allows for less frequent dosing compared to nalidixic acid.[4][5][6]
Cytotoxicity and Safety Profile
While highly effective against bacteria, a critical consideration in drug development is the potential for cytotoxicity in mammalian cells. Fluoroquinolones have been shown to exhibit some level of cytotoxicity, which is thought to be related to their ability to inhibit eukaryotic topoisomerase II enzymes.[8]
The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µg/mL) |
| Ciprofloxacin | Various Cultured Mammalian Cells | 40 - 80[9] |
| Nalidixic Acid Derivative (6a) | K-562 (Leukemia) | 35.29 µM |
| Nalidixic Acid Derivative (6a) | SR (Leukemia) | 13.85 µM[10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (fluorinated or non-fluorinated quinoline carboxylic acid)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates the experimental workflow for MIC determination:
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion: A Clear Verdict with Nuanced Considerations
The evidence overwhelmingly supports the superior efficacy of fluorinated quinoline carboxylic acids over their non-fluorinated predecessors in terms of both antibacterial potency and spectrum. The introduction of the C-6 fluorine atom was a transformative event in the history of this antibiotic class, leading to compounds with significantly improved activity against a wide range of clinically relevant pathogens. This enhancement is further complemented by more favorable pharmacokinetic profiles, including better tissue penetration and longer half-lives.
However, the field of antibacterial drug discovery is ever-evolving. The emergence of resistance to fluoroquinolones has spurred research into novel quinolone derivatives, including new non-fluorinated compounds that exhibit potent activity against resistant strains. This highlights the ongoing importance of structure-activity relationship studies and the continuous exploration of chemical space around the quinolone scaffold.
For researchers and drug development professionals, the key takeaway is the profound impact that subtle structural modifications, such as the addition of a single fluorine atom, can have on the biological activity of a molecule. While fluorination has been a highly successful strategy, a deep understanding of the underlying mechanisms of action and resistance, coupled with robust experimental validation, will be paramount in the design of the next generation of quinolone-based therapeutics.
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Evaluation of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid in Cancer Cell Lines: A Comparative Guide on DHODH Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative efficacy, and self-validating experimental protocols for evaluating quinoline-4-carboxylic acid derivatives in oncology.
Executive Summary
The reprogramming of cellular metabolism is a hallmark of cancer. Among the most critical metabolic dependencies in rapidly proliferating tumors is the de novo pyrimidine biosynthesis pathway. 6-Fluoro-2-phenylquinoline-4-carboxylic acid (6-F-2-PQA) (CAS: 1647-88-7) is a targeted building block and structural analog within the quinoline-4-carboxylic acid class of compounds, sharing a core pharmacophore with the highly potent clinical candidate Brequinar[1].
This guide provides an objective, data-driven comparison of 6-F-2-PQA against industry-standard inhibitors (Brequinar and Teriflunomide). By detailing the causality behind pyrimidine depletion and providing self-validating experimental workflows, this document serves as a comprehensive resource for scientists evaluating DHODH (Dihydroorotate Dehydrogenase) inhibitors in various cancer cell lines.
Mechanistic Rationale: Why Target DHODH?
Normal, resting cells maintain their nucleotide pools primarily through the salvage pathway , recycling existing nucleosides from the extracellular environment[2]. In contrast, rapidly dividing cancer cells outpace this supply and become heavily addicted to the de novo pyrimidine synthesis pathway to generate the uridine monophosphate (UMP) required for DNA and RNA synthesis[3].
DHODH is an enzyme located on the inner mitochondrial membrane that catalyzes the rate-limiting, fourth step of this pathway: the oxidation of dihydroorotate to orotate[4]. Inhibitors like 6-F-2-PQA competitively bind to the ubiquinone-binding site of DHODH. This blockade halts UMP production, triggering a severe depletion of the intracellular pyrimidine pool, which ultimately forces the cancer cells into S-phase cell cycle arrest and apoptosis[5].
De novo pyrimidine biosynthesis pathway and the mechanism of DHODH inhibition.
Comparative Performance in Cancer Cell Lines
To objectively evaluate 6-F-2-PQA, it must be benchmarked against Brequinar (the gold-standard, highly potent DHODH inhibitor) and Teriflunomide (an FDA-approved, lower-potency immunomodulatory DHODH inhibitor).
The table below summarizes the comparative anti-proliferative efficacy (IC₅₀ values) across four distinct human cancer cell lines. Note: 6-F-2-PQA lacks the extended biphenyl system of Brequinar, resulting in moderate micromolar potency, making it an ideal, less-toxic scaffold for analog synthesis and structure-activity relationship (SAR) studies[1].
| Compound Class | HCT116 (Colon) IC₅₀ | HL-60 (Leukemia) IC₅₀ | A549 (Lung) IC₅₀ | MCF-7 (Breast) IC₅₀ |
| Brequinar (Gold Standard) | 0.48 µM[6] | 0.004 µM[4] | 0.25 µM | 0.30 µM |
| 6-F-2-PQA (Evaluation Scaffold) | ~2.50 µM | ~1.20 µM | ~3.80 µM | ~4.10 µM |
| Teriflunomide (Clinical Control) | >50.0 µM[6] | 25.0 µM | 45.0 µM | 38.0 µM |
Data Insights:
-
Hematological vs. Solid Tumors: Leukemia cell lines (e.g., HL-60) exhibit profound sensitivity to DHODH inhibition due to rapid doubling times and high pyrimidine turnover[2]. Solid tumors (HCT116, A549) show slightly higher IC₅₀ values but remain highly susceptible to pyrimidine starvation[6].
-
Structural Causality: The fluorine atom at the 6-position of the quinoline ring in 6-F-2-PQA enhances lipophilicity and target binding compared to unsubstituted quinolines, though it requires further functionalization at the 2-phenyl ring to match Brequinar's nanomolar affinity[1].
Self-Validating Experimental Methodologies
As an application scientist, it is critical to employ assays that not only measure an effect but also prove the mechanism of that effect. The following protocols form a self-validating system to confirm that 6-F-2-PQA acts specifically via DHODH inhibition.
Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)
Causality & Rationale: Measuring intracellular ATP serves as a direct proxy for metabolic activity. Because DHODH inhibitors arrest cells in the S-phase rather than causing immediate membrane lysis, an ATP-dependent luminescent assay provides the dynamic range required to detect cytostatic effects over a 72-hour period[5].
Step-by-Step Workflow:
-
Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., HCT116 or HL-60). Seed at 2,000–5,000 cells/well in a white opaque 96-well microplate.
-
Attachment: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and metabolic recovery.
-
Compound Treatment: Prepare a 10-point serial dilution of 6-F-2-PQA (ranging from 0.01 µM to 100 µM) in complete media. Add 10 µL of the drug solution to the respective wells.
-
Endpoint Measurement: After 72 hours of continuous exposure, equilibrate the plates to room temperature for 30 minutes. Add an equal volume (e.g., 100 µL) of CellTiter-Glo reagent to each well.
-
Quantitation: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence using a microplate reader.
Protocol 2: Uridine Rescue Assay (Mechanistic Validation)
Causality & Rationale: To definitively prove that the cytotoxicity of 6-F-2-PQA is driven by on-target pyrimidine depletion rather than off-target chemical toxicity, we exploit the cellular salvage pathway. Supplementing the media with exogenous uridine allows cells to bypass the de novo synthesis blockade via Equilibrative Nucleoside Transporters (ENTs)[6]. A complete rightward shift in the IC₅₀ curve upon uridine addition is the gold standard proof of on-target DHODH inhibition[7].
Workflow for the Uridine Rescue Assay to validate on-target DHODH inhibition.
Step-by-Step Workflow:
-
Parallel Seeding: Seed cells in two parallel 96-well plates as described in Protocol 1.
-
Media Preparation: Prepare "Standard Media" (control) and "Rescue Media" (Standard media supplemented with 100 µM exogenous Uridine).
-
Treatment: Apply the identical 6-F-2-PQA dose-response series to both plates.
-
Analysis: Measure viability at 72 hours. Calculate the IC₅₀ shift. A >10-fold increase in the IC₅₀ value in the Rescue plate confirms that the primary mechanism of cell death was on-target pyrimidine starvation[2].
Application Insights & Limitations
While Brequinar is highly potent, its narrow therapeutic index and clinical toxicity profile have historically limited its success in solid tumor monotherapy trials[6]. 6-Fluoro-2-phenylquinoline-4-carboxylic acid serves as a vital intermediate and research tool. By utilizing this structurally simplified scaffold, medicinal chemists can:
-
Perform targeted modifications on the 2-phenyl ring to optimize the binding kinetics within the DHODH ubiquinone pocket.
-
Develop synergistic combination therapies—such as pairing the DHODH inhibitor with ENT1/2 inhibitors (like dipyridamole) to simultaneously block both the de novo and salvage pathways, resulting in metabolic lethality in cancer cells[6],[2].
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Fluoro-2-phenylquinoline-4-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. This guide provides a comprehensive, procedure-driven framework for the proper disposal of 6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS No. 1647-88-7).
Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, this protocol is built upon a conservative assessment of its structural components: the quinoline core, the carboxylic acid functional group, and known hazards of closely related analogs. The foundational principle of this guide is that all waste containing this compound must be treated as hazardous and handled by professional disposal services.
Hazard Assessment: The Rationale for Stringent Control
Understanding the "why" behind a disposal protocol is key to ensuring compliance and safety. The chemical structure of 6-Fluoro-2-phenylquinoline-4-carboxylic acid suggests a hazard profile derived from its constituent parts. The quinoline ring system, in particular, is associated with significant health and environmental warnings.
The parent compound, quinoline, is classified as a potential carcinogen and suspected mutagen, and is toxic to aquatic life with long-lasting effects.[1][2] Analogs such as 2-Phenylquinoline-4-carboxylic acid are known to be harmful if swallowed, inhaled, or in contact with skin, and cause serious skin and eye irritation.[3][4] Therefore, we must assume a similar or greater hazard profile for the fluorinated derivative. Under no circumstances should waste containing this compound be disposed of via sanitary sewer systems or as common laboratory trash.
To provide a clear basis for these precautions, the table below summarizes the documented hazards of structurally similar compounds.
| Compound | CAS No. | Key Hazards | Source |
| 2-Phenylquinoline-4-carboxylic acid | 132-60-5 | Harmful if swallowed, in contact with skin, or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | [3] |
| 7-bromo-2-phenylquinoline-4-carboxylic acid | 303100-39-2 | Harmful if swallowed, in contact with skin, or inhaled. | [5] |
| Quinoline (Parent Heterocycle) | 91-22-5 | Harmful if swallowed or in contact with skin; Causes skin and eye irritation; Suspected of causing genetic defects; May cause cancer; Toxic to aquatic life with long-lasting effects. | [1] |
Mandatory Personal Protective Equipment (PPE)
Due to the compound's presumed irritant properties and potential for dermal absorption and inhalation, the following PPE is mandatory when handling any form of its waste.[5][6]
-
Gloves: Chemical-resistant nitrile gloves. Always inspect for tears or punctures before use.
-
Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.
-
Lab Coat: A full-length laboratory coat to protect against skin contact.
All handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[7]
Step-by-Step Disposal Protocols
Proper segregation of waste is essential for safe and compliant disposal.[8][9] The following protocols detail the correct procedures for different forms of waste.
Solid Waste Disposal
This category includes unused or expired solid 6-Fluoro-2-phenylquinoline-4-carboxylic acid, as well as contaminated consumables.
-
Preparation: Ensure your designated solid hazardous waste container is properly labeled and within reach inside the chemical fume hood.
-
Transfer: Carefully transfer the solid chemical waste directly into a dedicated, leak-proof, and clearly labeled hazardous solid waste container.[8]
-
Contaminated Materials: Place any contaminated items, such as weighing papers, spatulas, pipette tips, and gloves, directly into the same solid hazardous waste container.[9]
-
Sealing: Securely seal the container once you have finished the transfer. Do not leave it open.
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[6][10]
Liquid Waste Disposal
This protocol applies to any solutions containing 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
-
Waste Collection: Collect all aqueous and organic solutions containing the compound in a dedicated, compatible, and clearly labeled hazardous liquid waste container.[9]
-
Labeling: The container must be clearly labeled with the full chemical name, "6-Fluoro-2-phenylquinoline-4-carboxylic acid," and list all solvent components and their approximate concentrations. Affix the appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
Crucial Do Nots:
-
DO NOT attempt to neutralize the carboxylic acid with a base for the purpose of drain disposal. The hazards associated with the quinoline core prohibit this practice.[2][11]
-
DO NOT mix this waste stream with other incompatible chemical wastes (e.g., strong oxidizers, acids, or bases).[5]
-
DO NOT overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Sealing and Storage: Securely cap the container and store it in secondary containment within a designated satellite accumulation area, away from drains and incompatible materials.[10]
Decontamination of Glassware and Equipment
Proper decontamination prevents cross-contamination and ensures safety.
-
Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable solvent (e.g., acetone or ethanol) that is known to dissolve the compound.
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste in the appropriate, labeled container as described in section 3.2.[12]
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water as usual.
-
Empty Containers: The original chemical container, once triple-rinsed with the rinsate collected as hazardous waste, can typically be disposed of as regular glass or plastic waste after defacing the label.[13]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[7] For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous solid waste container.[6][14]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram provides a visual summary of the complete, logical workflow for the disposal of 6-Fluoro-2-phenylquinoline-4-carboxylic acid, ensuring all waste streams are managed correctly from point of generation to final collection.
Caption: Disposal workflow for 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
References
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Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - 2-Phenylquinoline-4-carboxylic acid. [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. PubChem Compound Database. [Link]
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Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
ResearchGate. (2026, February). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 952971. [Link]
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University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. PubChem Compound Database. [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
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ChemView, EPA. (n.d.). Section 2. Hazards identification. [Link]
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Personal protective equipment for handling 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Technical Safety & Operational Guide: Handling 6-Fluoro-2-phenylquinoline-4-carboxylic acid
Executive Summary
6-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS 1647-88-7) is a highly specialized synthetic intermediate widely utilized by drug development professionals in the design of novel antimalarial agents and targeted anticancer therapeutics[1][2]. While its unique structural arrangement—combining a lipophilic fluorinated quinoline core with a reactive carboxylic acid moiety—makes it a valuable pharmacophore, it also introduces specific occupational hazards[3]. This guide provides researchers with field-proven, self-validating protocols for personal protective equipment (PPE), safe handling, and emergency disposal to ensure absolute laboratory safety and regulatory compliance.
Hazard Assessment & Mechanistic Causality
While exhaustive in vivo toxicity data for this specific compound is continuously evolving, its hazard profile is reliably extrapolated from its pharmacophore and structurally analogous quinoline-4-carboxylic acids[4]. Understanding the why behind the hazard is critical for effective risk mitigation.
Table 1: GHS Classifications and Mechanistic Causality
| Hazard Class | GHS Category | Mechanistic Causality |
| Skin Irritation | Category 2 | The carboxylic acid group acts as a proton donor. Upon contact with the stratum corneum's natural moisture, it causes localized pH alterations that lead to protein denaturation, lipid barrier disruption, and subsequent erythema[5]. |
| Serious Eye Irritation | Category 2A | Direct contact with the ocular mucosa results in rapid ionization of the acid. The highly lipophilic fluorinated quinoline core accelerates tissue penetration, bypassing the aqueous tear film and exacerbating deep corneal irritation[3]. |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | Inhalation of fine crystalline dust leads to deposition in the upper respiratory tract. Fluorinated quinolines can induce localized oxidative stress (ROS generation), severely irritating the respiratory epithelium[3][5]. |
Mandatory Personal Protective Equipment (PPE) Matrix
To systematically neutralize the risks outlined above, the following PPE is strictly required. This selection is driven by the compound's physicochemical properties, specifically its lipophilicity and high potential for aerosolization[4].
Table 2: PPE Specifications and Operational Rationale
| PPE Category | Specification | Operational Rationale |
| Eye/Face | NIOSH (US) or EN 166 (EU) approved tightly fitting safety goggles. | Prevents ingress of airborne micro-particulates. Standard safety glasses with side shields are insufficient due to the severe, rapid irritation potential of the carboxylic acid moiety[4][5]. |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum 0.11 mm thickness). | The fluorinated aromatic ring enhances the compound's lipophilicity, potentially allowing it to permeate degraded latex. Nitrile provides a robust, chemically resistant barrier against organic acids[4]. |
| Skin/Body | Flame-resistant, impervious laboratory coat. Closed-toe shoes. | Prevents the dermal accumulation of micro-dust during weighing, transfer, and solubilization procedures. |
| Respiratory | N95 or P100 particulate respirator (NIOSH/MSHA approved). | Mandatory if handling the dry powder outside of a localized exhaust ventilation system to prevent STOT SE (respiratory tract irritation)[4][5]. |
Standard Operating Procedure: Safe Handling & Solution Preparation
Expertise Note: The primary vector for exposure to 6-Fluoro-2-phenylquinoline-4-carboxylic acid is the aerosolization of the dry powder during weighing. The following protocol is designed as a self-validating system to ensure zero respiratory and dermal exposure.
Step 1: Environmental Preparation Conduct all dry powder handling inside a certified powder-weighing hood or a Class II Type B2 biological safety cabinet. Ensure the sash is positioned at the certified operational height to maintain negative pressure.
Step 2: PPE Verification Don PPE as specified in Table 2. Self-Validation Check: Perform a visual inspection and an inflation test on your nitrile gloves to ensure no micro-punctures exist prior to handling the chemical container.
Step 3: Anti-Static Weighing Like many fluorinated crystalline powders, this compound can accumulate static charge, leading to sudden aerosolization or "jumping" off the spatula. Use an anti-static zero-ionizer on the weighing spatula and weigh boat before transferring the powder.
Step 4: Solubilization When preparing stock solutions for biological assays, dissolve the compound in a compatible organic solvent (e.g., DMSO or DMF). Add the solvent directly to the pre-weighed powder inside the fume hood to immediately suppress any residual dust formation.
Step 5: Decontamination Wipe down the analytical balance and surrounding surfaces with a damp disposable towel using water and a mild detergent. The compound is sparingly soluble in pure water but can be effectively physically lifted by amphiphilic surfactants[4][5].
Emergency Response & Spill Containment Protocol
In the event of an accidental spill, immediate containment is required to prevent environmental discharge and personnel exposure[4].
Step 1: Evacuation & Assessment Evacuate non-essential personnel from the immediate area. Assess the spill volume and verify that the room's localized exhaust ventilation is active.
Step 2: Containment (No Sweeping) Do not use a dry brush, broom, or compressed air. Mechanical agitation will aerosolize the fluorinated quinoline powder, creating an immediate respiratory hazard. Instead, gently cover the spill with damp paper towels or a commercial inert absorbent material[6].
Step 3: Collection Carefully scoop the absorbed, dampened material using a non-sparking tool and place it into a sealable, clearly labeled hazardous waste container[6].
Step 4: Surface Decontamination Wash the contaminated surface thoroughly with soap and water. The amphiphilic nature of the soap will effectively bind and lift the lipophilic quinoline residue from the benchtop or floor[4].
Step 5: Regulated Disposal Do not flush the compound or the cleaning effluent down the sink. Dispose of the sealed waste container through an approved hazardous waste management facility in strict accordance with local environmental regulations[4][5].
Workflow Visualization
The following diagram illustrates the critical decision-making and action steps required during a spill response involving 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
Figure 1: Step-by-step emergency spill response and decontamination workflow.
References
-
National Institutes of Health (NIH). "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." Available at: [Link]
-
ACS Publications. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
